Methyl linoleate
Description
Methyl linolelaidate is a natural product found in Leonurus japonicus and Ageratum conyzoides with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (9E,12E)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7+,11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTJVINHCBCLGX-ZDVGBALWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880893 | |
| Record name | (9E,12E)-9,12-Octadecadienoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-97-4, 2462-85-3, 11068-03-4, 68605-14-1 | |
| Record name | Methyl linolelaidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl octadeca-9,12-dienoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl linolelaidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl linoleate hydroperoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011068034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fatty acids, safflower-oil, Me esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (9E,12E)-9,12-Octadecadienoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl octadeca-9,12-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fatty acids, safflower-oil, Me esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl (9E,12E)-octadeca-9,12-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL LINOLELAIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRB7ACQ5NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Methyl Linoleate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl linoleate (B1235992), the methyl ester of the essential omega-6 fatty acid linoleic acid, is a pivotal molecule in various fields of scientific research, including drug development, cell biology, and materials science. Its well-defined chemical structure and susceptibility to oxidation make it an excellent model compound for studying lipid peroxidation, a fundamental process implicated in numerous physiological and pathological conditions. This technical guide provides an in-depth overview of the core physicochemical properties of methyl linoleate, detailed experimental protocols for their determination, and insights into its role in cellular signaling pathways and relevant experimental workflows.
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C₁₉H₃₄O₂ |
| Molecular Weight | 294.48 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[2] |
| Melting Point | -35 °C[3][4][5] |
| Boiling Point | 212 °C at 16 mmHg[6]; 192 °C at 4 mmHg[5][7][8][9]; approximately 373-374 °C at 760 mmHg[3][10] |
| Density | 0.889 g/mL at 25 °C[5][7][8][9] |
| Refractive Index (n20/D) | 1.462[5][7][9][11] |
| Solubility | Insoluble in water[1][4]; Soluble in dimethylformamide (DMF), fat solvents, oils, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2][4][11][12] |
| Viscosity | 4.798 cP[13] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of this compound.
Determination of Purity by Gas Chromatography (GC)
This protocol outlines the analysis of this compound purity using a gas chromatograph with a flame ionization detector (FID).
Materials:
-
Gas chromatograph (GC) with FID
-
Non-polar capillary column (e.g., Equity-1, 15 m x 0.10 mm I.D., 0.10 µm)[12]
-
Helium or Hydrogen (carrier gas)
-
This compound sample
-
Heptane (B126788) (solvent)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in heptane (e.g., 1% w/v).
-
Instrument Setup:
-
Injection: Inject 0.5 µL of the prepared sample into the GC.[12]
-
Data Analysis: The purity of this compound is determined by the area percentage of the main peak in the resulting chromatogram.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
This protocol describes the determination of the melting point of this compound using DSC.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum pans and lids
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum pan and hermetically seal it.
-
Instrument Setup:
-
Equilibrate the DSC cell at a low temperature (e.g., -60 °C).
-
Heating Rate: 5 °C/min.
-
Temperature Range: -60 °C to 50 °C.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Thermal Analysis:
-
Cool the sample to -65°C and hold for 5 minutes.
-
Heat the sample from -65 °C to 50 °C at a rate of 5°C/min.
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the DSC thermogram. For this compound, a peak around -41.5°C is expected.
Determination of Boiling Point by Simulated Distillation via Gas Chromatography
This protocol adapts a standard test method for determining the boiling range of fatty acid methyl esters (FAMEs) to estimate the boiling point of pure this compound.
Materials:
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Non-polar open tubular (capillary) gas chromatographic column[5]
-
Helium (carrier gas)
-
This compound sample
-
Viscosity-reducing solvent (e.g., carbon disulfide)[5]
-
n-paraffin calibration mixture[5]
Procedure:
-
Calibration:
-
Inject a calibration mixture of n-paraffins covering a wide boiling range.
-
Record the retention time for each n-paraffin.
-
Create a calibration curve of boiling point versus retention time.
-
-
Sample Preparation: Dilute a sample aliquot with a viscosity-reducing solvent.[5]
-
Instrument Setup:
-
Injector Temperature: Programmed to vaporize the sample.
-
Detector Temperature: 350 °C
-
Oven Temperature Program: A reproducible linear rate to elute components in order of increasing boiling point (e.g., 35°C to 380°C at 10°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Injection: Inject the diluted sample into the GC.
-
Data Analysis:
-
Record the retention time of the this compound peak.
-
Using the calibration curve, determine the boiling point corresponding to the retention time of the this compound peak.
-
Determination of Density using a Pycnometer
This protocol details the use of a pycnometer to determine the density of this compound.
Materials:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)[9]
-
Analytical balance
-
Distilled water
-
This compound sample
-
Thermometer
Procedure:
-
Calibration of Pycnometer:
-
Thoroughly clean and dry the pycnometer and weigh it accurately (m₀).[9]
-
Fill the pycnometer with distilled water of a known temperature and weigh it again (m₁).
-
The volume of the pycnometer (V) can be calculated using the density of water at that temperature.
-
-
Measurement:
-
Empty and dry the pycnometer.
-
Fill the pycnometer with the this compound sample, ensuring no air bubbles are trapped.
-
Weigh the filled pycnometer (m₂).
-
-
Calculation:
-
The mass of the this compound is m_sample = m₂ - m₀.
-
The density (ρ) of this compound is calculated as ρ = m_sample / V.
-
Determination of Solubility
This protocol provides a general method for determining the solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A range of organic solvents with varying polarities (e.g., ethanol (B145695), acetone, chloroform, hexane)
-
Graduated cylinders or pipettes
-
Test tubes or small vials
-
Vortex mixer
Procedure:
-
Preliminary Test:
-
To a test tube, add a known small amount of this compound (e.g., 0.1 g).
-
Gradually add the solvent in small increments (e.g., 0.1 mL) while vortexing.
-
Observe the point at which the this compound completely dissolves to get an approximate solubility range.
-
-
Quantitative Determination:
-
Based on the preliminary test, weigh a more precise amount of this compound into a vial.
-
Add a measured volume of the solvent and vortex until the solute is fully dissolved.
-
If it dissolves, add more this compound in known increments until saturation is reached (a small amount of undissolved material remains after prolonged vortexing).
-
If it does not dissolve, add more solvent in measured increments until complete dissolution.
-
-
Expression of Results: Express the solubility as g/100 mL or mg/mL of the solvent at a specified temperature.
Signaling Pathways and Experimental Workflows
This compound and its metabolites are involved in crucial cellular signaling pathways. Understanding these pathways is vital for researchers in drug development and cell biology.
Akt/GSK3β Signaling Pathway
This compound has been shown to influence the Akt/GSK3β signaling pathway, which is a key regulator of cell proliferation, survival, and metabolism.[3] Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders. Research suggests that this compound can modulate the phosphorylation status of Akt and GSK3β, thereby affecting downstream cellular processes.[3][4]
Caption: this compound's modulation of the Akt/GSK3β signaling pathway.
mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Linoleic acid, the precursor to this compound, and its metabolites can influence mTOR signaling. This pathway integrates signals from nutrients, growth factors, and cellular energy status to control protein synthesis, lipid metabolism, and autophagy.
Caption: Influence of linoleic acid metabolites on the mTOR signaling pathway.
Experimental Workflow: Investigating the Effects of this compound on Cultured Cells
This workflow outlines a general procedure for studying the biological effects of this compound on a cell line of interest.
Caption: General workflow for studying the effects of this compound in cell culture.
Protocol for Preparing this compound for Cell Culture:
-
Stock Solution Preparation: Due to its low water solubility, prepare a concentrated stock solution of this compound in a sterile organic solvent such as ethanol or DMSO. A typical stock concentration is 10-100 mM.
-
Working Solution Preparation: The stock solution should be diluted in serum-free media or media containing a carrier protein like fatty acid-free bovine serum albumin (BSA) to enhance its stability and delivery to the cells. The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Add the working solution to the cell culture medium to achieve the desired final concentration of this compound for the experiment. Include appropriate vehicle controls (medium with the same concentration of the solvent and/or BSA) in your experimental design.
Conclusion
This technical guide provides a solid foundation for researchers working with this compound. The comprehensive data on its physicochemical properties, coupled with detailed experimental protocols, will aid in the accurate and reproducible execution of experiments. Furthermore, the insights into its involvement in key signaling pathways and the provided experimental workflows offer a starting point for investigating its diverse biological roles. As research in this area continues to evolve, a thorough understanding of these fundamental aspects of this compound will be indispensable for advancing our knowledge in various scientific disciplines.
References
- 1. benchchem.com [benchchem.com]
- 2. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 3. Sageretia thea fruit extracts rich in this compound and methyl linolenate downregulate melanogenesis via the Akt/GSK3β signaling pathway -Nutrition Research and Practice | 학회 [koreascience.kr]
- 4. Ethyl linoleate inhibits α-MSH-induced melanogenesis through Akt/GSK3β/β-catenin signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kaycantest.com [kaycantest.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Frontiers | Evaluation of the effect of GSK-3β on liver cancer based on the PI3K/AKT pathway [frontiersin.org]
- 8. MT 181 - Solubility in organic solvents [cipac.org]
- 9. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chymist.com [chymist.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Methyl Linoleate: Properties, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl linoleate (B1235992), the methyl ester of linoleic acid. It details its physicochemical properties, explores its significant biological activities, and provides detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the multifaceted roles of this fatty acid ester.
Physicochemical Properties of Methyl Linoleate
This compound is a polyunsaturated fatty acid methyl ester that serves as a crucial molecule in various biological and industrial processes. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 112-63-0 | [1][2] |
| Molecular Formula | C₁₉H₃₄O₂ | [1][2] |
| Molecular Weight | 294.47 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 192 °C at 4 mmHg | [4] |
| Melting Point | -35 °C | [4] |
| Density | 0.889 g/mL at 25 °C | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, making it a molecule of interest in dermatological and therapeutic research.
Anti-Melanogenic Effects
This compound has been identified as a potent anti-melanogenic compound.[1] It exerts its effects by downregulating the expression of microphthalmia-associated transcription factor (MITF) and tyrosinase-related proteins, which are key regulators of melanin (B1238610) synthesis.[1] This regulation is achieved through the modulation of the Akt/GSK3β signaling pathway.[1] Specifically, this compound inhibits the β-catenin-mediated transcriptional activation of MITF.[1]
Anti-Inflammatory Properties
Fatty acid esters of hydroxy fatty acids, such as derivatives of linoleic acid, have demonstrated anti-inflammatory effects.[5] Studies have shown that these compounds can suppress the expression of pro-inflammatory cytokines like IL-6 and IL-1β in macrophages stimulated with lipopolysaccharide (LPS).[5] Furthermore, they can also reduce the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators of inflammation.[5] While direct evidence for this compound's anti-inflammatory action is still emerging, its oxidized products have been shown to induce pro-inflammatory responses in macrophages.[6]
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Linoleic acid and its derivatives are known ligands and activators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[7] PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.[8] Activation of PPARα by fatty acids leads to the upregulation of genes involved in fatty acid oxidation.[9] This suggests a potential role for this compound in the regulation of metabolic pathways, although further research is needed to fully elucidate its specific interactions with different PPAR isoforms.[10][11]
Experimental Protocols
This compound is often used as a model substrate in lipid peroxidation studies. The following are detailed protocols for two common assays used to measure its oxidation.
Conjugated Diene Formation Assay
This assay monitors the initial stages of lipid peroxidation by detecting the formation of conjugated dienes, which absorb light at approximately 234 nm.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent, such as ethanol.
-
Initiation of Oxidation: Induce lipid peroxidation by exposing the sample to an initiator, such as heat, UV light, or a free radical generator (e.g., AAPH).
-
Spectrophotometric Measurement: At predetermined time intervals, measure the absorbance of the sample at 234 nm using a spectrophotometer. A solvent blank should be used as a reference.
-
Calculation: The concentration of conjugated dienes can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the conjugated diene (approximately 29,500 M⁻¹cm⁻¹), b is the path length of the cuvette, and c is the concentration.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a widely used method for measuring secondary products of lipid peroxidation, primarily malondialdehyde (MDA).
Methodology:
-
Reaction Mixture: To a test tube, add the oxidized this compound sample, a solution of thiobarbituric acid (TBA), and an acidic solution such as trichloroacetic acid (TCA).
-
Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes) to allow the reaction between MDA and TBA to form a pink-colored adduct.
-
Cooling and Centrifugation: Cool the samples to room temperature and centrifuge to remove any precipitate.
-
Spectrophotometric Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Determine the concentration of TBARS by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a similar standard.
Analytical Methods
A variety of analytical techniques are employed for the identification and quantification of this compound.
| Analytical Technique | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of this compound in complex mixtures; quantification. |
| High-Performance Liquid Chromatography (HPLC) | Purification and quantification of this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and monitoring of chemical changes such as oxidation. |
Applications in Drug Development and Research
The diverse biological activities of this compound make it a compound of interest in several areas of research and development:
-
Dermatology and Cosmetics: Its anti-melanogenic properties suggest potential applications in skincare products for hyperpigmentation disorders.[1]
-
Inflammation Research: As a precursor to anti-inflammatory lipids, it is a valuable tool for studying inflammatory pathways.[5]
-
Metabolic Research: Its role as a PPAR agonist makes it relevant for studies on metabolic disorders such as dyslipidemia and insulin (B600854) resistance.[7][8]
-
Oxidative Stress Models: Due to its susceptibility to oxidation, this compound is a standard model compound for evaluating the efficacy of antioxidants.[12]
Conclusion
This compound is a multifaceted fatty acid ester with well-defined physicochemical properties and a growing body of evidence supporting its significant biological roles. For researchers and professionals in drug development, a thorough understanding of its properties, biological activities, and the experimental methods for its study is essential for harnessing its potential in therapeutic and cosmeceutical applications. This guide provides a foundational resource to aid in these endeavors.
References
- 1. This compound | CAS#:112-63-0 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | CAS:112-63-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Conjugated linoleic acid is a potent naturally occurring ligand and activator of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel PPARα agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medium chain fatty acids are selective peroxisome proliferator activated receptor (PPAR) γ activators and pan-PPAR partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conjugated linoleic acid isomers and their precursor fatty acids regulate peroxisome proliferator-activated receptor subtypes and major peroxisome proliferator responsive element-bearing target genes in HepG2 cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cenmed.com [cenmed.com]
The Isolation of Methyl Linoleate: A Technical Guide to Natural Sources and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural origins of methyl linoleate (B1235992) and the scientific methodologies employed for its extraction and purification. Methyl linoleate, the methyl ester of the essential omega-6 fatty acid, linoleic acid, is a compound of significant interest in various research and development sectors, including pharmaceuticals, cosmetics, and material sciences. This document details the primary vegetable oil sources, outlines step-by-step experimental protocols for its isolation, and presents quantitative data to inform laboratory and industrial processes.
Natural Sources of this compound
This compound is not typically found in its free form in nature but is readily derived from the abundant triglycerides present in a variety of vegetable oils. The concentration of linoleic acid, the precursor to this compound, varies significantly among these sources. Oils with a higher percentage of linoleic acid are generally preferred for obtaining higher yields of this compound.
The following table summarizes the linoleic acid content in a range of commercially important vegetable oils, which are primary feedstocks for this compound production.
| Natural Source (Vegetable Oil) | Linoleic Acid Content (%) | Reference |
| Safflower Oil | 55.1 - 84.13 | [1][2][3][4] |
| Grape Seed Oil | 66.23 - 72.0 | [5][6][7] |
| Poppy Seed Oil | 62.0 - 74.8 | [8][9][10][11] |
| Sunflower Oil | 55.0 - 71.17 | [12] |
| Hemp Seed Oil | 50.0 - 70.0 | [13][14][15][16][17] |
| Wheat Germ Oil | 54.8 - 87.29 | [18][19][20][21][22] |
| Corn Oil | 54.0 - 59.27 | [12] |
| Soybean Oil | 51.0 - 56.0 | [12] |
| Cottonseed Oil | 52.0 - 56.35 | [12] |
Extraction and Synthesis Methodologies
The principal method for obtaining this compound from vegetable oils is through a chemical process known as transesterification. In this reaction, the triglycerides (triesters of glycerol (B35011) and fatty acids) in the oil react with methanol (B129727) in the presence of a catalyst to produce fatty acid methyl esters (FAMEs), including this compound, and glycerol as a byproduct. Alternatively, this compound can be synthesized through the direct esterification of free linoleic acid with methanol.
Base-Catalyzed Transesterification
Base-catalyzed transesterification is a widely used, efficient, and cost-effective method for the industrial production of methyl esters.
-
Preparation of Sodium Methoxide (B1231860) Catalyst: In a clean, dry flask, carefully dissolve 1 gram of sodium hydroxide (B78521) (NaOH) pellets in 25 mL of anhydrous methanol with magnetic stirring until the pellets are completely dissolved. This solution should be prepared fresh and protected from atmospheric moisture.[23]
-
Reaction Setup: Place 100 mL of refined soybean oil into a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Heat the oil to 60°C in a water bath.[24]
-
Transesterification Reaction: Once the oil reaches 60°C, add the freshly prepared sodium methoxide solution to the flask. Maintain the reaction temperature at 60°C with vigorous stirring for 1 to 2 hours.[24]
-
Phase Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand for several hours, or overnight, for the separation of the two phases. The upper layer consists of the fatty acid methyl esters (biodiesel), and the lower layer is glycerol.[24]
-
Washing and Neutralization: Carefully drain the glycerol layer. Wash the methyl ester layer three times with warm (50°C) distilled water to remove any residual catalyst, soap, and methanol. During the final wash, check the pH of the water to ensure it is neutral.[24]
-
Drying: Dry the washed methyl ester layer over anhydrous sodium sulfate (B86663) to remove any remaining water.
-
Purification: The crude this compound can be further purified by vacuum distillation to isolate it from other fatty acid methyl esters.
Enzymatic Transesterification
Enzymatic transesterification offers a milder and more specific alternative to chemical catalysis, often resulting in higher purity products with fewer side reactions. Lipases are the enzymes commonly employed for this purpose.
-
Reaction Mixture Preparation: In a temperature-controlled reaction vessel, combine 100 grams of a high-linoleic acid oil (e.g., safflower oil) with a stoichiometric excess of methanol. A molar ratio of oil to methanol of 1:4 is often used.[15]
-
Enzyme Addition: Add an immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435), to the reaction mixture. The enzyme loading is typically between 5-10% by weight of the oil.
-
Reaction Conditions: Maintain the reaction at a constant temperature, typically between 40-50°C, with continuous agitation for a period of 24 to 48 hours.[15]
-
Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration for potential reuse.
-
Product Separation and Purification: The resulting mixture of methyl esters and glycerol is separated as described in the base-catalyzed method. The methyl ester phase is then washed and dried. Further purification to isolate this compound can be achieved through fractional distillation or urea (B33335) complexation.
Purification Techniques
Following the initial extraction, a mixture of fatty acid methyl esters is obtained. To isolate high-purity this compound, further purification steps are necessary.
Fractional Distillation
This technique separates compounds based on differences in their boiling points. As the boiling points of different fatty acid methyl esters are very close, a fractional distillation column is required for effective separation.
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a collection flask. The system should be set up for vacuum distillation to lower the boiling points of the esters and prevent thermal degradation.[25][26]
-
Distillation Process: Place the crude FAME mixture into the round-bottom flask with a few boiling chips. Gradually heat the flask while applying a vacuum.
-
Fraction Collection: Collect the different fatty acid methyl ester fractions as they distill at their respective boiling points. The fraction corresponding to the boiling point of this compound (approximately 192°C at 4 mmHg) is collected separately.[25][26] The purity of the collected fractions should be monitored by gas chromatography (GC).
Urea Complexation (Urea Adductive Crystallization)
This method is effective for separating saturated and monounsaturated fatty acid methyl esters from polyunsaturated ones like this compound. In a methanolic solution, urea forms crystalline inclusion complexes with straight-chain saturated and monounsaturated esters, while the kinked structure of polyunsaturated esters like this compound prevents their inclusion, leaving them in the liquid phase.
-
Solution Preparation: Dissolve the crude FAME mixture in methanol. In a separate container, prepare a saturated solution of urea in methanol at an elevated temperature (e.g., 60-70°C).
-
Complex Formation: Mix the FAME-methanol solution with the hot urea-methanol solution. The typical ratio of urea to FAME is around 3:1 by weight.
-
Crystallization: Allow the mixture to cool slowly to a low temperature (e.g., 4°C or -20°C) and let it stand for several hours to allow the urea-adduct crystals to form.
-
Separation: Separate the liquid portion (non-adduct fraction, enriched in this compound) from the solid crystalline adducts by filtration.
-
Solvent Removal: Remove the methanol from the liquid filtrate by rotary evaporation to obtain the purified this compound. The purity can be assessed using GC analysis.
Process Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the extraction and purification of this compound.
Caption: General workflow for the extraction of crude Fatty Acid Methyl Esters (FAMEs) from vegetable oil.
Caption: Purification workflow for isolating high-purity this compound from a crude FAME mixture.
Quantitative Data on Yield and Purity
The yield and purity of this compound are dependent on several factors, including the linoleic acid content of the starting oil, the chosen extraction and purification methods, and the optimization of reaction parameters.
| Starting Material | Extraction Method | Purification Method | This compound Yield (%) | This compound Purity (%) | Reference |
| Soybean Oil | Base-Catalyzed Transesterification (NaOH) | - | >97 (Total FAMEs) | - | [24] |
| Sunflower Oil | Base-Catalyzed Transesterification (NaOH) | - | ~98 (Total FAMEs) | - | [27] |
| Cottonseed Oil | Enzymatic Transesterification (Lipozyme) | - | 38.24 (Total FAMEs) | - | |
| Foxtail Millet Bran Oil | Transesterification | Urea Complexation & Molecular Distillation | - | 60.45 | [28][29] |
Note: The yields reported are often for the total fatty acid methyl esters (biodiesel), and the final purity of this compound is highly dependent on the efficiency of the subsequent purification steps.
Conclusion
This guide has provided a detailed overview of the natural sources, extraction methodologies, and purification techniques for obtaining this compound. The selection of a suitable high-linoleic acid vegetable oil is the primary step, followed by an efficient transesterification protocol, either chemically or enzymatically catalyzed. Subsequent purification through fractional distillation or urea complexation is crucial for achieving high-purity this compound suitable for research and pharmaceutical applications. The provided protocols and workflows serve as a foundational resource for scientists and professionals in the field of drug development and chemical research.
References
- 1. Fatty acid composition and tocopherol profiles of safflower (Carthamus tinctorius L.) seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Safflower Oil - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Grape seed oil - Wikipedia [en.wikipedia.org]
- 6. zeroacre.com [zeroacre.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cameo.mfa.org [cameo.mfa.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
- 14. extension.okstate.edu [extension.okstate.edu]
- 15. Formulation, Characterization and Properties of Hemp Seed Oil and Its Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An ideal fatty acid composition for human health: Hemp (Cannabis sativa L.) seed | Chemical Reports [syncsci.com]
- 17. dialnet.unirioja.es [dialnet.unirioja.es]
- 18. fitaudit.com [fitaudit.com]
- 19. Wheat germ oil | Cyberlipid [cyberlipid.gerli.com]
- 20. wheatgerm Oil — Botanical Formulations [botanicalformulations.com]
- 21. Wheat germ oil - Wikipedia [en.wikipedia.org]
- 22. scispace.com [scispace.com]
- 23. Base Catalyzed Fast-Transesterification of Soybean Oil Using Ultrasonication [elibrary.asabe.org]
- 24. scispace.com [scispace.com]
- 25. Purification [chem.rochester.edu]
- 26. How To [chem.rochester.edu]
- 27. researchgate.net [researchgate.net]
- 28. Purification of Ethyl Linoleate from Foxtail Millet (Setaria italica) Bran Oil via Urea Complexation and Molecular Distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Purification of Ethyl Linoleate from Foxtail Millet (Setaria italica) Bran Oil via Urea Complexation and Molecular Distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of Methyl Linoleate in Cellular Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl linoleate (B1235992), the methyl ester of the essential omega-6 fatty acid linoleic acid, is a pivotal molecule in cellular biology. While often utilized as a stable surrogate for linoleic acid in research, methyl linoleate and its metabolites are increasingly recognized for their direct and indirect roles in a multitude of cellular pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, with a particular focus on its metabolism, its impact on key signaling cascades, and its implications in disease states such as cancer and inflammation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development, offering both foundational knowledge and detailed experimental methodologies to facilitate further investigation into this multifaceted lipid ester.
Quantitative Data on the Biological Effects of this compound
The following tables summarize quantitative data regarding the cytotoxic and inflammatory effects of this compound and its derivatives. These data provide a comparative reference for researchers designing and interpreting experiments.
Table 1: Cytotoxicity of this compound and Related Compounds in Cancer Cell Lines
| Cell Line | Compound | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 (Human Breast Adenocarcinoma) | This compound | MTT | ~150 | 48 | [1] |
| Oleic Acid Methyl Ester | MTT | > 200 | 48 | [1] | |
| HepG2 (Human Hepatocellular Carcinoma) | Oxidized this compound | MTT | 200 (µg/mL) | 8 | [2] |
| Unoxidized this compound | MTT | > 200 (µg/mL) | 8 | [2] | |
| Caco-2 (Human Colorectal Adenocarcinoma) | This compound | MTT | > 100 | 72 | [3] |
| Cholestenone | MTT | 5 (µg/mL) | 72 | [3] | |
| A549 (Human Lung Carcinoma) | Lemongrass Essential Oil (high in citral, contains methyl esters) | MTT | 29.13 (ppm) | Not Specified | [4] |
| Benzofuran derivative 8 | MTT | 3.5 ± 0.6 | 72 | [5] |
Table 2: Effect of Oxidized this compound on Pro-inflammatory Cytokine Expression in RAW264.7 Macrophages
| Treatment | Concentration (µg/mL) | Incubation Time (h) | TNF-α mRNA Fold Change (vs. Control) | IL-1β mRNA Fold Change (vs. Control) | COX-2 mRNA Fold Change (vs. Control) | Reference |
| Oxidized MLO (60°C, 96h) | 200 | 8 | ~2.5 | ~2.0 | ~1.8 | [2] |
| Oxidized MLO (180°C, 12h) | 200 | 8 | ~3.0 | ~2.5 | ~2.2 | [2] |
| Unoxidized MLO | 200 | 8 | No significant change | No significant change | No significant change | [2] |
MLO: this compound
Table 3: Kinetic Parameters of Soybean Lipoxygenase with Linoleate Substrates
| Substrate | Enzyme | K_m_ (M) | V_max_ (µmol/min/mg) | Reference |
| Linoleic Acid | Soybean Lipoxygenase-1 | (7.7 ± 0.3) x 10⁻⁶ (Kps) | Not Specified | [6] |
| Linoleic Acid | Recombinant Soybean GmLOX2 | Not Specified | Not Specified | [7] |
Signaling Pathways Modulated by this compound and its Metabolites
This compound and its metabolic derivatives are integral to the regulation of several critical signaling pathways. These pathways govern a wide array of cellular processes, including proliferation, inflammation, and metabolism. The following diagrams, generated using the DOT language, illustrate the key interactions of this compound within these cascades.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. This compound, primarily through its metabolite 13-S-hydroxyoctadecadienoic acid (13-S-HODE), has been shown to modulate this pathway.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a cornerstone of the inflammatory response. Oxidized metabolites of this compound can act as potent activators of this pathway, leading to the transcription of pro-inflammatory genes.
PPARγ Signaling Pathway
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. This compound and its metabolites can act as ligands for PPARγ, modulating the expression of target genes.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological roles.
Protocol 1: Cell Culture and Treatment with this compound
Objective: To prepare and treat cultured mammalian cells with this compound for downstream analysis.
Materials:
-
Mammalian cell line of interest (e.g., RAW264.7, MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound (≥99% purity)
-
Ethanol (B145695) (cell culture grade)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes and microcentrifuge tubes
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in complete medium.
-
Trypsinize and seed cells into appropriate culture vessels (e.g., 6-well plates, 100 mm dishes) at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
-
Preparation of this compound-BSA Conjugate:
-
Prepare a 100 mM stock solution of this compound in ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free medium or PBS.
-
Warm the BSA solution to 37°C.
-
Slowly add the this compound stock solution to the warm BSA solution while gently vortexing to achieve the desired final concentration (e.g., a 1:100 dilution for a 1 mM working stock). This conjugation increases the solubility and bioavailability of the fatty acid.
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
Filter-sterilize the this compound-BSA conjugate through a 0.22 µm filter.
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add fresh serum-free or low-serum medium containing the desired final concentration of the this compound-BSA conjugate.
-
Include a vehicle control (medium with the same concentration of BSA and ethanol as the highest treatment dose).
-
Incubate the cells for the desired time period (e.g., 8, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Protocol 2: Lipid Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To extract total lipids from cells and analyze the fatty acid methyl ester profile, including this compound.
Materials:
-
Cell pellet from Protocol 1
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Internal standard (e.g., heptadecanoic acid methyl ester)
-
BF₃-methanol solution (14% w/v)
-
Anhydrous sodium sulfate
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream
-
GC-MS system with a suitable capillary column (e.g., DB-23)
Procedure:
-
Lipid Extraction (Folch Method):
-
Harvest cells by scraping and centrifugation.
-
To the cell pellet, add a 2:1 (v/v) mixture of chloroform:methanol. Use a volume sufficient to immerse the pellet (e.g., 2 mL for a pellet from a 100 mm dish).
-
Add the internal standard.
-
Homogenize the sample using a sonicator or by vigorous vortexing.
-
Incubate at room temperature for 20 minutes with occasional vortexing.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.
-
Add 1 mL of BF₃-methanol solution to the dried lipid extract.
-
Incubate at 100°C for 30 minutes in a heating block.
-
Cool the sample to room temperature.
-
Add 1 mL of hexane and 1 mL of distilled water.
-
Vortex vigorously and centrifuge at 1,000 x g for 5 minutes.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Transfer the FAME-containing hexane to a GC vial.
-
Inject 1 µL of the sample into the GC-MS system.
-
Use a temperature program suitable for separating C14-C22 FAMEs.
-
Identify and quantify this compound and other FAMEs by comparing their retention times and mass spectra to those of known standards and the internal standard.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression of target genes in response to this compound treatment.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
qPCR-grade water
-
qPCR plates and seals
-
Real-time PCR detection system
-
Primers for target and reference genes (see Table 4 for examples)
Table 4: Example qPCR Primers for Genes Involved in Inflammation
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| TNF-α (Human) | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| IL-6 (Human) | ACTCACCTCTTCAGAACGAATTG | CCATCTTTGGAAGGTTCAGGTTG |
| IL-1β (Human) | AGCTACGAATCTCCGACCAC | CGTTATCCCATGTGTCGAAGAA |
| iNOS (Human) | TTCAGTATCACAACCTCAGCAAG | TGGACCTGCAAGTTAAAATCCC |
| COX-2 (Human) | GCTGTACAAGCAGTGGCAAAG | GCGTTGATAGTGGTCTTTGGT |
| β-actin (Human) | CATGTACGTTGCTATCCAGGC | CTCCTTAATGTCACGCACGAT |
Procedure:
-
RNA Extraction:
-
Lyse cells treated according to Protocol 1 directly in the culture dish using the lysis buffer from the RNA extraction kit.
-
Extract total RNA following the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a sterile, RNase-free microcentrifuge tube. For a single 20 µL reaction:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted 1:10)
-
6 µL qPCR-grade water
-
-
Set up reactions in triplicate for each sample and each gene (including a no-template control).
-
Pipette the reaction mix into a qPCR plate.
-
-
Real-Time PCR:
-
Run the qPCR plate on a real-time PCR system using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Perform a melt curve analysis to verify the specificity of the amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to a reference gene (e.g., β-actin).
-
Protocol 4: Western Blot Analysis for Signaling Protein Activation
Objective: To detect and quantify the phosphorylation status of key signaling proteins in response to this compound treatment.
Materials:
-
Cell pellet from Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and secondary antibodies (see Table 5 for examples)
-
Chemiluminescent substrate
-
Imaging system
Table 5: Example Antibodies for Western Blot Analysis
| Target Protein | Host Species | Dilution | Supplier (Example) | Catalog # (Example) |
| p-Akt (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology | #9271 |
| Total Akt | Rabbit | 1:1000 | Cell Signaling Technology | #9272 |
| p-NF-κB p65 (Ser536) | Rabbit | 1:1000 | Cell Signaling Technology | #3033 |
| Total NF-κB p65 | Rabbit | 1:1000 | Cell Signaling Technology | #8242 |
| β-actin | Mouse | 1:5000 | Sigma-Aldrich | A5441 |
| Anti-rabbit IgG, HRP-linked | Goat | 1:2000 | Cell Signaling Technology | #7074 |
| Anti-mouse IgG, HRP-linked | Horse | 1:2000 | Cell Signaling Technology | #7076 |
Procedure:
-
Protein Extraction:
-
Lyse cells treated according to Protocol 1 with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
-
Conclusion
This compound is a biologically active molecule with diverse roles in cellular signaling and metabolism. Its influence on pathways such as PI3K/Akt/mTOR, NF-κB, and PPARγ underscores its importance in cellular homeostasis and its potential as a therapeutic target in various diseases. This guide has provided a comprehensive overview of the current knowledge, quantitative data, and detailed experimental protocols to facilitate further research into the intricate functions of this compound. As our understanding of lipid biology continues to expand, further investigation into the specific mechanisms of action of this compound and its metabolites will undoubtedly unveil new avenues for therapeutic intervention in cancer, inflammation, and metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Corepressors selectively control the transcriptional activity of PPARγ in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic analysis of the action of soybean lipoxygenase on linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coactivators in PPAR-Regulated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
From Precursor to Key Mediator: A Technical Guide to the Conversion of Methyl Linoleate to Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic conversion of methyl linoleate (B1235992) to arachidonic acid, a critical pathway in lipid biochemistry with significant implications for inflammation, cell signaling, and disease pathology. This document details the enzymatic cascade, presents key quantitative data, outlines experimental protocols for studying this pathway, and provides visual representations of the core processes.
Introduction
Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that serves as the precursor to a wide array of bioactive lipid mediators, collectively known as eicosanoids (e.g., prostaglandins, thromboxanes, and leukotrienes). The synthesis of arachidonic acid from its essential fatty acid precursor, linoleic acid, is a tightly regulated process. Methyl linoleate, the methyl ester of linoleic acid, can serve as a precursor to linoleic acid and subsequently arachidonic acid, following cellular uptake and enzymatic hydrolysis. Understanding the kinetics and regulation of this pathway is crucial for research in inflammation, cardiovascular disease, and cancer.
The Metabolic Pathway: From this compound to Arachidonic Acid
The conversion of this compound to arachidonic acid is a multi-step process that begins with the hydrolysis of the methyl ester and proceeds through a series of desaturation and elongation reactions.
Cellular Uptake and Hydrolysis
This compound is a more lipophilic molecule than its free fatty acid counterpart and can readily cross cell membranes. Once inside the cell, it is hydrolyzed by intracellular esterases, such as carboxylesterases, to yield linoleic acid and methanol. This initial step is critical for making the fatty acid available for subsequent metabolic processing.
Activation of Linoleic Acid
Before entering the desaturation and elongation pathway, linoleic acid must be activated to its coenzyme A (CoA) derivative, linoleoyl-CoA. This reaction is catalyzed by acyl-CoA synthetases.
The Desaturation and Elongation Cascade
The conversion of linoleoyl-CoA to arachidonoyl-CoA occurs in the endoplasmic reticulum and involves a series of four enzymatic reactions:
-
Δ6-Desaturation: The first and rate-limiting step is the introduction of a double bond at the delta-6 position of linoleoyl-CoA by the enzyme Δ6-desaturase (FADS2) , forming γ-linolenoyl-CoA (GLA).
-
Elongation: GLA is then elongated by the addition of a two-carbon unit from malonyl-CoA by fatty acid elongase 5 (ELOVL5) , resulting in the formation of dihomo-γ-linolenoyl-CoA (DGLA).
-
Δ5-Desaturation: DGLA is subsequently desaturated at the delta-5 position by Δ5-desaturase (FADS1) to produce arachidonoyl-CoA.
-
Acyl-CoA to Phospholipids: The newly synthesized arachidonoyl-CoA is then available for esterification into membrane phospholipids, from where free arachidonic acid can be released by phospholipases to participate in eicosanoid synthesis.
Quantitative Data
The efficiency of the conversion of linoleic acid to arachidonic acid is influenced by the kinetic properties of the enzymes involved. The following tables summarize key kinetic parameters for the desaturase enzymes.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Organism/Tissue | Reference |
| Δ6-Desaturase (FADS2) | Linoleoyl-CoA | 1.5 - 10.7 | 0.08 - 0.63 | Rat Liver Microsomes | [1] |
| Δ6-Desaturase (FADS2) | Linoleic Acid | 6.5 | 7.5 | Human Fetal Liver | [2] |
| Δ5-Desaturase (FADS1) | Dihomo-γ-linolenoyl-CoA | 3.9 | 9.1 | Human Fetal Liver | [2] |
Experimental Protocols
This section provides a general framework for an in vitro experiment to study the conversion of this compound to arachidonic acid in a cultured cell line (e.g., HepG2, a human liver cell line).
Materials
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound solution (prepared in a suitable solvent like ethanol (B145695) and complexed with bovine serum albumin).
-
Internal standard (e.g., heptadecanoic acid).
-
Solvents for lipid extraction (e.g., hexane (B92381), isopropanol, chloroform, methanol).
-
Reagents for transesterification (e.g., methanolic HCl or BF3-methanol).
-
Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., a wax-type column).
Cell Culture and Treatment
-
Culture HepG2 cells in complete medium until they reach approximately 80% confluency.
-
Replace the culture medium with a serum-free medium containing the this compound-BSA complex at the desired concentration. Include a vehicle control (BSA without this compound).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
Lipid Extraction
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Harvest the cells by scraping.
-
Perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure. This typically involves the addition of a chloroform:methanol mixture to the cell pellet.
-
Add the internal standard to the extraction mixture for quantification.
-
Separate the organic phase containing the lipids.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add a transesterification reagent (e.g., 2% methanolic H2SO4 or 14% BF3-methanol) to the dried lipid residue.
-
Heat the mixture (e.g., at 80-100°C for 1-2 hours) to convert the fatty acids to their corresponding methyl esters.
-
After cooling, add water and extract the FAMEs with hexane.
GC-MS Analysis
-
Concentrate the hexane extract containing the FAMEs.
-
Inject an aliquot of the sample into the GC-MS.
-
Use a temperature program that allows for the separation of the different FAMEs.
-
Identify the fatty acid methyl esters based on their retention times and mass spectra compared to known standards.
-
Quantify the amount of each fatty acid relative to the internal standard.
Visualizations
Metabolic Pathway
Caption: Metabolic pathway of this compound to arachidonoyl-CoA.
Experimental Workflow
Caption: Experimental workflow for analyzing the conversion of this compound.
Regulation of Arachidonic Acid Synthesis
Caption: Transcriptional regulation of key enzymes in arachidonic acid synthesis.
References
A Technical Guide to the Mechanism of Action of Methyl Linoleate in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl linoleate (B1235992), the methyl ester of the essential omega-6 fatty acid linoleic acid, is a pivotal compound in the study of lipid metabolism. In biological systems, it is rapidly hydrolyzed to linoleic acid, which is the bioactive molecule responsible for its metabolic effects.[1][2] Linoleic acid is a key regulator of metabolic pathways, influencing energy homeostasis through the modulation of critical signaling networks and transcription factors. This technical guide provides an in-depth examination of the molecular mechanisms through which methyl linoleate, via linoleic acid, governs lipid metabolism. It details its role in activating AMP-activated protein kinase (AMPK), modulating Peroxisome Proliferator-Activated Receptors (PPARs), and regulating Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways to support advanced research and drug development.
Core Mechanisms of Action
Linoleic acid, the active form of this compound, exerts its influence on lipid metabolism through three primary, interconnected signaling pathways.
Activation of AMP-Activated Protein Kinase (AMPK)
AMPK is a central energy sensor in cells, activated during states of low energy (high AMP:ATP ratio) to switch on catabolic pathways that generate ATP while switching off anabolic, ATP-consuming processes.[3] Linoleic acid has been shown to directly activate AMPK.[4][5] This activation is a critical event that shifts cellular metabolism from lipid storage to lipid oxidation.
Activated AMPK phosphorylates and inactivates key enzymes in lipid synthesis, most notably Acetyl-CoA Carboxylase (ACC). ACC is the rate-limiting enzyme in fatty acid synthesis, catalyzing the formation of malonyl-CoA.[3][6] Malonyl-CoA is not only a substrate for fatty acid synthesis but also a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria for β-oxidation.[6]
By inhibiting ACC, AMPK activation by linoleic acid leads to:
-
A decrease in malonyl-CoA levels.
-
Relief of CPT1 inhibition, allowing for increased transport of fatty acids into the mitochondria.
-
A subsequent increase in the rate of fatty acid oxidation for energy production.[3]
Regulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)
SREBP-1c is a master transcriptional regulator of de novo lipogenesis.[7][8] It controls the expression of genes required for the synthesis of fatty acids and triglycerides, including Fatty Acid Synthase (FASN) and ACC.[8] Polyunsaturated fatty acids (PUFAs), including linoleic acid, are known to suppress SREBP-1c activity through multiple mechanisms:
-
Inhibition of SREBP-1c Transcription: PUFAs can downregulate the transcription of the SREBF1 gene, often through their interaction with liver X receptors (LXRs), which are upstream regulators of SREBP-1c.[7]
-
Inhibition of Proteolytic Cleavage: SREBP-1c is synthesized as an inactive precursor bound to the endoplasmic reticulum (ER) membrane. To become active, it must be transported to the Golgi apparatus, where it is cleaved by two proteases (S1P and S2P).[8] PUFAs can inhibit the transport of the SREBP-SCAP complex from the ER to the Golgi, thereby preventing its activation.[7]
The net effect of this suppression is a coordinated downregulation of the entire lipogenic program, leading to reduced synthesis and storage of fats.
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a family of nuclear receptors that function as ligand-activated transcription factors, playing crucial roles in lipid and glucose metabolism. Linoleic acid and its metabolites can act as ligands for PPARs, particularly PPARα and PPARγ.[9][10]
-
PPARα: Highly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and muscle, PPARα is a master regulator of fatty acid oxidation.[10] Activation of PPARα by linoleic acid leads to the increased expression of genes involved in fatty acid uptake (e.g., CD36), intracellular binding (FABPs), and mitochondrial β-oxidation (e.g., CPT1, ACOX1).[10][11]
-
PPARγ: Primarily expressed in adipose tissue, PPARγ is a key regulator of adipogenesis and insulin (B600854) sensitivity. While its activation can promote lipid storage in adipocytes, its role in other tissues is complex. In colorectal cancer cells, for example, linoleic acid has been shown to increase PPARγ expression, which can inhibit cancer growth.[12]
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on the effects of linoleic acid (the active form of this compound) on key components of lipid metabolism.
Table 1: Effect of Linoleic Acid on Protein Activity and Expression
| Target Protein | Cell Type / Model | Linoleic Acid Concentration | Duration | Observed Effect | Reference |
|---|---|---|---|---|---|
| AMPK Activity | L6 Myotubes | 0.25 mM | 1 hour | ▲ 38 ± 9% increase vs. control | [4] |
| PPARγ Expression | HCT116 cells | Not specified | Not specified | ▲ 15.08-fold increase vs. control | [12] |
| PPARγ Expression | SW742 cells (DHA) | Not specified | Not specified | ▲ 9.22-fold increase vs. control | [12] |
| PPARγ Expression | Caco2 cells (DHA) | Not specified | Not specified | ▲ 8.87-fold increase vs. control |[12] |
Note: DHA (docosahexaenoic acid) is a downstream metabolite of the omega-3 pathway, but its significant effect on PPARγ is included for comparative context.
Table 2: Effect of Linoleic Acid on Serum Lipid Profile (In Vivo)
| Parameter | Model | Treatment | Duration | Observed Effect vs. High-Fat Diet Control | Reference |
|---|---|---|---|---|---|
| Total Cholesterol (TC) | Hypercholesterolemic Rats | Linoleic Acid | 2 weeks | ▼ Significant reduction | [9][13] |
| Triglycerides (TG) | Hypercholesterolemic Rats | Linoleic Acid | 2 weeks | ▼ Significant reduction | [9][13] |
| Low-Density Lipoprotein (LDL) | Hypercholesterolemic Rats | Linoleic Acid | 2 weeks | ▼ Significant reduction | [9][13] |
| High-Density Lipoprotein (HDL) | Hypercholesterolemic Rats | Linoleic Acid | 2 weeks | ▲ Significant increase |[9][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on lipid metabolism.
Protocol 1: In Vitro Treatment of Hepatocytes with Linoleate
This protocol describes the preparation and application of a linoleate-BSA complex for treating cultured cells, adapted from methods used for oleate.[14]
-
Materials:
-
Hepatocyte cell line (e.g., HepG2, AML12)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sodium linoleate
-
Sterile water and Phosphate-Buffered Saline (PBS)
-
Cell culture plates
-
-
Procedure:
-
Cell Seeding: Plate cells in 6-well or 12-well plates to achieve 70-80% confluency on the day of treatment.
-
Preparation of Linoleate-BSA Complex: a. Prepare a 100 mM stock solution of sodium linoleate in sterile water, heating gently if necessary to dissolve. b. Prepare a 10% (w/v) fatty acid-free BSA stock solution in serum-free DMEM. c. To create the final treatment medium, slowly add the sodium linoleate stock solution to the BSA-containing medium while stirring to achieve the desired final concentration (e.g., 0.25-0.5 mM). A typical molar ratio of linoleate to BSA is 4:1 to 6:1. d. Incubate the linoleate-BSA solution at 37°C for 1 hour to allow for complex formation.
-
Cell Treatment: a. Aspirate the growth medium from the confluent cells and wash once with sterile PBS. b. Add the prepared linoleate-BSA treatment medium. Include a control group treated with medium containing BSA only. c. Incubate for the desired time (e.g., 6, 12, or 24 hours).
-
Downstream Analysis: Harvest cells for RNA extraction (qRT-PCR), protein extraction (Western blotting), or lipid extraction (Lipidomics).
-
Protocol 2: Total Lipid Extraction from Cultured Cells (Folch Method)
This is a classic method for the complete extraction of lipids from biological samples.[14][15]
-
Materials:
-
Chloroform (B151607) (LC-MS grade)
-
Methanol (LC-MS grade)
-
0.9% NaCl solution or LC-MS grade water
-
Handheld homogenizer or sonicator
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
-
Procedure:
-
Cell Harvesting: Harvest treated and control cells by scraping or trypsinization, and pellet them by centrifugation. Record the pellet weight or cell number.
-
Homogenization: Add a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture to the cell pellet. Homogenize thoroughly until a single-phase solution is formed.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (or water) to the homogenate. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the mixture at low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the layers.
-
Lipid Collection: Three layers will form: an upper aqueous (methanol/water) phase, a middle protein disk, and a lower organic (chloroform) phase containing the lipids. Carefully aspirate and discard the upper phase. Using a glass Pasteur pipette, collect the lower organic phase, bypassing the protein disk, and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent from the collected lipid phase under a gentle stream of nitrogen gas.
-
Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform or methanol) for storage at -80°C until analysis by mass spectrometry.
-
Experimental Workflow Visualization
The investigation of this compound's effects typically follows a structured workflow from cell culture to multi-omic data analysis.
Conclusion
This compound, acting through its conversion to linoleic acid, is a potent modulator of lipid metabolism. Its mechanism of action is multifaceted, involving the simultaneous activation of catabolic pathways (via AMPK and PPARα) and the suppression of anabolic pathways (via SREBP-1c). This coordinated regulation shifts cellular metabolism towards fatty acid oxidation and away from lipid synthesis and storage. The detailed understanding of these pathways, supported by robust experimental protocols, positions this compound as an invaluable tool for researchers and drug developers investigating metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.
References
- 1. This compound | C19H34O2 | CID 5284421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]
- 8. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Dietary polyunsaturated fatty acids affect PPARγ promoter methylation status and regulate the PPARγ/COX2 pathway in some colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Linoleic Acid on Cholesterol Levels in a High-Fat Diet-Induced Hypercholesterolemia Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
solubility of methyl linoleate in different organic solvents
An In-depth Technical Guide to the Solubility of Methyl Linoleate (B1235992) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of methyl linoleate, a common fatty acid methyl ester, in a variety of organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized.
Introduction
This compound (C₁₉H₃₄O₂) is the methyl ester of linoleic acid, an omega-6 fatty acid.[1][2] It is a colorless to pale yellow liquid and is generally soluble in organic solvents while having limited solubility in water.[1][3] Understanding its solubility in different organic solvents is crucial for a wide range of applications, including its use in the food and cosmetics industries, as a potential biofuel, and as a model compound in lipid peroxidation studies.[1][4][5]
Quantitative Solubility Data
The solubility of this compound varies across different organic solvents, largely dependent on the polarity of the solvent. The following table summarizes the quantitative solubility of this compound in several common organic solvents at 25°C.
| Solvent | Solubility (g/L) at 25°C |
| 1,4-Dioxane | 944.79 |
| Ethyl Acetate | 899.81 |
| Acetone | 662.67 |
| N,N-Dimethylformamide (DMF) | 546.52 |
| Methyl Acetate | 432.0 |
| n-Butanol | 352.9 |
| Toluene | 316.02 |
| n-Propanol | 296.25 |
| Isopropanol | 286.37 |
| Ethanol | 280.54 |
| Isobutanol | 252.92 |
| Methanol | 227.74 |
| Acetonitrile | 211.32 |
| Water | 0.01 |
Table 1: Solubility of this compound in Various Solvents at 25°C. Data sourced from Scent.vn.[6]
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of a liquid lipid like this compound in an organic solvent. The following protocols describe common methodologies, including the gravimetric method and instrumental analysis.
Gravimetric Method
This is a straightforward and widely used method for determining solubility.[7][8][9]
3.1.1 Materials and Apparatus
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Thermostatic shaker or water bath
-
Conical flasks with stoppers
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Pre-weighed evaporating dishes or beakers
-
Drying oven
3.1.2 Procedure
-
Preparation of a Saturated Solution: Add an excess amount of methyl linoleoleate to a known volume of the organic solvent in a conical flask. The presence of undissolved this compound at the bottom of the flask after thorough mixing indicates that a saturated solution has been formed.
-
Equilibration: Seal the flask and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solute: After equilibration, allow the solution to stand, letting the undissolved this compound settle. Carefully filter a known volume of the supernatant (the clear, saturated solution) to remove any remaining undissolved droplets.
-
Solvent Evaporation: Transfer a precise volume of the filtrate to a pre-weighed evaporating dish. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound.
-
Quantification: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it. The difference between the final and initial weight of the dish gives the mass of the dissolved this compound.
-
Calculation: The solubility is then calculated, typically in g/L, by dividing the mass of the dissolved this compound by the volume of the filtrate taken.
Instrumental Analysis Method (e.g., HPLC or GC)
For more precise measurements, instrumental methods can be employed.
3.2.1 Materials and Apparatus
-
This compound
-
Selected organic solvent
-
Thermostatic shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph (GC) with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)
3.2.2 Procedure
-
Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 as described in the gravimetric method.
-
Separation: Centrifuge the equilibrated mixture at a high speed to pellet any undissolved this compound.
-
Sample Preparation for Analysis: Carefully withdraw a small, known volume of the supernatant. Dilute this sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analysis: Inject the prepared standards and the diluted sample into the HPLC or GC system.
-
Quantification: Create a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standard solutions. Use the instrument response of the diluted sample to determine its concentration from the calibration curve.
-
Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.
Caption: Workflow for determining this compound solubility.
Conclusion
This technical guide provides essential data and methodologies for professionals working with this compound. The presented solubility data offers a valuable reference, while the detailed experimental protocols serve as a practical guide for in-house determination of solubility under specific conditions. The provided workflow diagram further clarifies the experimental process. A thorough understanding of this compound's solubility is fundamental for its effective application in various scientific and industrial fields.
References
- 1. iunajaf.edu.iq [iunajaf.edu.iq]
- 2. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. sj.ctu.edu.vn [sj.ctu.edu.vn]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. scribd.com [scribd.com]
spectroscopic data (NMR, IR, Mass Spec) of methyl linoleate
An In-depth Technical Guide to the Spectroscopic Data of Methyl Linoleate (B1235992)
Introduction
Methyl linoleate is the methyl ester of linoleic acid, an omega-6 polyunsaturated fatty acid. As a key component in many biological systems and a common fatty acid methyl ester (FAME) in biodiesel, its structural confirmation and purity assessment are crucial. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its characterization. This guide provides a comprehensive overview of the spectroscopic data for this compound, detailed experimental protocols, and a logical workflow for its analysis, tailored for researchers and professionals in science and drug development.
Data Presentation: Spectroscopic Profile
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.30 - 5.41 | Multiplet | 4H | Olefinic protons (-CH=CH-) |
| 3.67 | Singlet | 3H | Methoxy protons (-OCH₃) |
| 2.77 | Triplet | 2H | Bis-allylic protons (=CH-CH₂-CH=) |
| 2.30 | Triplet | 2H | α-Methylene to carbonyl (-CH₂-COOR) |
| 2.05 | Quartet | 4H | Allylic protons (-CH₂-CH=) |
| 1.61 | Multiplet | 2H | β-Methylene to carbonyl (-CH₂-CH₂-COOR) |
| 1.26 - 1.40 | Multiplet | 10H | Methylene (B1212753) chain (-(CH₂)₅-) |
| 0.89 | Triplet | 3H | Terminal methyl (-CH₃) |
Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.[1][2][3][4]
Table 2: ¹³C NMR Spectroscopic Data of this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 174.2 | Carbonyl carbon (C=O) |
| 130.2 | Olefinic carbon (=CH) |
| 128.0 | Olefinic carbon (=CH) |
| 51.4 | Methoxy carbon (-OCH₃) |
| 34.1 | α-Methylene to carbonyl (-CH₂-COOR) |
| 31.5 | Methylene carbon |
| 29.1 - 29.7 | Methylene chain carbons (-(CH₂)n-) |
| 27.2 | Allylic methylene carbons (-CH₂-CH=) |
| 25.6 | Bis-allylic methylene carbon (=CH-CH₂-CH=) |
| 24.9 | β-Methylene to carbonyl (-CH₂-CH₂-COOR) |
| 22.6 | Methylene carbon |
| 14.1 | Terminal methyl carbon (-CH₃) |
Source: Data compiled from public chemical databases and literature.[1][5][6]
Table 3: Infrared (IR) Spectroscopy Data of this compound
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| 3004 - 3012 | Medium | =C-H stretch (alkene) |
| 2925 - 2955 | Strong | C-H stretch (alkane) |
| 2854 | Strong | C-H stretch (alkane) |
| 1743 | Strong | C=O stretch (ester) |
| 1640 - 1655 | Weak | C=C stretch (alkene) |
| 1435 - 1465 | Medium | C-H bend (alkane) |
| 1170 - 1195 | Strong | C-O stretch (ester) |
Note: IR spectra are often acquired via Attenuated Total Reflectance (ATR) or as a neat liquid film.[7][8][9][10]
Table 4: Mass Spectrometry (GC-MS, EI) Data of this compound
| m/z | Relative Intensity | Assignment |
| 294.3 | Moderate | [M]⁺ (Molecular Ion) |
| 263 | Moderate | [M - OCH₃]⁺ |
| 95 | High | C₇H₁₁⁺ |
| 81 | High | C₆H₉⁺ |
| 67 | Base Peak | C₅H₇⁺ |
| 55 | High | C₄H₇⁺ |
Note: The fragmentation pattern is characteristic of a polyunsaturated fatty acid methyl ester. The base peak at m/z 67 is a common feature.[1][11][12][13]
Experimental Protocols
Detailed methodologies are essential for reproducing spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is standard for analyzing fatty acid methyl esters.[2][14]
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Apparatus: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Experiment: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 5 seconds to ensure full relaxation of protons.
-
Number of Scans: 16-32, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) using appropriate software.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR-FTIR) is a common and simple method for liquid samples.[15][16]
-
Sample Preparation: No specific preparation is needed for a liquid sample. Directly place one to two drops of this compound onto the ATR crystal.
-
Apparatus: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal).
-
Data Acquisition:
-
Background Scan: Perform a background scan of the clean, empty ATR crystal.
-
Sample Scan: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the standard method for volatile compounds like FAMEs.[17]
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or isooctane.
-
Apparatus: A GC system coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature of 250-280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: ~230 °C.
-
-
Data Processing: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Extract the mass spectrum for that peak and compare it against spectral libraries (e.g., NIST) for confirmation.[12]
Visualization of Workflows and Relationships
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the complete spectroscopic characterization of a this compound sample.
Caption: General experimental workflow for the spectroscopic analysis of this compound.
Logical Relationship for Structural Elucidation
This diagram shows how data from different spectroscopic methods are integrated to provide a complete structural picture of this compound.
Caption: Integration of spectroscopic data for the structural elucidation of this compound.
References
- 1. This compound | C19H34O2 | CID 5284421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H‐NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound(112-63-0) 13C NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound(112-63-0) IR Spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. 9,12-Octadecadienoic acid (Z,Z)-, methyl ester [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.sciepub.com [pubs.sciepub.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. spectrometrics.com [spectrometrics.com]
- 17. perlan.com.pl [perlan.com.pl]
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Methyl Linoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl linoleate (B1235992), the methyl ester of the polyunsaturated omega-6 fatty acid linoleic acid, is a crucial component in various fields, including the food, pharmaceutical, and cosmetic industries. Its susceptibility to thermal degradation, however, presents a significant challenge, impacting product stability, efficacy, and safety. This technical guide provides a comprehensive overview of the thermal stability and degradation profile of methyl linoleeate, with a focus on the mechanisms of degradation, the resulting byproducts, and the analytical techniques used for its characterization.
Thermal Degradation Mechanisms
The thermal degradation of methyl linoleate is a complex process primarily driven by oxidation and polymerization, especially in the presence of oxygen. The two double bonds in its structure make it particularly prone to these reactions.
Autoxidation
Autoxidation is a free-radical chain reaction that occurs in the presence of oxygen and is accelerated by heat and light. The process can be divided into three main stages:
-
Initiation: Formation of free radicals from the this compound molecule. This can be triggered by heat, light, or the presence of metal catalysts.
-
Propagation: The initial radicals react with oxygen to form peroxy radicals, which then abstract hydrogen from other this compound molecules, forming hydroperoxides and new free radicals. This creates a chain reaction.
-
Termination: The reaction ceases when free radicals combine to form stable, non-radical products.
The primary stable products of autoxidation are monomeric hydroperoxides. However, these hydroperoxides are thermally unstable and readily decompose into a complex mixture of secondary oxidation products.
Thermal Polymerization
At elevated temperatures, particularly in the absence or low presence of oxygen, this compound can undergo thermal polymerization. This process involves the formation of dimers and higher oligomers through various reactions, including Diels-Alder additions. The polymerization process is often preceded by the conjugation of the double bonds in the linoleate molecule. The formation of these polymers can lead to increased viscosity and the formation of insoluble residues.
Degradation Products
The thermal degradation of this compound results in a wide array of volatile and non-volatile compounds. The specific profile of these products depends on factors such as temperature, oxygen availability, and the duration of heat exposure.
Volatile Compounds
The decomposition of hydroperoxides is a major source of volatile compounds, which are often responsible for the off-flavors and odors associated with lipid degradation. Common volatile products include:
-
Aldehydes: Hexanal, 2-heptenal, and 2,4-decadienal are significant volatile aldehydes formed during the thermal oxidation of this compound.[1]
-
Ketones: Various ketones are also produced.
-
Alcohols: Formation of alcohols is also observed.
-
Hydrocarbons: Alkanes and alkenes are generated through cleavage reactions.
-
Furans: These heterocyclic compounds can also be formed at higher temperatures.
Non-Volatile Compounds
Non-volatile degradation products include a variety of oxidized and polymerized species that can remain in the material, potentially altering its physical and chemical properties. These include:
-
Epoxy compounds
-
Hydroxy compounds
-
Polymeric compounds (dimers, trimers, etc.)
The presence of these non-volatile compounds can contribute to increased viscosity and changes in the nutritional and toxicological properties of the material.
Quantitative Data on Thermal Degradation
The following tables summarize quantitative data related to the thermal degradation of this compound.
Table 1: Thermal Decomposition Characteristics of this compound
| Parameter | Condition | Value | Reference |
| Decomposition Onset (TGA) | In nitrogen atmosphere | Varies with heating rate | [2] |
| Decomposition Onset (TGA) | In oxygen atmosphere | Lower than in nitrogen | [2] |
| Activation Energy (Pyrolysis) | Low oxygen | 58.2 kJ/mol | [3] |
| Activation Energy (Oxidation) | Low oxygen, high temperature | 58.79 kJ/mol | [3] |
Table 2: Major Volatile Degradation Products of this compound at 180°C
| Compound Class | Percentage of Volatile Fraction | Reference |
| Aldehydes | 40.77% | [4] |
| Alkanes | 19.89% | [4] |
| Alcohols | 9.02% | [4] |
| Furans | 6.11% | [4] |
| Acids | 2.50% | [4] |
| Epoxides | 0.46% | [4] |
Experimental Protocols for Stability Assessment
Several analytical techniques are employed to evaluate the thermal stability and degradation profile of this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition kinetics of materials.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., aluminum or platinum).
-
Instrument Setup:
-
Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study pyrolysis or an oxidative atmosphere (e.g., air or oxygen) to study thermo-oxidative degradation. A typical flow rate is 20-100 mL/min.
-
Heating Rate: A linear heating rate, commonly between 5 and 20°C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).
-
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the final residual mass are determined. Kinetic parameters like activation energy can be calculated using methods such as the Coats-Redfern method.[2]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine temperatures and enthalpies of transitions, such as melting, crystallization, and oxidation.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-10 mg) is hermetically sealed in an aluminum pan. For oxidation studies, the lid may be pierced to allow interaction with the atmosphere.
-
Instrument Setup:
-
Atmosphere: Similar to TGA, an inert or oxidative atmosphere can be used.
-
Temperature Program: The sample is subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. For oxidative stability, an isothermal hold at an elevated temperature in an oxidizing atmosphere is common to determine the Oxidation Induction Time (OIT). Alternatively, a dynamic heating ramp can be used to determine the Onset of Oxidation Temperature (OOT).
-
-
Data Analysis: The DSC thermogram shows exothermic (e.g., oxidation, crystallization) or endothermic (e.g., melting) peaks. The OIT is the time until the onset of the exothermic oxidation peak in an isothermal experiment. The OOT is the temperature at which the exothermic oxidation begins in a dynamic heating experiment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile degradation products of this compound.
Methodology:
-
Sample Preparation and Volatile Collection:
-
A sample of this compound is heated under controlled conditions (temperature, time, atmosphere).
-
The volatile compounds produced are collected using techniques such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.
-
-
GC Separation:
-
The collected volatiles are injected into the gas chromatograph.
-
Column: A capillary column with a suitable stationary phase (e.g., a polar phase like wax or a non-polar phase like 5% phenyl-polydimethylsiloxane) is used for separation.
-
Temperature Program: A temperature gradient is applied to the column to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
-
MS Detection and Identification:
-
As the separated compounds elute from the GC column, they enter the mass spectrometer.
-
Ionization: Electron ionization (EI) is commonly used to fragment the molecules.
-
Mass Analysis: A mass analyzer (e.g., quadrupole) separates the resulting ions based on their mass-to-charge ratio.
-
Identification: The resulting mass spectrum for each compound is compared to a library of known spectra (e.g., NIST library) for identification.
-
Visualization of Degradation Pathways and Workflows
Autoxidation Pathway of this compound
Caption: Simplified autoxidation pathway of this compound.
Experimental Workflow for GC-MS Analysis of Volatiles
Caption: Workflow for GC-MS analysis of volatile degradation products.
Conclusion
The thermal stability of this compound is a critical parameter influencing its application in various industries. Understanding the mechanisms of its degradation, the nature of the resulting products, and the analytical methods for their characterization is essential for quality control, product development, and safety assessment. The information and protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important fatty acid ester.
References
Methodological & Application
Application Notes and Protocols: Induction of Steatosis in HepG2 Cells using Methyl Linoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the excessive accumulation of lipids within hepatocytes, a state known as steatosis. To facilitate the study of NAFLD pathogenesis and the development of novel therapeutics, robust in vitro models are essential. Human hepatoma HepG2 cells are a widely utilized cell line for modeling hepatic steatosis due to their ability to accumulate lipids when exposed to free fatty acids. This document provides a detailed protocol for inducing steatosis in HepG2 cells using methyl linoleate (B1235992), a methyl ester of the polyunsaturated omega-6 fatty acid, linoleic acid. The protocols outlined below cover cell culture, induction of steatosis, and methods for quantifying lipid accumulation.
Data Presentation
Table 1: Recommended Reagent Concentrations for Steatosis Induction
| Reagent | Stock Concentration | Working Concentration | Solvent/Vehicle |
| Methyl Linoleate | User-defined | 100 µM - 1000 µM[1] | BSA-complexed medium |
| Bovine Serum Albumin (BSA), fatty acid-free | 10% (w/v) in DMEM | 0.1% - 1% in DMEM[2] | DMEM |
Table 2: Experimental Timelines for Steatosis Induction and Analysis
| Experimental Step | Duration | Notes |
| HepG2 Cell Seeding | 24 hours | Allow cells to adhere and reach 60-70% confluency.[3] |
| Serum Starvation (Optional) | 12 - 24 hours | To synchronize cells and reduce baseline lipid content.[4][5] |
| This compound Treatment | 6 - 24 hours | Incubation time can be varied to achieve desired levels of steatosis.[6] |
| Lipid Accumulation Assays | Variable | Dependent on the chosen assay (e.g., Oil Red O, Triglyceride Quantification). |
Experimental Protocols
Preparation of this compound-BSA Complex
Free fatty acids and their esters have low solubility in aqueous culture media and can be cytotoxic at high concentrations. To enhance solubility and facilitate cellular uptake, this compound should be complexed with fatty acid-free Bovine Serum Albumin (BSA).
Materials:
-
This compound
-
Fatty acid-free BSA
-
Dulbecco's Modified Eagle Medium (DMEM), serum-free
-
Sterile water
-
0.1 M NaOH
-
Water bath at 37°C
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free DMEM.
-
In a separate sterile tube, dissolve the desired amount of this compound in a small volume of 0.1 M NaOH with gentle warming at 37°C to create a stock solution.
-
Slowly add the this compound stock solution to the 10% BSA solution while vortexing gently.
-
Incubate the mixture in a 37°C water bath for at least 1 hour to allow for complex formation.
-
Sterilize the this compound-BSA complex solution by passing it through a 0.22 µm filter.
-
This stock solution can be diluted in culture medium to achieve the desired final working concentrations.
HepG2 Cell Culture and Steatosis Induction
Materials:
-
HepG2 cells
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (e.g., 24-well or 96-well plates)
-
This compound-BSA complex solution
Procedure:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[7]
-
Seed the HepG2 cells into the desired culture plates at an appropriate density (e.g., 1 x 10^5 cells/well for a 24-well plate) and allow them to adhere and grow for 24 hours to reach 60-70% confluency.[3][8]
-
(Optional) After 24 hours, wash the cells with PBS and replace the growth medium with serum-free DMEM for 12-24 hours to induce serum starvation.[4][5]
-
Prepare the treatment medium by diluting the this compound-BSA complex stock solution in serum-free or low-serum (e.g., 1% FBS) DMEM to the desired final concentrations (e.g., 100 µM, 200 µM, 500 µM). A vehicle control containing only BSA in the medium should be included.
-
Remove the starvation medium, wash the cells with PBS, and add the treatment medium.
-
Incubate the cells for 6 to 24 hours at 37°C with 5% CO2. The incubation time can be optimized based on the desired degree of lipid accumulation.[6] An increase in lipid content can be observed as early as 6 hours.[6]
Quantification of Lipid Accumulation: Oil Red O Staining
Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, appearing as red-orange droplets within the cytoplasm.[9]
Materials:
-
Oil Red O powder
-
60% Isopropanol (B130326) or 60% Ethanol[4][8]
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Isopropanol (100%) for extraction
-
Microplate reader
Procedure:
-
Preparation of Oil Red O Staining Solution:
-
Prepare a stock solution by dissolving 0.5 g of Oil Red O powder in 100 ml of 99% isopropanol.
-
To prepare the working solution, dilute the stock solution with distilled water (e.g., mix 6 parts of stock solution with 4 parts of distilled water to get a 60% isopropanol solution).[10]
-
Allow the working solution to sit for 10-15 minutes and then filter it through a 0.22 µm syringe filter to remove any precipitate.
-
-
Staining Procedure:
-
After the this compound treatment, carefully remove the culture medium from the wells.
-
Wash the cells twice with ice-cold PBS.[8]
-
Fix the cells by adding 4% PFA to each well and incubating for 30 minutes at room temperature.[2][8]
-
Remove the PFA and wash the cells three times with PBS.[8]
-
Add the filtered Oil Red O working solution to each well, ensuring the cell monolayer is completely covered.
-
Remove the Oil Red O solution and wash the cells multiple times with distilled water or PBS until the wash solution is clear to remove unbound stain.[8][9]
-
-
Visualization and Quantification:
-
For qualitative analysis, the stained lipid droplets can be visualized under a light microscope.[9]
-
For quantitative analysis, the stained Oil Red O can be extracted. Let the wells dry completely.[10]
-
Add 100% isopropanol to each well (e.g., 250 µL for a 24-well plate) and incubate for 15-30 minutes with gentle shaking to dissolve the stain.[2][10]
-
Transfer the isopropanol extract to a 96-well plate.
-
Measure the absorbance of the extracted dye at a wavelength between 490-520 nm using a microplate reader.[4][10] The absorbance is directly proportional to the amount of lipid accumulation.
-
Quantification of Lipid Accumulation: Intracellular Triglyceride Assay
For a more specific measurement of neutral lipid accumulation, the total intracellular triglyceride content can be quantified using a colorimetric or fluorometric assay kit.
Materials:
-
Commercial triglyceride quantification assay kit (e.g., Cayman Chemical, Promega)[11][12]
-
Cell lysis buffer (provided in the kit or a suitable alternative)
-
PBS
Procedure:
-
Following this compound treatment, wash the cells twice with cold PBS.
-
Lyse the cells according to the protocol provided with the triglyceride quantification kit. This typically involves adding a specific lysis buffer and scraping the cells.
-
Collect the cell lysates and briefly sonicate or vortex to ensure complete lysis.
-
Centrifuge the lysates to pellet any cell debris.
-
Use the supernatant for the triglyceride quantification assay, following the manufacturer's instructions.
-
The triglyceride concentration is typically determined by measuring the absorbance or fluorescence on a microplate reader and comparing it to a standard curve.
-
Normalize the triglyceride content to the total protein concentration of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).
Visualization of Workflows and Pathways
References
- 1. Linoleate appears to protect against palmitate-induced inflammation in Huh7 cells PMID: 24885871 | MCE [medchemexpress.cn]
- 2. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploratory Data Analysis of Cell and Mitochondrial High-Fat, High-Sugar Toxicity on Human HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification and mechanisms of oleic acid-induced steatosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes: Methyl Linoleate as a Model Compound for Lipid Peroxidation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl linoleate (B1235992), the methyl ester of the essential omega-6 fatty acid linoleic acid, is a widely utilized model compound in the study of lipid peroxidation.[1][2] Its simple structure, featuring a methylene (B1212753) group between two double bonds, renders it highly susceptible to oxidation, mirroring the peroxidative damage that occurs in more complex lipids within biological membranes.[2] The study of methyl linoleate's oxidative degradation provides critical insights into the mechanisms of oxidative stress-related pathologies, such as cardiovascular and neurodegenerative diseases, and serves as a fundamental tool in the screening and development of antioxidant therapies.[2]
Lipid peroxidation proceeds via a free radical chain reaction, which can be broken down into three key stages: initiation, propagation, and termination.[2]
-
Initiation: The process starts with the removal of a hydrogen atom from the carbon situated between the two double bonds (the bis-allylic position) in the this compound molecule, resulting in the formation of a lipid radical.[2] This can be triggered by reactive oxygen species (ROS) or transition metal catalysts.[2]
-
Propagation: The lipid radical reacts with molecular oxygen to create a peroxyl radical. This reactive species can then abstract a hydrogen atom from another this compound molecule, perpetuating the chain reaction and forming a lipid hydroperoxide.[2]
-
Termination: The chain reaction ceases when two radical species combine to form a non-radical product.[2]
The primary products of this compound peroxidation are hydroperoxides, including the 9-, 11-, and 13-hydroperoxide isomers.[3][4][5] These primary products can then decompose into a variety of secondary products, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which are highly reactive and contribute to cellular damage.[1][2]
Key Experimental Assays
Several methods are commonly employed to monitor the kinetics and extent of this compound peroxidation.
Conjugated Diene Formation Assay
This assay is a straightforward method for tracking the initial stages of lipid peroxidation. The abstraction of a hydrogen atom from this compound leads to a rearrangement of the double bonds, forming conjugated dienes that exhibit a characteristic UV absorbance at approximately 233-234 nm.[1]
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a well-established method for quantifying secondary lipid peroxidation products, particularly malondialdehyde (MDA).[1] MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.
Data Presentation
Table 1: Kinetic and Spectrophotometric Data for this compound Oxidation
| Parameter | Method | Description | Typical Values/Ranges |
| Molar Extinction Coefficient (ε) of Conjugated Dienes | Conjugated Diene Assay | Used to calculate the concentration of conjugated dienes formed. | ~25,000 - 28,000 M⁻¹cm⁻¹ at ~234 nm in ethanol/hexane |
| Wavelength of Maximum Absorbance (λmax) | Conjugated Diene Assay | The wavelength at which conjugated dienes show maximum absorbance. | 233-234 nm |
| Oxidation Rate Constant (k) | Various | Influenced by factors like temperature, oxygen availability, and the presence of catalysts or antioxidants. | Varies significantly based on experimental conditions. |
| Malondialdehyde (MDA) Standard Curve | TBARS Assay | Used to quantify MDA concentration in samples. | Generated using a standard solution of MDA. |
Table 2: Common Pro-oxidants and Antioxidants in this compound Peroxidation Studies
| Compound Type | Examples | Typical Concentration | Role in Experiments |
| Pro-oxidants | |||
| Metal Ions | Ferric chloride (FeCl₃), Copper(II) chloride (CuCl₂) | 0.1 mM (FeCl₃), Varies for CuCl₂ | Catalyze the decomposition of hydroperoxides, initiating and propagating lipid peroxidation.[2][6] |
| Peroxides | tert-Butyl hydroperoxide | Varies | Can act as an initial source of radicals to start the peroxidation process.[2] |
| Reducing Agents | Ascorbic acid | 25 mM | In the presence of metal ions, can act as a pro-oxidant by reducing the metal ion, which then participates in Fenton-like reactions.[2][7] |
| Antioxidants | |||
| Vitamin E (α-tocopherol) | Vitamin E | Varies | A chain-breaking antioxidant that donates a hydrogen atom to peroxyl radicals, thus terminating the propagation phase.[5] |
| Novel Compounds | - | Varies | Screened for their ability to inhibit or slow down the rate of this compound peroxidation. |
Experimental Protocols
Protocol 1: Induction of this compound Peroxidation using an Ascorbate/Iron System
This protocol outlines a common method for inducing lipid peroxidation in a this compound solution using a metal-catalyzed oxidation system.[2][7]
Materials:
-
This compound
-
HEPES buffer (50 mM, pH 7.2)
-
Ascorbic acid
-
Ferric chloride (FeCl₃)
-
Ethanol
-
Bovine Serum Albumin (BSA) (optional, to mimic a biological environment)[2]
Procedure:
-
Prepare a stock solution of this compound in ethanol.
-
Prepare a reaction mixture containing HEPES buffer and, if desired, BSA.[2]
-
Add the this compound stock solution to the reaction mixture to achieve the desired final concentration (e.g., 10 mM).[2]
-
Initiate the peroxidation reaction by adding ascorbic acid (e.g., to a final concentration of 25 mM) and FeCl₃ (e.g., to a final concentration of 0.1 mM).[2][7]
-
Incubate the reaction mixture at 37°C with stirring for a specified time course (e.g., 0, 1, 2, 4, 6 hours).[2]
-
At each time point, take an aliquot of the reaction mixture and stop the reaction. For analysis of lipid hydroperoxides, the sample can be immediately extracted.[2]
Protocol 2: Conjugated Diene Formation Assay
Objective: To monitor the initial phase of this compound oxidation by measuring the increase in absorbance due to conjugated diene formation.[1]
Materials:
-
This compound solution (prepared as in Protocol 1 or through other oxidation methods)
-
Ethanol or other suitable solvent (e.g., hexane)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a solution of this compound in the chosen solvent at a desired concentration (e.g., 1-10 mM).[1]
-
Initiate oxidation by exposure to air, elevated temperature (e.g., 40-60°C), or a pro-oxidant. A control sample should be included.[1]
-
At regular time intervals, take an aliquot of the reaction mixture and dilute it with the solvent to an appropriate concentration for spectrophotometric measurement.[1]
-
Measure the absorbance of the diluted sample at the wavelength of maximum absorbance for conjugated dienes (~233-234 nm).[1]
-
Calculate the concentration of conjugated dienes using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration.[1]
Protocol 3: Thiobarbituric Acid Reactive Substances (TBARS) Assay
Objective: To quantify the formation of secondary lipid peroxidation products, primarily malondialdehyde (MDA).[1]
Materials:
-
Oxidized this compound sample
-
Thiobarbituric acid (TBA) solution (e.g., 0.375% w/v in 0.25 M HCl)[1]
-
Trichloroacetic acid (TCA) solution (e.g., 15% w/v)[1]
-
Malondialdehyde (MDA) standard solution
-
Spectrophotometer or microplate reader
-
Water bath
Procedure:
-
Take a known amount of the oxidized this compound sample.
-
To a test tube, add the sample, TCA solution, and TBA solution.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 15-30 minutes) to allow the color to develop.
-
Cool the tubes to room temperature and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at the appropriate wavelength (typically around 532 nm).
-
Quantify the amount of MDA in the sample by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Autoxidation of this compound. Separation and analysis of isomeric mixtures of this compound hydroperoxides and methyl hydroxylinoleates | Semantic Scholar [semanticscholar.org]
- 4. Autoxidation of this compound. Separation and analysis of isomeric mixtures of this compound hydroperoxides and methyl hydroxylinoleates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autoxidation of this compound: identification of the bis-allylic 11-hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of this compound in aqueous dispersions induced by copper and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Application of Methyl Linoleate in the Investigation of Anti-Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl linoleate (B1235992), the methyl ester of the essential fatty acid linoleic acid, has garnered significant interest in the study of inflammatory processes. As a key component of cellular membranes and a precursor to various signaling molecules, its role in modulating inflammatory responses is of considerable importance. These application notes provide a comprehensive overview of the use of methyl linoleate as a tool to investigate anti-inflammatory pathways, supported by experimental data and detailed protocols.
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in a wide range of chronic diseases. Key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), are central to the inflammatory cascade, leading to the production of pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This compound and its derivatives have been shown to modulate these pathways, offering a valuable molecular probe for dissecting the mechanisms of inflammation and for the potential development of novel anti-inflammatory therapeutics. Furthermore, the interaction of fatty acids with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, presents another avenue through which this compound may exert its anti-inflammatory effects.
These notes will detail the effects of this compound on key inflammatory markers, provide step-by-step protocols for relevant in vitro and in vivo assays, and visualize the intricate signaling pathways involved.
Data Presentation
The following tables summarize the quantitative effects of this compound and its oxidized derivatives on various inflammatory parameters. It is important to note that some studies utilize oxidized this compound, which may have distinct effects from the non-oxidized form.
Table 1: In Vitro Anti-inflammatory Effects of this compound Derivatives
| Parameter | Cell Line | Treatment | Concentration | Result | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | This compound + LPS | Not specified | Inhibition of NO production | [1] |
| TNF-α mRNA Expression | RAW 264.7 Macrophages | Oxidized this compound | 200 µg/mL | Significant increase after 8h | [2] |
| IL-1β mRNA Expression | RAW 264.7 Macrophages | Oxidized this compound | 200 µg/mL | Significant increase after 8h | [2] |
| IL-6 Production | RAW 264.7 Macrophages | This compound + LPS | Not specified | Reduction in IL-6 levels | [3] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Parameter | Treatment | Dosage | Result | Reference |
| Carrageenan-induced Paw Edema | Rat | This compound | Not specified | Reduction in paw edema | [4][5] |
Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathways of this compound
Caption: Key anti-inflammatory signaling pathways modulated by this compound.
General Experimental Workflow for In Vitro Anti-inflammatory Assays
Caption: Workflow for in vitro evaluation of this compound's anti-inflammatory effects.
Experimental Protocols
Cell Culture and Treatment
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for cytokine assays, and 6-well plates for Western blotting) and allow them to adhere overnight.
-
The following day, replace the medium with fresh DMEM.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control group (cells treated with the solvent for this compound) and an LPS-only control group.
-
Incubate the cells for the desired time period (e.g., 24 hours for NO and cytokine measurements).
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the production of nitric oxide by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Sodium nitrite (NaNO₂) standard solution (for standard curve).
-
96-well microplate reader.
Protocol:
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite in DMEM with concentrations ranging from 0 to 100 µM.
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
Cytokine Quantification (ELISA)
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
Materials:
-
ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, mouse IL-6).
-
96-well microplate reader.
Protocol:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, the general steps involve:
-
Coating a 96-well plate with a capture antibody specific for the cytokine.
-
Blocking non-specific binding sites.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating to allow the detection antibody to bind to the captured cytokine.
-
Washing the plate.
-
Adding a substrate that is converted by the enzyme to a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the cytokine concentration in the samples based on the standard curve.
Western Blot Analysis for NF-κB and MAPK Pathways
Objective: To assess the effect of this compound on the activation of key signaling proteins in the NF-κB and MAPK pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g).
-
Carrageenan (1% w/v in sterile saline).
-
Plethysmometer or digital calipers.
-
This compound formulation for oral or intraperitoneal administration.
-
Positive control (e.g., Indomethacin).
Protocol:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: vehicle control, this compound treated groups (different doses), and a positive control group.
-
Administer this compound or the vehicle to the respective groups.
-
After a specific pre-treatment time (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the following formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
PPARγ Reporter Gene Assay
Objective: To determine if this compound can activate the peroxisome proliferator-activated receptor gamma (PPARγ).
Materials:
-
A suitable cell line for transfection (e.g., HEK293T or COS-7).
-
A PPARγ expression vector.
-
A reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase).
-
A transfection reagent.
-
Luciferase assay system.
-
Luminometer.
-
Positive control (e.g., Rosiglitazone).
Protocol:
-
Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid. A control vector (e.g., β-galactosidase) can be co-transfected for normalization of transfection efficiency.
-
After transfection, treat the cells with various concentrations of this compound or a positive control for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the activity of the control reporter (if used).
-
Determine the fold induction of luciferase activity relative to the vehicle-treated control cells.
Conclusion
This compound serves as a valuable research tool for elucidating the complex mechanisms of inflammation. The protocols and data presented here provide a framework for researchers to investigate its anti-inflammatory properties and its interactions with key signaling pathways. By utilizing these methodologies, scientists can further unravel the therapeutic potential of this compound and other fatty acid derivatives in the context of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gas Chromatography-Flame Ionization Detection (GC-FID)
Topic: Utilizing Methyl Linoleate (B1235992) as an Internal Standard for GC-FID Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used analytical technique for the quantitative analysis of volatile and semi-volatile organic compounds. In many applications, particularly in the analysis of fatty acid methyl esters (FAMEs), the use of an internal standard (IS) is crucial for achieving high accuracy and precision. An internal standard is a compound of known concentration that is added to a sample to correct for variations in injection volume, detector response, and sample preparation. This application note provides a detailed protocol for the use of methyl linoleate as an internal standard in GC-FID analysis. While an unconventional choice due to its natural presence in many lipid samples, this guide outlines a methodology for its use in specific analytical scenarios where the sample matrix is well-defined and known to be free of endogenous this compound.
Principle of the Internal Standard Method
The internal standard method in chromatography relies on the addition of a fixed amount of a specific compound (the internal standard) to every standard and sample. The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification. This approach compensates for random and systematic errors that can occur during sample handling and analysis. The fundamental equation for quantification using an internal standard is:
(Areaanalyte / AreaIS) = RRF * (Concentrationanalyte / ConcentrationIS)
Where RRF is the Relative Response Factor.
Properties of an Ideal Internal Standard
An ideal internal standard should possess the following characteristics:
-
It should not be present in the original sample.
-
It must be chemically inert and not react with the sample components.
-
It should be completely resolved from all other peaks in the chromatogram.
-
Its retention time should be close to that of the analyte(s) of interest.
-
It should have a similar response to the flame ionization detector as the analytes.
-
It must be of high purity.
This compound as an Internal Standard
This compound (C19H34O2) is the methyl ester of linoleic acid, a polyunsaturated omega-6 fatty acid.[1] Its properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C19H34O2 |
| Molecular Weight | 294.47 g/mol |
| Boiling Point | 192 °C at 4 mmHg[2] |
| Melting Point | -35 °C[1][2] |
| Density | 0.889 g/mL at 25 °C[2] |
| Purity (for standard) | ≥98.0% (GC)[3] |
| Solubility | Soluble in fat solvents and oils. |
While this compound is a common component of many biological samples, it can be employed as an internal standard in synthetic chemistry applications or for the analysis of samples where its absence has been verified.
Experimental Protocol
This protocol provides a general procedure for the quantification of a hypothetical analyte using this compound as an internal standard.
1. Materials and Reagents
-
This compound (analytical standard, ≥98.0% purity)[3]
-
Analyte(s) of interest (high purity)
-
Solvent (e.g., n-heptane, GC grade)
-
Sample matrix
-
Volumetric flasks, pipettes, and syringes
-
GC vials with caps
2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with n-heptane.
-
Analyte Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of the analyte into a 10 mL volumetric flask. Dissolve and dilute to the mark with n-heptane.
-
Calibration Standards: Prepare a series of calibration standards by adding varying concentrations of the analyte stock solution and a fixed concentration of the internal standard stock solution to volumetric flasks and diluting with n-heptane. A typical set of calibration standards is outlined in the table below.
| Calibration Level | Analyte Concentration (µg/mL) | IS Concentration (µg/mL) | Analyte/IS Concentration Ratio |
| 1 | 10 | 100 | 0.1 |
| 2 | 50 | 100 | 0.5 |
| 3 | 100 | 100 | 1.0 |
| 4 | 250 | 100 | 2.5 |
| 5 | 500 | 100 | 5.0 |
3. Sample Preparation
-
Accurately weigh a known amount of the sample into a suitable container.
-
Add a precise volume of the this compound internal standard stock solution.
-
Extract or dissolve the sample in a known volume of n-heptane.
-
Vortex or sonicate to ensure homogeneity.
-
Transfer an aliquot to a GC vial for analysis.
4. GC-FID Instrumentation and Conditions
The following table provides typical GC-FID conditions. These may need to be optimized for specific analytes and columns.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A Series GC or equivalent[4] |
| Injector | Split/Splitless Inlet |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Column | DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 10°C/min to 240°C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
5. Data Analysis
-
Integrate the peak areas of the analyte(s) and the internal standard (this compound).
-
Calculate the peak area ratio (Analyte Area / IS Area) for each calibration standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration ratio for the calibration standards.
-
Determine the concentration of the analyte in the samples using the calibration curve.
Method Validation
The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters include:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (R²) ≥ 0.995 |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% |
| Intermediate Precision | RSD ≤ 5% |
| Accuracy | Recovery within 95-105% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
Workflows and Diagrams
Experimental Workflow for Quantitative Analysis
Caption: A flowchart of the experimental workflow for quantitative analysis using an internal standard.
Logic of Internal Standard Quantification
References
- 1. This compound | C19H34O2 | CID 5284421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 112-63-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound [Standard Material for GC] - Starshinechemical [starshinechemical.com]
- 4. agilent.com [agilent.com]
Application Note and Protocol for the Quantification of Methyl Linoleate in Biodiesel according to EN 14103
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantification of total Fatty Acid Methyl Esters (FAME) and specifically the linolenic acid methyl ester content in pure biodiesel (B100) following the European Standard EN 14103. This analysis is crucial for ensuring the quality of biodiesel and its compliance with international standards, such as EN 14214.
Introduction
Biodiesel, a renewable and biodegradable fuel, is primarily composed of fatty acid methyl esters (FAMEs). The European standard EN 14214 sets the quality specifications for FAMEs to be used as automotive fuel. Two critical parameters outlined in EN 14214 are the total ester content and the content of linolenic acid methyl ester (C18:3). A high ester content ensures the purity of the biodiesel, while the concentration of polyunsaturated FAMEs like linolenic acid methyl ester is limited due to their lower oxidation stability.[1][2]
The EN 14103 standard provides a validated gas chromatography (GC) method for the determination of both total FAME and linolenic acid methyl ester content.[1][2][3] This application note details the analytical procedure, including sample preparation, GC-FID conditions, and data analysis, to accurately quantify these components in biodiesel.
According to the EN 14214 standard, pure biodiesel (B100) must meet the following specifications:
Experimental Protocol
This protocol is based on the EN 14103:2020 standard.
Principle
A known mass of the biodiesel sample is diluted with a solvent and mixed with a known amount of an internal standard. The resulting solution is then injected into a gas chromatograph equipped with a flame ionization detector (FID). The separation of the FAMEs is achieved on a polar capillary column. The total ester content and the linolenic acid methyl ester content are calculated by comparing the peak areas of the FAMEs to the peak area of the internal standard.
Reagents and Materials
-
Internal Standard (IS): Methyl nonadecanoate (B1228766) (C19:0), with a purity of at least 99.5%.[1][3]
-
FAME Reference Standards: A certified reference mixture of FAMEs (e.g., 37-component FAME mix) is recommended for peak identification.[1]
-
Vials: 10 mL screw-cap vials with PTFE-faced septa.[1]
-
Pipettes and Balance: Calibrated volumetric pipettes and an analytical balance with a precision of ± 0.1 mg.
Preparation of Solutions
-
Internal Standard Stock Solution: Accurately weigh approximately 100 mg of methyl nonadecanoate into a 10 mL volumetric flask and dilute to the mark with the chosen solvent. This results in a concentration of approximately 10 mg/mL.
Sample Preparation
-
Accurately weigh approximately 100-250 mg of the homogenized biodiesel sample into a 10 mL vial.[6][7][8]
-
Using a calibrated pipette, add a precise volume (e.g., 5 mL) of the internal standard stock solution to the vial.[8]
-
For biodiesel from unknown sources, it is recommended to prepare a sample without the internal standard to check for any naturally occurring nonadecanoic acid methyl ester or co-eluting substances.[9]
-
Cap the vial and mix thoroughly until the sample is completely dissolved.
Gas Chromatography (GC-FID) Conditions
The following table outlines the recommended GC-FID parameters for the analysis.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890 Series GC or equivalent |
| Injector | Split/Splitless Inlet |
| Injector Temperature | 250 °C |
| Split Ratio | 100:1 |
| Injection Volume | 1 µL |
| Column | |
| Stationary Phase | Polar, e.g., Polyethylene Glycol (DB-WAX, TRACE TR-BioDiesel) |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Oven Temperature Program | |
| Initial Temperature | 60 °C |
| Hold Time 1 | 2 min |
| Ramp 1 | 10 °C/min to 200 °C |
| Ramp 2 | 5 °C/min to 240 °C |
| Hold Time 2 | 7 min |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1-2 mL/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Hydrogen Flow | 35 mL/min |
| Air Flow | 350 mL/min |
| Makeup Gas (Nitrogen) | 40 mL/min |
Note: These parameters may need to be optimized depending on the specific instrument and column used.
Data Analysis and Calculations
The peak integration should be performed from the hexanoic acid methyl ester (C6:0) to the nervonic acid methyl ester (C24:1), including all peaks.[9]
Total Ester Content (C)
The total ester content, expressed as a mass fraction in percent (% m/m), is calculated using the following formula:
C = [(ΣA - AIS) / AIS] * [CIS * VIS / m] * 100%
Where:
-
ΣA = Total peak area from C6:0 to C24:1
-
AIS = Peak area of the internal standard (methyl nonadecanoate)
-
CIS = Concentration of the internal standard solution (in mg/mL)
-
VIS = Volume of the internal standard solution added (in mL)
-
m = Mass of the biodiesel sample (in mg)
Linolenic Acid Methyl Ester Content (L)
The linolenic acid methyl ester content, expressed as a mass fraction in percent (% m/m), is calculated as follows:
L = (AC18:3 / (ΣA - AIS)) * 100%
Where:
-
AC18:3 = Peak area of linolenic acid methyl ester
-
ΣA = Total peak area from C6:0 to C24:1
-
AIS = Peak area of the internal standard (methyl nonadecanoate)
Quantitative Data
The following tables summarize the repeatability data for the determination of total FAME and methyl linolenate content in various biodiesel samples, as presented in an application note from Agilent Technologies.[7]
Table 1: Repeatability of Total FAME Content Determination [7]
| Sample | Run 1 (% m/m) | Run 2 (% m/m) | Difference (r) | Method Specification (r) |
| Soybean | 97.4 | 97.1 | 0.3 | 1.01 |
| Rapeseed | 95.6 | 95.4 | 0.2 | 1.01 |
| Coconut | 87.0 | 87.2 | 0.2 | 1.01 |
| Rape/Coco (50/50) | 91.1 | 91.3 | 0.2 | 1.01 |
Table 2: Repeatability of Methyl Linolenate Content Determination [7]
| Sample | Run 1 (% m/m) | Run 2 (% m/m) | Difference (r) | Method Specification (r) |
| Soybean | 7.3 | 7.3 | 0.0 | 0.2 |
| Rapeseed | 8.3 | 8.4 | 0.1 | 0.2 |
| Coconut | 0.0 | 0.0 | 0.0 | 0.0 |
| Rape/Coco (50/50) | 4.1 | 4.1 | 0.0 | 0.1 |
The results demonstrate that the method provides excellent precision, with repeatability values well within the specifications of the EN 14103 standard.[7]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the quantification of methyl linoleate (B1235992) in biodiesel according to EN 14103.
Caption: Experimental workflow for biodiesel analysis according to EN 14103.
References
- 1. Biodiesel Standards & Properties [dieselnet.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. BIODIESEL EN14214 [wilmar-international.com]
- 5. nationwidefuels.co.uk [nationwidefuels.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Preparation of Methyl Linoleate Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl linoleate (B1235992), the methyl ester of the essential omega-6 fatty acid linoleic acid, is a critical component in various cellular processes, including the synthesis of prostaglandins (B1171923) and the formation of cell membranes.[1] In cell culture applications, the delivery of this hydrophobic molecule to cells in a soluble and bioavailable form is paramount for obtaining reliable and reproducible experimental results. Due to its poor solubility in aqueous media, direct addition of methyl linoleate to cell culture media is not feasible. The most common and effective method involves the preparation of a complex with fatty acid-free bovine serum albumin (BSA), which acts as a carrier to facilitate its solubility and uptake by cultured cells.[2]
This document provides a detailed protocol for the preparation of this compound stock solutions and their use in cell culture experiments. It includes methodologies for creating a high-concentration stock in an organic solvent, complexing it with BSA, and preparing final working solutions. Additionally, it outlines a general protocol for treating cultured cells and provides a relevant signaling pathway and experimental workflow.
Data Presentation
The following tables provide a summary of the key quantitative data for the preparation of this compound stock and working solutions.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 294.47 g/mol | [1] |
| Appearance | Clear, pale yellow liquid | [3] |
| Density | 0.889 g/mL at 25 °C | [4] |
| Storage Temperature | -20°C | [1][4] |
| Common Solvents | Ethanol (B145695), DMSO, Chloroform, Acetone | [1][5] |
Table 2: Stock and Working Solution Preparation
| Parameter | Recommended Value/Range | Notes |
| Stock Solution | ||
| Solvent | Absolute Ethanol | Widely used and compatible with cell culture at low final concentrations. |
| Concentration | 10-100 mM | A high concentration stock minimizes the volume of organic solvent added to the culture.[2][6] |
| Storage | -20°C in aliquots | Avoid repeated freeze-thaw cycles.[2][6] Can be stored for up to one year at -80°C.[1] |
| BSA Solution | ||
| BSA Type | Fatty acid-free | Essential to ensure that the BSA is not already saturated with other fatty acids. |
| Solvent | Sterile PBS or serum-free medium | |
| Concentration | 10% (w/v) | A commonly used concentration for complexing fatty acids.[2] |
| Storage | 4°C | Prepare fresh or store for a limited time to avoid contamination. |
| This compound:BSA Complex | ||
| Molar Ratio (Fatty Acid:BSA) | 3:1 to 6:1 | This ratio ensures efficient complexation and delivery.[2] |
| Incubation Temperature | 37°C | Warming the BSA solution facilitates the complex formation.[2] |
| Incubation Time | 30-60 minutes | Allows for sufficient time for the complex to form.[2] |
| Final Working Solution | ||
| Diluent | Complete cell culture medium | |
| Typical Concentration Range | 10-100 µM | The optimal concentration is cell-type and experiment-dependent.[2] |
| Vehicle Control | BSA-ethanol complex (without this compound) in medium | Crucial for distinguishing the effects of this compound from the vehicle.[2] |
Experimental Protocols
Protocol 1: Preparation of 100 mM this compound Stock Solution
Materials:
-
This compound (MW: 294.47 g/mol )
-
Absolute Ethanol (Sterile)
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile microcentrifuge tube, weigh out 29.45 mg of this compound.
-
Add 1 mL of absolute ethanol to the tube.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the 100 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C. This stock solution is stable for several months.[5]
Protocol 2: Preparation of this compound-BSA Complex
Materials:
-
100 mM this compound stock solution (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium
-
Sterile 15 mL or 50 mL conical tubes
-
Water bath at 37°C
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 10% (w/v) BSA solution: In a sterile conical tube, dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or serum-free medium. Gently swirl to dissolve, avoiding vigorous shaking to prevent foaming.
-
Sterile filter the 10% BSA solution using a 0.22 µm filter. This solution can be stored at 4°C.[2]
-
Complexation: a. In a sterile conical tube, warm the desired volume of 10% BSA solution in a 37°C water bath for 15-30 minutes.[6] b. Slowly add the 100 mM this compound stock solution dropwise to the pre-warmed BSA solution while gently swirling or vortexing.[2][6] c. Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the formation of the this compound:BSA complex.[2]
Protocol 3: Treatment of Cultured Cells
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Cell culture plates or flasks
-
This compound:BSA complex (from Protocol 2)
-
Vehicle control (BSA-ethanol complex in culture medium)
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed the cells in the appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.[2]
-
Preparation of Working Solutions: a. Prepare serial dilutions of the this compound:BSA complex in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). b. Prepare a vehicle control by adding the same volume of ethanol (used to prepare the highest concentration of this compound) to the BSA solution and diluting it in the culture medium.[2]
-
Cell Treatment: a. The following day, remove the existing culture medium from the cells. b. Wash the cells once with sterile PBS.[2] c. Add the culture medium containing the desired concentrations of the this compound:BSA complex or the vehicle control to the cells.[2]
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[2]
-
Downstream Analysis: Following incubation, harvest the cells for subsequent analysis, such as cell viability assays, lipid extraction, gene expression analysis, or protein analysis.[2]
Visualizations
References
- 1. ω-6 lipids regulate PPAR turnover via reciprocal switch between PGC-1 alpha and ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
- 4. Excessive linoleic acid induces muscle oxidative stress through 5-lipoxygenase-dependent peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Analysis of Methyl Linoleate Oxidation Products by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl linoleate (B1235992), the methyl ester of the omega-6 polyunsaturated fatty acid linoleic acid, is widely used as a model compound to study lipid peroxidation. Its oxidation leads to a complex mixture of volatile and non-volatile products, the analysis of which is crucial for understanding oxidative stress in biological systems, food spoilage, and the degradation of lipid-based drug formulations. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of these oxidation products. This application note provides detailed protocols for the analysis of both volatile and non-volatile oxidation products of methyl linoleate by GC-MS.
Data Presentation
The oxidation of this compound produces a variety of compounds. The following tables summarize the major volatile and non-volatile oxidation products identified by GC-MS.
Table 1: Volatile Oxidation Products of this compound Identified by HS-SPME-GC-MS.
| Compound Class | Compound Name |
| Aldehydes | Hexanal |
| (2E,4E)-Deca-2,4-dienal | |
| Nonanal | |
| Octanal | |
| Heptanal | |
| 2-Heptenal | |
| 2-Octenal | |
| Alcohols | 1-Pentanol |
| 1-Hexanol | |
| Esters | Methyl octanoate |
| Methyl nonanoate | |
| Methyl decanoate | |
| Furans | 2-Pentylfuran |
This table is a compilation of commonly identified volatile compounds from various studies. The presence and abundance of specific compounds can vary depending on the oxidation conditions.
Table 2: Non-Volatile Oxidation Products of this compound Identified by GC-MS after Derivatization.
| Compound Class | Compound Name | Derivatization Required |
| Hydroperoxides (analyzed as hydroxy derivatives) | Methyl 9-hydroxy-10E,12Z-octadecadienoate | Yes |
| Methyl 9-hydroxy-10E,12E-octadecadienoate | Yes | |
| Methyl 13-hydroxy-9Z,11E-octadecadienoate | Yes | |
| Methyl 13-hydroxy-9E,11E-octadecadienoate | Yes | |
| Methyl 10-hydroxy-8E,12Z-octadecadienoate | Yes | |
| Methyl 12-hydroxy-9Z,13E-octadecadienoate | Yes | |
| Epoxides | Methyl 9,10-epoxy-12Z-octadecenoate | Yes (silylation) |
| Methyl 12,13-epoxy-9Z-octadecenoate | Yes (silylation) | |
| Ketones | Methyl 9-oxo-10E,12Z-octadecadienoate | Yes (silylation) |
| Methyl 13-oxo-9Z,11E-octadecadienoate | Yes (silylation) |
This table presents the primary non-volatile oxidation products. Hydroperoxides are thermally labile and are typically reduced to their more stable hydroxy derivatives before GC-MS analysis.[1]
Experimental Protocols
Induction of this compound Oxidation
This protocol describes a general method for inducing oxidation. The specific conditions (temperature, time, exposure to air/light) can be modified to mimic different oxidative environments.
Materials:
-
This compound (high purity)
-
Glass vials with screw caps
-
Oven or heating block
-
Air or oxygen supply (optional)
Protocol:
-
Place a known amount of this compound into a glass vial.
-
For accelerated oxidation, place the uncapped vial in an oven at a controlled temperature (e.g., 60°C or 180°C).[2]
-
The duration of oxidation can range from hours to days, depending on the desired level of oxidation.
-
For studies involving photo-oxidation, a photosensitizer like methylene (B1212753) blue can be added, and the sample exposed to light.[3]
-
After oxidation, the samples should be stored at a low temperature (-20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation until analysis.
Analysis of Volatile Oxidation Products by Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS
This method is ideal for the analysis of volatile and semi-volatile compounds generated during oxidation.[2]
Materials:
-
Oxidized this compound sample
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Internal standard (e.g., cyclohexanone (B45756) solution)
-
GC-MS system
Protocol:
-
Weigh 0.2 ± 0.01 g of the oxidized this compound sample into a 20 mL headspace vial.[2]
-
Add a known amount of internal standard (e.g., 1 µL of 500 µg/mL cyclohexanone in methanol).[2]
-
Seal the vial tightly with the screw cap.
-
Equilibrate the sample in a heating block at 60°C for 15 minutes.[2]
-
Expose the SPME fiber to the headspace of the vial for 40 minutes at 60°C to extract the volatile compounds.[2]
-
Immediately after extraction, desorb the SPME fiber in the GC injector port at 250°C for 5 minutes in splitless mode.[2]
GC-MS Parameters (Example):
-
GC Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 min.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 230°C at 10°C/min, hold for 5 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-550.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Analysis of Non-Volatile Oxidation Products by GC-MS
Non-volatile products, such as hydroperoxides, require chemical derivatization to increase their volatility and thermal stability for GC-MS analysis.[1][4]
Protocol:
Step 1: Reduction of Hydroperoxides (if targeting hydroperoxides) Hydroperoxides are thermally unstable and should be reduced to their corresponding hydroxides before GC-MS analysis.
-
Dissolve the oxidized this compound sample in a suitable solvent (e.g., methanol).
-
Add a reducing agent, such as sodium borohydride, in excess and stir the reaction mixture at room temperature.
-
After the reaction is complete (typically 30-60 minutes), neutralize the excess reducing agent by adding an acid (e.g., dilute HCl) until the pH is neutral.
-
Extract the hydroxy derivatives with a non-polar solvent like hexane (B92381) or diethyl ether.
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and evaporate the solvent under a stream of nitrogen.
Step 2: Silylation (Derivatization) Silylation replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.
-
To the dried residue from the previous step (or directly to the oxidized lipid sample if not analyzing hydroperoxides), add a silylating agent. A common reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]
-
Add a solvent such as pyridine (B92270) or acetonitrile.
-
Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
The derivatized sample is now ready for GC-MS analysis.
GC-MS Parameters (Example):
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp to 280°C at 5°C/min, hold for 10 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-650.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound oxidation products.
Caption: Simplified autoxidation pathway of this compound.
References
Application Notes: In Vitro Model of Non-Alcoholic Fatty Liver Disease Using Methyl Linoleate
References
- 1. content.abcam.com [content.abcam.com]
- 2. Video: Author Spotlight: Evaluation of Lipid Droplet Size and Fusion in Bovine Hepatic Cells [jove.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vitro models for non-alcoholic fatty liver disease: Emerging platforms and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Association of Inflammatory Cytokines With Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interleukins: Pathogenesis in Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 8. Role of cytokines and chemokines in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for FAME Analysis: The Role of Methyl Linoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Methyl Ester (FAME) analysis is a cornerstone analytical technique for the qualitative and quantitative profiling of fatty acids in a wide array of samples, including biological tissues, foodstuffs, and biofuels. The process involves the conversion of fatty acids into their corresponding methyl esters, which are more volatile and amenable to gas chromatography (GC) analysis. Methyl linoleate (B1235992), the methyl ester of the essential omega-6 fatty acid linoleic acid, is a frequently encountered analyte in these analyses. Its accurate identification and quantification are crucial for nutritional labeling, lipid metabolism research, and quality control of fats and oils.
These application notes provide a comprehensive overview of the role of methyl linoleate in FAME analysis, detailed experimental protocols for sample preparation and analysis, and guidance on data interpretation.
The Role of this compound in FAME Analysis
This compound serves several key functions in the context of FAME analysis:
-
Analyte of Interest: As the derivative of a primary dietary fatty acid, the quantification of this compound is essential for determining the nutritional content of food products and for studying lipid metabolism in biological systems.
-
Component of Standard Mixtures: this compound is a common component of commercially available FAME standard mixtures. These mixtures are critical for the calibration of GC instruments and for the identification of unknown fatty acids based on their retention times.
-
Certified Reference Material (CRM): FAME mixtures containing a certified concentration of this compound are available as CRMs. These materials are used for method validation, ensuring the accuracy and traceability of analytical results, and for the verification of laboratory instrument performance.
Experimental Protocols
The accurate analysis of this compound and other FAMEs relies on meticulous sample preparation and a well-defined analytical method. The general workflow involves lipid extraction, transesterification to FAMEs, and subsequent GC analysis.
Protocol 1: Acid-Catalyzed Transesterification
This method is suitable for the esterification of both free fatty acids and acylglycerols. A common reagent is methanolic HCl.
Materials:
-
Lipid sample (e.g., oil, fat extract)
-
Methanolic HCl (e.g., 1.25 M in methanol)
-
Internal Standard (IS) solution (e.g., methyl heptadecanoate in hexane)
-
Anhydrous sodium sulfate (B86663)
-
GC vials
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-25 mg of the lipid sample into a screw-cap glass tube.
-
Internal Standard Addition: Add a known volume and concentration of the internal standard solution to the sample. The choice of internal standard should be a FAME not expected to be present in the sample.
-
Reaction: Add 2 mL of methanolic HCl to the tube. Cap the tube tightly and heat at 80-100°C for 1-2 hours.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of water to the tube. Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.
-
Phase Separation: Centrifuge the tube to achieve clear phase separation.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Drying: Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Transfer the dried extract to a GC vial for analysis by GC-FID or GC-MS.
Protocol 2: Base-Catalyzed Transesterification
This method is rapid and proceeds under milder conditions but is not suitable for esterifying free fatty acids. Sodium methoxide (B1231860) is a commonly used reagent.
Materials:
-
Lipid sample (e.g., oil, fat extract)
-
Sodium methoxide solution (e.g., 0.5 M in methanol)
-
Hexane
-
Internal Standard (IS) solution (e.g., methyl heptadecanoate in hexane)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
GC vials
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-25 mg of the lipid sample into a screw-cap glass tube.
-
Internal Standard Addition: Add a known volume and concentration of the internal standard solution.
-
Reaction: Add 2 mL of sodium methoxide solution to the tube. Cap tightly and vortex for 2-5 minutes at room temperature.
-
Neutralization and Extraction: Add 1 mL of saturated sodium chloride solution and 1 mL of hexane. Vortex thoroughly.
-
Phase Separation: Centrifuge to separate the phases.
-
Collection: Transfer the upper hexane layer to a clean tube.
-
Drying: Dry the extract with anhydrous sodium sulfate.
-
Analysis: Transfer the final extract to a GC vial for analysis.
Experimental Workflow Diagram
Caption: General workflow for FAME analysis from lipid extraction to data processing.
Data Presentation and Quantitative Analysis
Quantitative analysis of this compound is typically performed using an internal standard method and a calibration curve.
Calibration Curve
A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of this compound (often as part of a FAME mixture) and a constant concentration of an internal standard. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound.
Table 1: Example Calibration Data for FAMEs
| Analyte | Concentration Range (mg/kg) | R² Value |
| This compound | 0 - 100 | > 0.990 |
| Methyl Oleate | 0 - 100 | > 0.990 |
| Methyl Stearate | 0 - 100 | > 0.990 |
| Methyl Palmitate | 0 - 100 | > 0.990 |
R² values are indicative of the linearity of the calibration curve.
Gas Chromatography Parameters and Retention Times
The retention time of this compound is dependent on the GC column and the temperature program used. Highly polar columns, such as those with cyanopropyl or polyethylene (B3416737) glycol (wax) stationary phases, are commonly used for FAME analysis to achieve good separation of saturated, unsaturated, and isomeric FAMEs.
Table 2: Typical GC Columns and Example Retention Data for FAMEs
| GC Column | Stationary Phase | Example this compound Retention Time (min) | Reference |
| Agilent J&W CP-Sil 88 for FAME | Highly polar cyanopropyl siloxane | Varies with method; provides excellent cis/trans isomer separation. | |
| Restek Stabilwax® | Polyethylene Glycol (Wax) | ~19.223 | |
| Agilent HP-INNOWax | Polyethylene Glycol (Wax) | Varies with method; FAMEs elute based on carbon number and unsaturation. |
Retention times are highly method-dependent and should be determined experimentally.
GC-MS Fragmentation of this compound
For confirmation of identity, Gas Chromatography-Mass Spectrometry (GC-MS) is employed. The mass spectrum of this compound exhibits a characteristic fragmentation pattern.
Table 3: Key Mass Fragments for this compound (C19H34O2)
| m/z | Interpretation |
| 294 | Molecular Ion [M]⁺ |
| 263 | [M - OCH3]⁺ (Loss of methoxy (B1213986) group) |
| 220 | Characteristic fragment |
| 67 | Prominent hydrocarbon fragment |
| 55 | Prominent hydrocarbon fragment |
Application in Lipidomics and Signaling Pathways
While FAME analysis itself is an analytical technique, it is a critical tool in the field of lipidomics, which studies the role of lipids in biological systems. Linoleic acid is a precursor to a variety of signaling molecules, including eicosanoids and other oxylipins, which are involved in inflammation and other physiological processes. FAME analysis can be used to quantify changes in the abundance of linoleic acid in cellular lipids under different conditions, providing insights into the regulation of these signaling pathways.
Lipidomics Workflow for Signaling Pathway Analysis
Caption: Workflow for utilizing FAME analysis in a lipidomics study of signaling pathways.
Conclusion
This compound is a pivotal compound in FAME analysis, serving as both a key analyte and a standard for method calibration and validation. The detailed protocols and data presented in these application notes provide a robust framework for researchers, scientists, and drug development professionals to accurately and reliably perform FAME analysis. The application of this technique within a lipidomics workflow enables the investigation of the role of fatty acids like linoleic acid in complex biological signaling pathways, contributing to a deeper understanding of health and disease.
Application Notes and Protocols for the Enzymatic Transesterification of Oils to Produce Methyl Linoleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enzymatic transesterification of oils rich in linoleic acid to produce high-purity methyl linoleate (B1235992). This biocatalytic method offers a milder and more selective alternative to conventional chemical synthesis, yielding a product suitable for applications in research, pharmaceuticals, and drug development. The protocols herein cover the selection of lipases, optimization of reaction conditions, and comprehensive analytical techniques for product quantification.
Introduction
Methyl linoleate, the methyl ester of the omega-6 essential fatty acid linoleic acid, is a valuable compound in various scientific and industrial fields.[1] Its applications range from its use as a biodiesel ingredient and in textiles to its role in medical research, and as an emulsifier and lubricant.[1] Traditionally, methyl esters are produced through chemical transesterification using acid or base catalysts. However, these methods often require harsh reaction conditions and can lead to the formation of unwanted byproducts.
Enzymatic transesterification, employing lipases (triacylglycerol acylhydrolases, EC 3.1.1.3), presents a green and efficient alternative.[2] Lipases operate under mild conditions, exhibit high substrate specificity, and minimize the degradation of sensitive polyunsaturated fatty acids like linoleic acid.[3] This application note details the use of immobilized lipases for the synthesis of this compound from natural oils, providing optimized protocols and analytical methods for researchers and professionals in drug development and other scientific disciplines.
Reaction Mechanism and Workflow
The enzymatic transesterification of triglycerides with methanol (B129727) to yield fatty acid methyl esters (FAMEs) and glycerol (B35011) typically follows a Ping-Pong Bi-Bi mechanism. This sequential, two-substrate reaction involves the formation of an acyl-enzyme intermediate.
Reaction Pathway: Ping-Pong Bi-Bi Mechanism
Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.
Experimental Workflow
The overall process for the synthesis and analysis of this compound is outlined below.
Caption: General experimental workflow for this compound synthesis.
Experimental Protocols
Materials and Reagents
-
Oil Substrate: High-linoleic acid safflower oil or sunflower oil (>75% linoleic acid content)
-
Acyl Acceptor: Methanol (anhydrous, ≥99.8%)
-
Enzyme: Immobilized lipase, such as Lipozyme TL IM (Thermomyces lanuginosus) or Novozym 435 (Candida antarctica lipase B)
-
Solvent (optional): n-hexane or tert-butanol
-
Extraction Solvent: n-heptane (GC grade)
-
Internal Standard for GC-MS: Methyl nonadecanoate (B1228766) (C19:0)
-
Derivatization Reagent (for GC analysis): Methanolic HCl or Boron trifluoride in methanol
-
Other Reagents: Sodium carbonate (Na₂CO₃), anhydrous sodium sulfate
Protocol for Enzymatic Transesterification
This protocol is optimized for a lab-scale batch reaction.
-
Reaction Setup:
-
In a temperature-controlled shaker flask, combine the oil substrate and methanol. The molar ratio of oil to methanol is a critical parameter to optimize (see Table 1). A common starting point is a 1:6 molar ratio (oil:methanol).[4]
-
For solvent-free systems, proceed to the next step. If a solvent is used, add it to the mixture at this stage.
-
-
Enzyme Addition:
-
Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 1% and 15% (w/w) of the oil weight.
-
-
Reaction Conditions:
-
Reaction Termination and Product Separation:
-
After the desired reaction time, terminate the reaction by separating the immobilized enzyme from the mixture via filtration or centrifugation. The enzyme can be washed and potentially reused.
-
The remaining mixture will separate into two layers: an upper layer of fatty acid methyl esters (including this compound) and a lower layer of glycerol.
-
Separate the layers by decantation or using a separatory funnel.
-
Protocol for Quantification of this compound by GC-MS
-
Sample Preparation and Derivatization:
-
Take a known amount of the upper methyl ester layer.
-
Add a known concentration of the internal standard (methyl nonadecanoate).
-
While the product is already a methyl ester, to ensure complete conversion of any remaining free fatty acids, a derivatization step can be performed. Add methanolic HCl and heat at 80°C for 20 minutes.[6]
-
-
Extraction:
-
GC-MS Analysis:
-
Inject 1 µL of the sample into the GC-MS system.
-
Use a suitable capillary column for FAME analysis, such as a polar cyano-column or a wax-type column (e.g., Omegawax).[2][6]
-
Set the GC oven temperature program to achieve separation of the different FAMEs. A typical program starts at a lower temperature and ramps up to a higher temperature.[6]
-
The mass spectrometer can be operated in full-scan mode to identify the peaks based on their mass spectra and in selected ion monitoring (SIM) mode for accurate quantification.[2]
-
-
Quantification:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum compared to a known standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the peak area of the internal standard.
-
Data Presentation: Optimization of Reaction Parameters
The yield of this compound is highly dependent on several reaction parameters. The following tables summarize the impact of these variables on the reaction outcome.
Table 1: Effect of Methanol to Oil Molar Ratio on Methyl Ester Yield
| Molar Ratio (Methanol:Oil) | Temperature (°C) | Reaction Time (h) | Enzyme | Yield (%) | Reference |
| 3:1 | 38 | 8 | Lipase XX 25 split | 42.86 | [7] |
| 6:1 | 45 | 24 | C. rugosa & R. miehei | 96.5 | [5] |
| 6:1 | 60 | - | Chemical Catalyst | 96.8 | [4] |
Table 2: Effect of Temperature on Methyl Ester Yield
| Temperature (°C) | Molar Ratio (Methanol:Oil) | Reaction Time (h) | Enzyme | Yield (%) | Reference |
| 30 | 3:1 | 72 | Biolipasa-R | 71.3 | [5] |
| 38 | 3:1 | 8 | Lipase XX 25 split | 42.86 | [7] |
| 45 | 6:1 | 24 | C. rugosa & R. miehei | 96.5 | [5] |
| 49.95 | 2.05:1 (g/g) | 14 | Lipozyme TL IM | 38.24 | [1] |
| 60 | 6:1 | - | Chemical Catalyst | 96.8 | [4] |
Table 3: Effect of Enzyme Concentration and Reaction Time on Methyl Ester Yield
| Enzyme Conc. (% w/w of oil) | Reaction Time (h) | Temperature (°C) | Molar Ratio (Methanol:Oil) | Enzyme | Yield (%) | Reference |
| 14 | 8 | 38 | 3:1 | Lipase XX 25 split | 42.86 | [7] |
| 16 | 8 | 38 | 3:1 | Lipase XX 25 split | - | [7] |
| 18 | 8 | 38 | 3:1 | Lipase XX 25 split | - | [7] |
| 0.15g (on cotton seed oil) | 14 | 49.95 | 2.05:1 (g/g) | Lipozyme TL IM | 38.24 | [1] |
| 42 | 72 | 30 | 3:1 | Biolipasa-R | 71.3 | [5] |
Conclusion
The enzymatic transesterification of oils rich in linoleic acid is a robust and efficient method for the production of this compound. By carefully selecting the lipase and optimizing key reaction parameters such as temperature, molar ratio of substrates, and enzyme concentration, high yields can be achieved under mild conditions. The detailed protocols provided in this application note offer a reliable framework for researchers and professionals to synthesize and quantify this compound for a variety of applications, from fundamental research to the development of new therapeutic agents.
References
- 1. aca.unram.ac.id [aca.unram.ac.id]
- 2. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of biodiesel fuel from safflower oil using various reaction parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Enzymatic Transesterification of Acid Oil for Biodiesel Production Using a Low-Cost Lipase: The Effect of Transesterification Conditions and the Synergy of Lipases with Different Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 7. Production of Linoleic Acid-rich Oil from Canola and Grapeseed Oils Using Enzymatic Interesterification Reactions with Microwave Irradiation as a Green Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Prevention of Methyl Linoleate Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of methyl linoleate (B1235992) during storage. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This section addresses common issues encountered during the storage and handling of methyl linoleate.
Q1: I suspect my this compound has oxidized. What are the initial signs?
A1: The initial signs of this compound oxidation are often subtle and may not be visually apparent. The most common indicators include:
-
A change in odor: A faint, paint-like or rancid odor may develop.
-
An increase in viscosity: The liquid may become slightly thicker.
-
Discoloration: A slight yellowing of the otherwise colorless to pale yellow liquid can occur.
-
Changes in analytical parameters: An increase in the peroxide value (PV) and the formation of secondary oxidation products detectable by assays like the TBARS test are definitive indicators.
Q2: My peroxide value (PV) is higher than expected. What are the potential causes and how can I fix it?
A2: A high peroxide value indicates the presence of primary oxidation products (hydroperoxides). Common causes and their solutions are outlined below:
| Potential Cause | Recommended Solution |
| Improper Storage Conditions | Store this compound at or below -20°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[1] |
| Exposure to Oxygen | Minimize headspace in the storage container and purge with an inert gas before sealing. Use septa-sealed vials for repeated sampling to avoid introducing air. |
| Presence of Pro-oxidants | Ensure all glassware and equipment are scrupulously clean and free of metal contaminants (e.g., iron, copper), which can catalyze oxidation. |
| Inadequate Antioxidant Protection | If not already present, consider adding a suitable antioxidant. For long-term storage, synthetic antioxidants like BHT, BHA, or TBHQ are effective.[2][3][4] |
Q3: The results of my TBARS assay are inconsistent. What could be going wrong?
A3: The Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures secondary oxidation products like malondialdehyde (MDA), can be prone to variability. Here are some common issues and troubleshooting tips:
| Issue | Potential Cause & Solution |
| High Background/Blank Reading | Reagents may be contaminated or degraded. Prepare fresh solutions, especially the TBA reagent. Ensure high-purity water and reagents are used. |
| Poor Reproducibility | Inconsistent heating time and temperature during the reaction step can lead to variability. Use a precisely controlled water bath or heating block. Also, ensure accurate and consistent pipetting of all reagents and samples.[5] |
| Low or No Color Development | The extent of oxidation may be too low to detect. Alternatively, the pH of the reaction mixture may be incorrect; ensure it is acidic as required by the protocol. In some cases, interfering substances in the sample can inhibit the reaction.[6][7] |
| Sample Matrix Interference | Complex sample matrices can interfere with the assay. For instance, proteins in a sample can produce a different spectral pattern and baseline shift.[8] It may be necessary to perform a sample cleanup or extraction step. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of this compound.
Q1: What is this compound and why is it susceptible to oxidation?
A1: this compound is the methyl ester of linoleic acid, an omega-6 polyunsaturated fatty acid. Its structure contains two double bonds separated by a single methylene (B1212753) group (-CH2-). This "bis-allylic" position is particularly susceptible to hydrogen abstraction, which is the initiating step of autoxidation, a free-radical chain reaction.[9][10]
Q2: What are the primary and secondary products of this compound oxidation?
A2: The primary oxidation products are hydroperoxides, specifically 9- and 13-hydroperoxy-octadecadienoic acid methyl esters.[11] These are formed during the initial stages of oxidation. These primary products are unstable and can decompose to form a variety of secondary oxidation products , which are responsible for the off-flavors and odors associated with rancidity. These include volatile compounds such as aldehydes (e.g., hexanal), ketones, alcohols, and hydrocarbons.[8][12]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize oxidation, this compound should be stored under the following conditions:
-
Temperature: At or below -20°C.[1]
-
Atmosphere: Under an inert gas such as nitrogen or argon to exclude oxygen.
-
Light: Protected from light, as light can promote photo-oxidation.
-
Container: In a tightly sealed, clean glass container.
Q4: Which antioxidants are most effective for preserving this compound?
A4: Both synthetic and natural antioxidants can be used.
-
Synthetic Antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tert-butylhydroquinone (B1681946) (TBHQ) are highly effective at low concentrations.[2][3][4]
-
Natural Antioxidants: Alpha-tocopherol (Vitamin E) is a common natural antioxidant. It acts as a chain-breaking antioxidant, scavenging peroxyl radicals.[13]
-
Synergistic Mixtures: A combination of antioxidants, such as Vitamin E and Vitamin C (ascorbic acid), can have a synergistic effect. Vitamin C can regenerate Vitamin E from its radical form, thereby extending its antioxidant activity.[13][14]
Q5: How does temperature affect the rate of this compound oxidation?
A5: The rate of this compound oxidation increases with temperature. Storing at lower temperatures significantly slows down the reaction kinetics of the autoxidation process.
Quantitative Data on Oxidation Prevention
The following tables provide quantitative data on the effects of antioxidants and storage temperature on the stability of this compound.
Table 1: Effect of Synthetic Antioxidants on the Induction Period of Fatty Acid Methyl Esters
| Antioxidant | Concentration (ppm) | Induction Time (hours) at 110°C | Stabilization Factor |
| Control | 0 | 0.16 | 1.0 |
| BHT | 1500 | 2.05 | 12.8 |
| 7000 | 5.68 | 35.5 | |
| BHA | 1500 | 1.31 | 8.2 |
| >2000 | No significant increase | - | |
| TBHQ | 1500 | 2.50 | 15.6 |
| 8000 | 8.40 | 52.5 |
Data adapted from studies on soybean oil ethyl esters, which have a similar fatty acid profile to this compound.[2][3] The stabilization factor is the ratio of the induction time with the antioxidant to the induction time of the control.
Table 2: Effect of Storage Temperature on Peroxide Value (PV) of Oils Over Time
| Storage Temperature | Initial PV (meq/kg) | PV after 30 days (meq/kg) | PV after 60 days (meq/kg) |
| Room Temperature (Daylight) | ~2 | ~6 | ~9 |
| Room Temperature (Dark) | ~2 | ~4 | ~6 |
| 170°C (frying conditions) | ~2 | 18.32 (after 60 min) | - |
Data generalized from studies on sunflower oil under different storage conditions.[15]
Experimental Protocols
Detailed methodologies for key experiments to assess this compound oxidation are provided below.
Protocol 1: Peroxide Value (PV) Determination
This method determines the concentration of primary oxidation products (peroxides and hydroperoxides).
Materials:
-
Acetic acid-chloroform solvent (3:2, v/v)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (standardized)
-
1% Starch indicator solution
-
Deionized water
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, swirl, and let the flask stand in the dark for exactly 1 minute.
-
Add 30 mL of deionized water and mix thoroughly.
-
Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, swirling continuously, until the yellow iodine color almost disappears.
-
Add 0.5 mL of 1% starch indicator solution. The solution will turn blue.
-
Continue the titration with Na₂S₂O₃ solution until the blue color completely disappears. Record the volume of titrant used.
-
Perform a blank determination under the same conditions without the sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.
Materials:
-
Thiobarbituric acid (TBA) reagent (0.375% w/v TBA in 0.25 M HCl)
-
Trichloroacetic acid (TCA) solution (15% w/v)
-
Malondialdehyde (MDA) standard solution (prepared from 1,1,3,3-tetramethoxypropane)
-
Butylated hydroxytoluene (BHT) solution (e.g., 2% in ethanol)
Procedure:
-
To a test tube, add a known amount of the this compound sample.
-
Add a small volume of BHT solution to prevent further oxidation during the assay.
-
Add 1 mL of TCA solution to precipitate any interfering substances and centrifuge to obtain a clear supernatant.
-
Transfer an aliquot of the supernatant to a new test tube.
-
Add 2 mL of the TBA reagent.
-
Incubate the mixture in a boiling water bath for 15-20 minutes to develop the pink color.
-
Cool the tubes on ice to stop the reaction.
-
Measure the absorbance of the solution at 532 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of MDA.
-
Determine the concentration of TBARS in the sample by comparing its absorbance to the standard curve. Results are typically expressed as MDA equivalents.
Protocol 3: GC-MS Analysis of Volatile Oxidation Products
This method is used to identify and quantify volatile secondary oxidation products.
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Weigh a small amount (e.g., 0.1-1.0 g) of the this compound sample into a headspace vial.
-
If an internal standard is used, add a known amount at this stage.
-
Seal the vial tightly with a septum cap.
-
Incubate the vial at a specific temperature (e.g., 60°C) for a set time to allow volatile compounds to equilibrate in the headspace.
-
Expose a SPME fiber to the headspace for a defined period to adsorb the volatile compounds.
GC-MS Analysis:
-
Injection: Insert the SPME fiber into the GC injection port for thermal desorption of the analytes onto the GC column.
-
Gas Chromatograph (GC) Conditions (Example):
-
Column: A polar capillary column (e.g., DB-WAX) is suitable for separating aldehydes and other polar volatile compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 230-250°C) to elute all compounds.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 35-350) to detect the expected volatile compounds.
-
-
Data Analysis:
-
Identify the volatile compounds by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the compounds by integrating the peak areas and comparing them to the peak area of the internal standard or by using an external standard calibration curve. Common volatile oxidation products from this compound to look for include hexanal, pentanal, and 2,4-decadienal.[16]
-
Visualizations
The following diagrams illustrate key concepts related to this compound oxidation.
Caption: Autoxidation pathway of this compound.
References
- 1. iitg.ac.in [iitg.ac.in]
- 2. [PDF] The influence of BHA, BHT and TBHQ on the oxidation stability of soybean oil ethyl esters (biodiesel) | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies [journal.pan.olsztyn.pl]
- 5. himedialabs.com [himedialabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Trouble With TBARS [nwlifescience.com]
- 9. Oxidation of polyunsaturated fatty acids to produce lipid mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipidomics of oxidized polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of oxidation of this compound in solution by vitamin E and vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. landreclamationjournal.usamv.ro [landreclamationjournal.usamv.ro]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Resolution in Methyl Linoleate HPLC Analysis
Welcome to our dedicated support center for resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of methyl linoleate (B1235992). This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and optimize their chromatographic separations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to poor peak resolution in a systematic question-and-answer format.
Q1: Why are my methyl linoleate peaks broad and poorly resolved?
A1: Broad or poorly resolved peaks are often a symptom of several underlying issues. The most common causes are related to the mobile phase, column condition, or improper method parameters.
Potential Causes and Solutions for Broad Peaks:
-
Inadequate Column Equilibration: HPLC columns, especially in reversed-phase mode, require sufficient time to equilibrate with the mobile phase. Insufficient equilibration can lead to unstable retention times and poor peak shape.[1]
-
Solution: Before starting your analytical run, ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase. For a new column, a more extensive flush of 60-80 column volumes is recommended.[1]
-
-
Mismatch between Sample Solvent and Mobile Phase: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion and broadening.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing and a general loss of resolution.[4][5]
Q2: My this compound peak is co-eluting with another peak. How can I improve the separation?
A2: Co-elution occurs when two or more compounds are not adequately separated by the chromatographic system. To improve separation, you can adjust the mobile phase composition, change the column, or optimize the temperature and flow rate.
Strategies to Improve Selectivity and Resolution:
-
Modify Mobile Phase Composition: Altering the solvent strength or using different organic modifiers can change the selectivity of the separation.[6] For this compound, which is often analyzed using reversed-phase HPLC, adjusting the ratio of acetonitrile (B52724) to water is a common starting point.[7]
-
Optimize Column Temperature: Temperature can significantly affect the selectivity between closely eluting compounds.[8]
-
Change the Stationary Phase: If modifying the mobile phase and temperature does not provide adequate resolution, a different column chemistry may be necessary.
-
Solution: While C18 columns are common for fatty acid methyl ester (FAME) analysis, they may not be optimal for separating isomers.[9][10] Consider columns with different selectivities, such as:
-
Cyanopropyl phases: These are more polar and can provide better separation for complex FAME mixtures, including some cis/trans isomers.[11]
-
Silver Ion (Ag+) HPLC: This technique is particularly effective for separating isomers of conjugated linoleic acid methyl esters.[12]
-
Cholesteryl phases: These can offer improved separation of geometrical isomers due to higher molecular shape selectivity.[10]
-
-
-
Adjust the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.[4][13][14]
-
Solution: Try reducing the flow rate in small increments to see if resolution improves. Be aware that excessively low flow rates can lead to peak broadening due to diffusion.[13]
-
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample and instrumentation.
Materials:
-
HPLC system with a UV-Vis or Mass Spectrometry (MS) detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
This compound standard
-
Sample containing this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a mixture of acetonitrile and water, sometimes with a small amount of acid.[7] For example, Acetonitrile:Water (85:15 v/v). If using an MS detector, replace phosphoric acid with a volatile modifier like formic acid.[7]
-
System and Column Equilibration: Purge the HPLC system with the mobile phase. Equilibrate the C18 column with the mobile phase at a constant flow rate until a stable baseline is achieved (at least 10-20 column volumes).
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 205 nm (Note: this compound lacks a strong chromophore, so detection at low wavelengths is often necessary).[9]
-
-
Data Analysis: Identify the this compound peak by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.
Data Presentation
Table 1: Effect of HPLC Parameters on Peak Resolution of this compound
| Parameter | Change | Expected Effect on Resolution | Potential Drawbacks |
| Flow Rate | Decrease | Generally Improves[4][13] | Longer analysis time[4] |
| Increase | Generally Decreases[13][14] | Shorter analysis time | |
| Column Temperature | Decrease | May Improve[4][8] | Longer analysis time, increased backpressure |
| Increase | May Decrease or Improve Selectivity[4][8] | Potential for sample degradation | |
| Column Length | Increase | Improves[5][6] | Longer analysis time, increased backpressure[4] |
| Column Internal Diameter | Decrease | Improves (with appropriate flow rate adjustment)[5] | May require system optimization to reduce extra-column volume[15] |
| Particle Size | Decrease | Improves[4] | Increased backpressure[15] |
| Injection Volume | Decrease | Improves (if column was overloaded)[4][5] | Lower signal intensity |
| Mobile Phase Strength | Decrease (e.g., less organic solvent) | Increases retention, may improve resolution | Longer analysis time |
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. chromtech.com [chromtech.com]
- 9. benchchem.com [benchchem.com]
- 10. hplc.eu [hplc.eu]
- 11. agilent.com [agilent.com]
- 12. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. effect of flow rate?? - Chromatography Forum [chromforum.org]
- 14. biotage.com [biotage.com]
- 15. chromtech.net.au [chromtech.net.au]
Technical Support Center: Optimizing Methyl Linoleate Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of methyl linoleate (B1235992) in in vitro experiments.
Troubleshooting Guide
Q1: I'm observing precipitation or turbidity in my cell culture medium after adding methyl linoleate. What's causing this and how can I fix it?
A1: this compound, a fatty acid methyl ester, has low solubility in aqueous solutions like cell culture media. Precipitation is a common issue when a concentrated stock solution (usually in an organic solvent) is diluted into the medium.
Troubleshooting Steps:
-
Solvent Choice and Concentration:
-
Primary Solvent: Use anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM).
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. A concentration of 0.1% or lower is ideal. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
-
Dilution Technique:
-
Pre-warm the Medium: Warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Dropwise Addition and Mixing: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersal. This can help prevent the compound from crashing out of solution.
-
-
Use of a Carrier Protein:
-
BSA Conjugation: For some applications, complexing this compound with fatty acid-free bovine serum albumin (BSA) can enhance its solubility and facilitate its uptake by cells.
-
Q2: My results are inconsistent across experiments. What are the potential sources of variability?
A2: Inconsistent results can stem from several factors related to the preparation and handling of this compound.
Troubleshooting Steps:
-
Stock Solution Stability:
-
Storage: Store your this compound stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.
-
Fresh Dilutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment.
-
-
Cell Culture Conditions:
-
Cell Density: Ensure you are seeding cells at a consistent density across all experiments, as this can influence the cellular response.
-
Serum Concentration: Be aware that components in fetal bovine serum (FBS), such as albumin, can bind to this compound and affect its bioavailability. If possible, use a consistent batch of FBS or consider reducing the serum concentration during treatment.
-
-
Pipetting Accuracy:
-
Given the small volumes of stock solution typically used, ensure your pipettes are calibrated and that you are using appropriate pipetting techniques to ensure accurate final concentrations.
-
Q3: I'm not observing the expected biological effect of this compound. What should I check?
A3: A lack of biological effect could be due to suboptimal concentration, insufficient incubation time, or issues with the compound itself.
Troubleshooting Steps:
-
Concentration Range:
-
Dose-Response Curve: Perform a dose-response experiment using a wide range of this compound concentrations to determine the optimal effective concentration for your specific cell line and endpoint.
-
Literature Review: Consult the literature for effective concentrations used in similar cell types and assays. For example, in B16F10 melanoma cells, concentrations for inhibiting melanogenesis are often investigated.
-
-
Incubation Time:
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal duration of treatment for observing the desired effect.
-
-
Compound Integrity:
-
Purity and Storage: Ensure the purity of your this compound and that it has been stored correctly to prevent oxidation or degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: The optimal concentration of this compound is highly dependent on the cell type and the biological endpoint being measured. Based on available literature, a good starting point for dose-response studies is a range from 1 µM to 100 µM . For specific applications like the inhibition of melanogenesis in B16F10 cells, effective concentrations have been identified within this range.
Q2: How can I determine the cytotoxic concentration of this compound for my cell line?
A2: It is crucial to determine the cytotoxic concentration of this compound in your specific cell line to ensure that the observed biological effects are not due to cell death. A cell viability assay, such as the MTT or MTS assay, should be performed.
Q3: What is the mechanism of action of this compound?
A3: this compound has been shown to exert its effects through various mechanisms. One well-documented pathway, particularly in the context of melanogenesis inhibition in B16F10 melanoma cells, involves the Akt/GSK3β/β-catenin signaling pathway . This compound can inhibit the phosphorylation of Akt and GSK3β, leading to a decrease in β-catenin levels. This, in turn, suppresses the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes like tyrosinase.[1][2]
Q4: How should I prepare a stock solution of this compound?
A4: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a high-quality, anhydrous organic solvent such as DMSO. Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Quantitative Data
Table 1: Recommended Starting Concentrations and Reported Effects of this compound and Related Compounds
| Compound | Cell Line | Application | Effective Concentration Range | Reference |
| This compound | B16F10 | Inhibition of Melanogenesis | Not explicitly stated, but identified as an active component. | [3][4] |
| Ethyl Linoleate | B16F10 | Inhibition of Melanogenesis | 100 - 400 µM | [5][6] |
Note: Data for ethyl linoleate is included as a closely related compound, providing a potential starting point for concentration ranges in the absence of specific data for this compound in this application.
Table 2: General Cytotoxicity of Solvents for In Vitro Assays
| Solvent | Cell Line | Recommended Max. Concentration | Notes |
| DMSO | Various | < 0.5% (v/v) | Ideal concentration is ≤ 0.1%. Can induce cellular stress at higher concentrations. |
| Ethanol | Various | < 0.5% (v/v) | Evaporation can be an issue. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound on a specific cell line and establish a non-toxic working concentration range.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a complete cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Western Blot Analysis of Akt/GSK3β Signaling Pathway
Objective: To investigate the effect of this compound on the phosphorylation status of Akt and GSK3β in B16F10 cells.
Materials:
-
B16F10 cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β (Ser9), anti-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Methodology:
-
Cell Culture and Treatment: Seed B16F10 cells and grow to 70-80% confluency. Treat the cells with various non-cytotoxic concentrations of this compound (determined from the MTT assay) for the desired time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, total Akt, p-GSK3β, total GSK3β, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on protein phosphorylation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sageretia thea fruit extracts rich in this compound and methyl linolenate downregulate melanogenesis via the Akt/GSK3β signaling pathway -Nutrition Research and Practice [koreascience.kr]
- 4. Sageretia thea fruit extracts rich in this compound and methyl linolenate downregulate melanogenesis via the Akt/GSK3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl linoleate inhibits α-MSH-induced melanogenesis through Akt/GSK3β/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of methyl linoleate in cell culture media over time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl linoleate (B1235992) in cell culture.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving methyl linoleate.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of this compound: this compound is susceptible to oxidation, which can alter its biological activity.[1][2][3] | 1. Prepare Fresh Solutions: Prepare this compound stock solutions fresh for each experiment. Avoid repeated freeze-thaw cycles.[4] 2. Use Antioxidants: Consider adding an antioxidant, such as α-tocopherol, to your stock solution or cell culture medium to inhibit oxidation.[5] 3. Minimize Exposure to Air and Light: Store stock solutions under an inert gas (e.g., nitrogen or argon) and protect from light.[6][7] |
| High variability between replicate wells | Uneven Cell Seeding: Inconsistent cell numbers per well can lead to variable results.[8] Incomplete Solubilization: this compound is a lipid and may not be fully dissolved in the culture medium, leading to uneven distribution.[9] | 1. Ensure Single-Cell Suspension: Properly resuspend cells before seeding to ensure a uniform cell density across all wells.[8] 2. Use a Carrier: Complexing this compound with a carrier molecule like fatty-acid-free bovine serum albumin (BSA) can improve its solubility and stability in aqueous culture media.[9] |
| Observed effects do not align with known targets | Off-Target Effects of Oxidation Products: Oxidation of this compound generates various byproducts, such as aldehydes and hydroperoxides, which can have their own biological effects.[1][10] | 1. Confirm Identity and Purity: Regularly check the purity of your this compound stock using methods like gas chromatography (GC). 2. Control for Oxidation Products: If possible, test the effects of known this compound oxidation products in parallel with your experiments. |
| Cell death or cytotoxicity at expected non-toxic concentrations | Lipid Peroxidation: The accumulation of lipid peroxides from this compound degradation can be toxic to cells.[3][11] Solvent Toxicity: High concentrations of solvents like DMSO used to dissolve this compound can be cytotoxic. | 1. Perform Dose-Response Curve: Determine the optimal, non-toxic concentration of this compound for your specific cell line.[8] 2. Minimize Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is well below the toxic threshold for your cells.[9] |
Frequently Asked Questions (FAQs)
1. How stable is this compound in cell culture media?
This compound is prone to degradation, primarily through oxidation, in aqueous environments like cell culture media.[2][3] The rate of degradation can be influenced by several factors including the presence of oxygen, exposure to light, and the presence of metal ions in the medium.[6][11]
2. What are the primary degradation products of this compound?
The main degradation products of this compound are hydroperoxides, which can further break down into secondary oxidation products like aldehydes (e.g., hexanal) and other volatile compounds.[1][10] These byproducts can have biological activities that may interfere with experimental results.
3. How should I prepare and store this compound for cell culture experiments?
To ensure stability, it is recommended to prepare fresh stock solutions of this compound for each experiment.[4] If storage is necessary, store aliquots in an oxygen-free environment (e.g., under nitrogen or argon), protected from light, and at -20°C or lower.[6] Avoid repeated freeze-thaw cycles.[4]
4. How can I improve the solubility of this compound in my cell culture medium?
Due to its lipid nature, this compound has poor solubility in aqueous media.[9] To improve solubility and delivery to cells, it is common practice to complex it with a carrier protein such as fatty acid-free bovine serum albumin (BSA).[9]
5. What are the signs of this compound degradation in my experiments?
Inconsistent results, high variability between replicates, and unexpected cytotoxicity can all be indicators of this compound degradation.[4][8] If you suspect degradation, it is advisable to prepare fresh solutions and re-evaluate your experimental conditions.
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over a typical experimental time course.
1. Materials
-
This compound (high purity)
-
Your cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Fatty acid-free BSA
-
Sterile, conical tubes
-
Incubator (37°C, 5% CO2)
-
Gas chromatography-mass spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system
2. Procedure
-
Preparation of this compound-BSA Complex:
-
Prepare a stock solution of this compound in ethanol.
-
In a sterile tube, slowly add the this compound stock solution to a sterile solution of fatty acid-free BSA in your cell culture medium while gently vortexing.
-
Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterile-filter the complexed solution.
-
-
Incubation:
-
Add the this compound-BSA complex to your complete cell culture medium to achieve the final desired concentration.
-
Prepare several replicate tubes for each time point.
-
Incubate the tubes in a cell culture incubator at 37°C and 5% CO2.
-
-
Time Points:
-
Collect samples at various time points relevant to your experimental design (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
At each time point, remove an aliquot from the replicate tubes and immediately store at -80°C until analysis to prevent further degradation.
-
-
Lipid Extraction:
-
Perform a lipid extraction on the collected samples. A common method is the Bligh-Dyer extraction using a mixture of chloroform, methanol, and water.[12]
-
-
Analysis:
-
Analyze the extracted lipids by GC-MS or HPLC to quantify the remaining this compound and identify any degradation products.[10]
-
6. Data Interpretation:
-
Plot the concentration of this compound as a function of time to determine its degradation rate in your specific cell culture medium.
-
The presence and abundance of oxidation products can provide insight into the degradation pathway.
Signaling Pathways and Workflows
Caption: Workflow for assessing this compound stability.
Caption: Key steps in the oxidation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Oxidation of lipids: III. Oxidation of this compound in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Oxidation Products of β-Carotene during the Peroxidation of this compound in the Bulk Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Autoxidation of this compound. Separation and analysis of isomeric mixtures of this compound hydroperoxides and methyl hydroxylinoleates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing Cytotoxicity of Methyl Linoleate in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with methyl linoleate (B1235992) cytotoxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is methyl linoleate and why is it used in cell culture experiments?
This compound is the methyl ester of linoleic acid, an essential omega-6 polyunsaturated fatty acid. It is often used in in vitro studies as a model compound to investigate the cellular effects of fatty acids, including their roles in lipid metabolism, signaling, and oxidative stress-related pathologies.[1]
Q2: What are the primary causes of this compound-induced cytotoxicity in primary cell cultures?
The primary driver of this compound-induced cytotoxicity is lipid peroxidation.[1] Due to its polyunsaturated nature, this compound is highly susceptible to oxidation, which initiates a free radical chain reaction.[2] This process leads to:
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[2]
-
Mitochondrial Dysfunction: Damage to mitochondrial membranes and disruption of the electron transport chain, leading to decreased ATP production and further ROS generation.
-
Apoptosis: Programmed cell death triggered by the accumulation of toxic lipid peroxidation byproducts and the activation of stress-activated signaling pathways.[3]
Q3: What are the visible signs of this compound cytotoxicity in my primary cell cultures?
Common morphological changes indicating cytotoxicity include:
-
Rounding of cells and detachment from the culture surface.
-
Appearance of intracellular vesicles or granules.
-
Cell shrinkage and membrane blebbing, which are characteristic of apoptosis.
-
A noticeable decrease in cell density compared to vehicle-treated controls.
Q4: How can I prepare this compound for cell culture experiments to minimize solvent toxicity?
It is crucial to complex this compound with bovine serum albumin (BSA) to enhance its solubility and facilitate its uptake by cells. Direct dissolution in solvents like DMSO or ethanol (B145695) should be followed by dilution in culture medium, ensuring the final solvent concentration is non-toxic (typically <0.1% v/v). Always include a vehicle control (media with the same final concentration of the solvent and BSA) in your experiments.
Q5: At what concentrations does this compound typically become cytotoxic to primary cells?
The cytotoxic concentration of this compound can vary significantly depending on the primary cell type, cell density, and experimental duration. It is essential to perform a dose-response experiment to determine the optimal non-toxic and sub-lethal concentrations for your specific primary cell line. For instance, in goose primary hepatocytes, linoleate concentrations of 0.125 mM and above led to significant triglyceride accumulation.[4] In another study on hepatocytes, 100 µM linoleic acid caused a significant decrease in cell viability.[5]
Troubleshooting Guides
Issue 1: High background or inconsistent results in MTT assays.
-
Possible Cause: Interference from this compound or its byproducts with the MTT reagent. Some compounds can chemically reduce the MTT tetrazolium salt, leading to a false positive signal of increased viability.[6]
-
Troubleshooting Steps:
-
Run a cell-free control: Add this compound to culture medium without cells and perform the MTT assay to see if it directly reduces the reagent.
-
Wash cells before adding MTT: After the treatment period, gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove any residual this compound from the medium.
-
Use an alternative viability assay: Consider using an assay with a different detection principle, such as the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity.
-
Issue 2: Increased autofluorescence in fluorescence-based assays (e.g., ROS detection).
-
Possible Cause: Lipid peroxidation products can be fluorescent. Compounds with conjugated double bonds, which can form during lipid oxidation, may exhibit intrinsic fluorescence.[7]
-
Troubleshooting Steps:
-
Include a "no-dye" control: Treat cells with this compound but do not add the fluorescent dye. Measure the fluorescence at the same wavelength to quantify the autofluorescence from the treatment itself.
-
Subtract background fluorescence: Subtract the average fluorescence of the "no-dye" control from the fluorescence of your stained samples.
-
Choose a brighter fluorophore: If the autofluorescence is high, consider using a fluorescent probe with a stronger quantum yield to improve the signal-to-noise ratio.
-
Issue 3: Rapid decrease in media pH and signs of cell stress even at low concentrations.
-
Possible Cause: Oxidation of this compound in the culture medium. When left in culture medium, especially in the presence of light and air, this compound can oxidize, generating cytotoxic byproducts before it is even taken up by the cells.[8]
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always prepare the this compound-BSA complex fresh for each experiment.
-
Minimize light exposure: Protect the culture plates from light as much as possible during incubation.
-
Consider antioxidants in the media: For certain experiments, the inclusion of a low concentration of an antioxidant like Vitamin E (α-tocopherol) in the culture medium may help to prevent the premature oxidation of this compound.[9] However, this should be carefully considered as it may interfere with the study of oxidative stress.
-
Data Presentation
Table 1: Effect of Linoleic Acid on Primary Hepatocyte Viability
| Treatment (48h) | Protein Content (% of Control) | MTT Reduction (% of Control) | Cell Viability (Trypan Blue, % of Control) |
| Control | 100 | 100 | 100 |
| 100 µM Palmitate | ~110 | ~140 | ~100 |
| 100 µM Linoleic Acid | ~80 | ~140 | ~75 |
Data adapted from Müller et al., 2011.[5] Note: This study used linoleic acid, the parent fatty acid of this compound.
Table 2: Effect of Different Fatty Acids on Porcine Mammary Epithelial Cell (pMEC) Viability
| Concentration | Stearate (% of Control) | Oleate (% of Control) | Linoleate (% of Control) |
| 25 µM | ~100% | ~105% | ~110% |
| 50 µM | ~100% | ~110% | ~115% |
| 100 µM | ~95% | ~110% | ~120% |
| 200 µM | ~90% | ~105% | ~110% |
| 400 µM | ~80% | ~95% | ~90% |
| 600 µM | ~70% | ~85% | ~75% |
Data estimated from graphical representations in a study by Wu et al.[10] Note: This study used linoleate.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Primary cells seeded in a 96-well plate
-
This compound-BSA complex
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[12]
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the this compound-BSA complex. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[13]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[13]
Protocol 2: Detection of Intracellular ROS using DCFDA
Objective: To measure intracellular reactive oxygen species levels.
Materials:
-
Primary cells seeded in a 96-well plate or on coverslips
-
This compound-BSA complex
-
Culture medium
-
2',7'-dichlorofluorescin diacetate (DCFDA) stock solution
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the this compound-BSA complex as described in the MTT assay protocol.
-
Cell Washing: After treatment, remove the medium and wash the cells twice with pre-warmed HBSS.
-
DCFDA Staining: Add fresh HBSS containing 5-20 µM DCFDA to each well and incubate for 30-45 minutes at 37°C in the dark.[14][15]
-
Washing: Remove the DCFDA solution and wash the cells again with HBSS.
-
Fluorescence Measurement: Add 100 µL of HBSS to each well and immediately measure the fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[14] For microscopy, visualize the cells using a FITC filter set.
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated primary cells
-
Cell lysis buffer
-
Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment, collect the cells and lyse them using a chilled lysis buffer. Incubate on ice for 15-20 minutes.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate).
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each cell lysate. Add assay buffer to bring the volume to 50 µL.
-
Substrate Addition: Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well to a final concentration of 200 µM.[14]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 400-405 nm. The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.[14]
Visualizations
Caption: General experimental workflow for cytotoxicity assessment.
Caption: Free radical chain reaction of lipid peroxidation.
Caption: Signaling cascade initiated by 4-HNE.
References
- 1. Lipid peroxidation and redox-sensitive signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis signalling by 4-hydroxynonenal: a role for JNK-c-Jun/AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of 4-hydroxynonenal in stress-mediated apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid peroxidation in cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of oxidation of this compound in solution by vitamin E and vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells [frontiersin.org]
- 11. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrophage activation induces formation of the anti-inflammatory lipid cholesteryl-nitrolinoleate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. abcam.cn [abcam.cn]
- 15. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
Technical Support Center: Quantification of Methyl Linoleate in Complex Biological Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantitative analysis of methyl linoleate (B1235992) in complex biological matrices. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying methyl linoleate in biological samples?
A: The main challenges stem from several factors. First, this compound is an unsaturated fatty acid, making it susceptible to oxidation during sample collection and preparation. Second, complex biological matrices like plasma or tissue contain a multitude of other lipids and fatty acids, some of which are isomers of linoleic acid (e.g., conjugated linoleic acids), leading to potential co-elution and interference during chromatographic analysis.[1][2] Finally, the inherent complexity of the matrix can suppress or enhance the analyte signal in the mass spectrometer, a phenomenon known as the matrix effect, which can compromise accuracy and precision.[3]
Q2: Why is it necessary to convert linoleic acid to its methyl ester (FAME) for GC-MS analysis?
A: Gas chromatography (GC) is best suited for analyzing volatile and thermally stable compounds. Free fatty acids like linoleic acid are highly polar due to their carboxyl group, which can lead to poor peak shape, tailing, and adsorption to the GC column.[4][5] Derivatization to fatty acid methyl esters (FAMEs) neutralizes this polar group, increasing the compound's volatility and thermal stability.[6] This results in sharper chromatographic peaks, improved resolution from other components, and more accurate and reproducible quantification.[4]
Q3: Which analytical platform is better for this compound quantification: GC-MS or LC-MS/MS?
A: Both GC-MS and LC-MS/MS are powerful techniques for this purpose, and the choice often depends on the specific experimental goals and available instrumentation.
-
GC-MS offers excellent chromatographic resolution, especially for separating cis/trans isomers and positional isomers when using highly polar cyanopropyl siloxane columns.[7][8] It is a well-established and robust method for FAME analysis.[6] However, it requires a derivatization step.[4]
-
LC-MS/MS can often analyze free fatty acids directly without derivatization, simplifying sample preparation.[9] It provides high sensitivity and specificity, particularly when using Multiple Reaction Monitoring (MRM) mode.[10] However, chromatographic separation of isomers can be more challenging than with high-resolution GC.[2][9]
Q4: How should I select an internal standard for accurate quantification?
A: The ideal internal standard (IS) is a stable isotope-labeled version of the analyte, such as Linoleic Acid-d4 or this compound-d4. These standards have nearly identical chemical and physical properties to the analyte and will behave similarly during extraction, derivatization, and ionization, effectively correcting for sample loss and matrix effects.[2] If a stable isotope-labeled standard is not available, a non-endogenous fatty acid with a similar chain length and degree of saturation, such as methyl nonadecanoate (B1228766) (C19:0), can be used.[11][12]
Q5: How can I prevent the degradation of this compound during sample handling and preparation?
A: To minimize oxidative degradation, samples should be handled quickly and at low temperatures. It is highly recommended to add an antioxidant, such as butylated hydroxytoluene (BHT), to the collection tubes and solvents used during the extraction process.[2] Samples should be stored at -80°C until analysis.[2] Additionally, minimizing exposure to air and light, and processing samples under an inert atmosphere (e.g., nitrogen) can further prevent degradation.[7]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Recovery
Q: My signal for this compound is very low or non-existent. What are the possible causes and solutions?
A: Low signal intensity can arise from issues in sample preparation or the analytical instrument. Systematically check the following:
-
Inefficient Extraction: Ensure the chosen solvent system (e.g., Folch or Bligh-Dyer methods) is appropriate for your sample matrix and that phase separation is complete. Verify that the pH is optimal for protonating the fatty acids before liquid-liquid extraction.
-
Incomplete Derivatization: The conversion to FAME may be incomplete. Verify the freshness and concentration of your derivatization reagent (e.g., BF3-methanol, HCl-methanol).[13] Optimize the reaction time and temperature; for example, heating at 60-100°C is common.[4][13][14]
-
Analyte Degradation: As mentioned in the FAQs, oxidation is a major concern. Ensure antioxidants were used and that samples were not exposed to high temperatures for extended periods.[2]
-
Instrumental Issues: Check the GC-MS or LC-MS system. Is the injection volume correct? Is the inlet liner dirty (for GC)? Is the ion source clean? Are the MS parameters (e.g., ionization energy, collision energy) optimized for this compound?[2]
-
Matrix Effects: In LC-MS, co-eluting compounds from the biological matrix can suppress the ionization of your analyte. Try diluting the sample or improving the chromatographic separation to move the analyte away from the interfering region. A stable isotope-labeled internal standard is crucial to correct for this.[3]
Issue 2: Poor Chromatographic Peak Shape or Resolution
Q: My this compound peak is tailing, broad, or co-eluting with another peak. How can I fix this?
A: Poor chromatography compromises both identification and quantification.
-
Co-elution: this compound (C18:2) can co-elute with other fatty acid methyl esters, especially its isomers. For GC-MS, using a highly polar stationary phase column (e.g., biscyanopropyl polysiloxane like SP-2560 or HP-88) is critical for separating FAMEs based on their degree of unsaturation and cis/trans configuration.[8]
-
Optimize Temperature Program (GC): If using an appropriate column, refine the oven temperature program. A slower ramp rate (e.g., 2-3°C/min) during the elution window of C18 FAMEs can significantly improve resolution.[8][14]
-
Check for Active Sites (GC): Peak tailing for polar analytes can indicate active sites in the GC inlet or column. Deactivate the inlet liner or use a liner with glass wool. Trim the first few centimeters off the front of the column.
-
Incomplete Derivatization: As noted previously, the presence of underivatized linoleic acid will result in very broad and tailing peaks. Ensure the derivatization reaction has gone to completion.[4]
-
Mobile Phase Optimization (LC): For LC-MS, ensure the mobile phase composition and gradient profile are optimized. Small changes in the organic solvent ratio or additives can impact selectivity and peak shape.
Issue 3: High Variability Between Replicates
Q: I'm seeing high %RSD (>15%) in my quality control samples. What is causing this inconsistency?
A: High variability points to a lack of method reproducibility.
-
Inconsistent Sample Preparation: This is the most common cause. Ensure precise and consistent pipetting, especially for the internal standard and derivatization reagents. Make sure all samples are vortexed and incubated for the same amount of time and at the same temperature.[2] Automation can help minimize these variations.[5]
-
Improper Internal Standard Use: The internal standard must be added at the very beginning of the sample preparation process to account for variability in all subsequent steps.[2]
-
Sample Inhomogeneity: Ensure the biological sample (e.g., plasma, tissue homogenate) is thoroughly mixed before taking an aliquot.
-
Instrument Instability: Check for fluctuations in the GC or LC system, such as inconsistent injection volumes or unstable pressure. Run a system suitability test before your analytical batch to confirm the instrument is performing correctly.[2]
Data Presentation
Table 1: Comparison of Typical Analytical Method Parameters
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |
| Derivatization | Required (conversion to FAMEs)[4] | Often not required (direct analysis of free fatty acid)[9] |
| Typical Column | Highly polar (e.g., HP-88, SP-2560)[8] | Reversed-phase (e.g., C8, C18)[9] |
| **Linearity (R²) ** | > 0.99[5] | > 0.99[15][16] |
| Precision (%RSD) | < 15%[5] | < 15%[10][15] |
| Key Advantage | Excellent resolution of isomers[1][8] | High throughput, no derivatization[9] |
| Key Challenge | Extra sample preparation step | Potential for matrix effects (ion suppression)[3] |
Table 2: Bioanalytical Method Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Accuracy | Mean value should be within ±15% of the nominal concentration.[16][17] |
| Precision (%CV / %RSD) | Should not exceed 15%.[16][17] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS.[3][17] |
| Matrix Effect | Accuracy and precision from at least 6 different matrix lots should be within ±15%.[3] |
| Stability | Analyte concentration should be within ±15% of the nominal concentration under tested conditions.[18] |
Note: For the Lower Limit of Quantification (LLOQ), accuracy and precision limits are often extended to ±20%.[17]
Experimental Protocols
Protocol 1: FAME Preparation from Plasma for GC-MS Analysis
This protocol describes a common acid-catalyzed transesterification method.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., C19:0 in methanol)
-
Antioxidant (e.g., BHT)
-
Methanol/Methylene Chloride (3:1, v/v)[14]
-
Acetyl Chloride[14]
-
7% Potassium Carbonate solution[14]
-
Anhydrous Sodium Sulfate (B86663)
Procedure:
-
Sample Aliquoting: To a glass tube with a PTFE-lined cap, add 200 µL of plasma.
-
Add IS: Add 10 µg of the internal standard (e.g., C19:0).[14]
-
Solvent Addition: Add 1 mL of methanol/methylene chloride (3:1, v/v) and a small crystal of BHT. Vortex thoroughly.[14]
-
Derivatization: Add 200 µL of acetyl chloride slowly while vortexing. Cap the tube tightly.[14]
-
Reaction: Place the sample in a heating block or water bath at 75°C for 1 hour.[14]
-
Quenching: Cool the sample to room temperature. Add 4 mL of 7% potassium carbonate solution to stop the reaction.[14]
-
Extraction: Add 2 mL of hexane, vortex vigorously for 1 minute, and then centrifuge (e.g., 3000 rpm for 10 min) to separate the layers.[14]
-
Collection: Carefully transfer the upper hexane layer (containing the FAMEs) to a clean glass vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: Transfer the dried extract to a GC vial for injection.
References
- 1. gcms.cz [gcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. nalam.ca [nalam.ca]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasma fatty acids analysis [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. rr-americas.woah.org [rr-americas.woah.org]
Technical Support Center: Optimization of Reaction Conditions for Methyl Linoleate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl linoleate (B1235992).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low or No Yield of Methyl Linoleate
Question: I am getting a very low yield, or no this compound at all. What are the possible causes and how can I troubleshoot this?
Answer: Low or no yield is a common issue that can stem from several factors related to reactants, catalysts, and reaction conditions.
Troubleshooting Steps:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For enzymatic transesterification, an optimal reaction time has been reported to be around 14 hours.[1]
-
-
Catalyst Inactivity: The catalyst may be inactive or used in an insufficient amount.
-
Acid/Base Catalysts: Ensure the catalyst (e.g., sulfuric acid, potassium hydroxide) has not degraded. Use a fresh batch if necessary. For base catalysts, excess catalyst can lead to soap formation, which hinders the reaction.[2]
-
Enzyme Catalysts (Lipase): Ensure the enzyme is not denatured. Check the optimal pH and temperature for the specific lipase (B570770) being used. For example, one study found an optimal temperature of around 50°C for lipase-catalyzed synthesis.[3] The amount of enzyme is also critical; one optimization study determined the optimal amount to be 0.15 grams for their specific reaction scale.[1]
-
-
Sub-optimal Molar Ratio: The ratio of alcohol (methanol) to the linoleic acid source (e.g., oil) is crucial.
-
Solution: An excess of methanol (B129727) is typically required to drive the equilibrium towards the product side.[4] However, a very large excess can sometimes complicate purification. A common starting point is a 6:1 molar ratio of methanol to oil for base-catalyzed reactions. For enzymatic reactions, a lower ratio, such as 2.05:1 (g/g) of methanol to cotton seed oil, has been found to be optimal.[1]
-
-
Presence of Water: Water can hydrolyze the ester product back to the carboxylic acid (in acid-catalyzed reactions) or react with the base catalyst to form soap.
-
Solution: Use anhydrous reactants and solvents. Ensure all glassware is thoroughly dried before use.
-
-
Thermal Decomposition: High temperatures, especially in supercritical methanol conditions, can lead to the thermal decomposition of this compound.[5]
-
Solution: Optimize the reaction temperature. If using supercritical conditions, monitor the reaction closely and avoid unnecessarily high temperatures or prolonged reaction times after the maximum yield has been reached.[5]
-
2. Incomplete Reaction or Conversion
Question: My analysis shows that the reaction has not gone to completion, and I have a significant amount of starting material left. How can I improve the conversion rate?
Answer: Incomplete conversion is often a result of equilibrium limitations or insufficient reaction kinetics.
Troubleshooting Steps:
-
Shift the Equilibrium: According to Le Chatelier's principle, removing a product as it is formed can drive the reaction to completion.
-
Solution: If the reaction produces water, consider using a dehydrating agent or a setup that allows for the removal of water (e.g., a Dean-Stark apparatus).[4] In transesterification, using an excess of the reactant alcohol (methanol) will shift the equilibrium towards the formation of the methyl ester.[4]
-
-
Increase Reaction Temperature: Higher temperatures generally increase the reaction rate.
-
Improve Mixing: In heterogeneous reactions (e.g., with a solid catalyst or immiscible liquids), inefficient mixing can limit the reaction rate.
-
Solution: Ensure vigorous and consistent stirring throughout the reaction.
-
-
Catalyst Loading: The amount of catalyst can significantly impact the reaction rate.
-
Solution: Gradually increase the catalyst concentration. Be aware that for base-catalyzed reactions, an excess of catalyst can promote soap formation.[2]
-
3. Product Purification Challenges
Question: I am having difficulty purifying my this compound. The final product is contaminated with byproducts or starting materials. What are the best purification strategies?
Answer: Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and byproducts like soap or glycerol (B35011).
Troubleshooting Steps:
-
Removal of Catalyst:
-
Acid/Base Catalysts: Neutralize the reaction mixture with a weak base (if acid-catalyzed) or a weak acid (if base-catalyzed). This is often followed by washing with water or brine to remove the salt and residual catalyst.
-
Enzyme Catalysts: If the enzyme is immobilized, it can be removed by simple filtration.
-
-
Removal of Glycerol (from transesterification of triglycerides): Glycerol is a common byproduct and is immiscible with the methyl ester phase.
-
Solution: Allow the reaction mixture to settle, and the denser glycerol layer will separate at the bottom. The layers can then be separated using a separatory funnel.
-
-
Removal of Soap: Soap formation is a common issue in base-catalyzed transesterification, especially if the starting oil has a high free fatty acid content.
-
Solution: Wash the crude product with warm water. The soap will dissolve in the aqueous phase. However, excessive soap can lead to the formation of emulsions, making separation difficult.[2]
-
-
Removal of Unreacted Starting Materials:
-
Solution: Techniques like fractional distillation under reduced pressure can be effective for separating this compound from less volatile starting materials like triglycerides. For separating from other fatty acid methyl esters, more advanced techniques like urea (B33335) complex fractionation or preparative chromatography may be necessary.[6][7]
-
4. Formation of Side Products
Question: My analysis shows the presence of unexpected peaks, suggesting the formation of side products. What are these and how can I avoid them?
Answer: Side reactions can reduce the yield and purity of the desired product.
Troubleshooting Steps:
-
Oxidation: Linoleic acid and its esters are polyunsaturated and prone to oxidation, especially at elevated temperatures or in the presence of air.[8]
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant to the reaction mixture. Store the final product under an inert atmosphere and at low temperatures.
-
-
Isomerization: The double bonds in linoleic acid can isomerize, particularly at high temperatures or in the presence of certain catalysts.[9]
-
Solution: Use milder reaction conditions (lower temperature, shorter reaction time). Choose a catalyst that is less likely to cause isomerization.
-
-
Polymerization: At very high temperatures, thermal polymerization of the unsaturated fatty acid esters can occur.[10]
-
Solution: Avoid excessive heating. The use of supercritical conditions should be carefully controlled to prevent polymerization.[5]
-
Data Presentation
Table 1: Comparison of Optimized Reaction Conditions for this compound Synthesis
| Parameter | Enzymatic Transesterification[1] | Microwave-Assisted Transesterification[2] | Supercritical Transesterification[5] |
| Starting Material | Cotton Seed Oil | Kapok Seed Oil | Soybean Oil |
| Catalyst | Immobilized Lipase (Lipozyme TL IM) | Potassium Hydroxide (KOH) | None |
| Optimal Temperature | 49.95 °C | 57.09 °C | 300 - 350 °C |
| Optimal Reaction Time | 14 hours | 3.29 minutes | ~15-30 minutes |
| Methanol to Oil Ratio | 1:2.05 (g/g) | 1:9.85 (molar ratio) | Not specified, excess methanol used |
| Catalyst Amount | 0.15 g | 2.15 wt% | N/A |
| Reported Yield | 38.24% | 98.9% (conversion) | Not specified as a single yield |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Transesterification
-
Preparation: Ensure all glassware is oven-dried to remove any traces of water.
-
Reactant Mixing: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the linoleic acid source (e.g., vegetable oil).
-
Catalyst Preparation: Separately, dissolve the base catalyst (e.g., potassium hydroxide, typically 1-2 wt% of the oil) in methanol. This step is exothermic and should be done with caution.
-
Reaction: Add the methanolic catalyst solution to the oil. Heat the mixture to the desired temperature (e.g., 60-65°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Allow the mixture to settle in a separatory funnel to separate the lower glycerol layer from the upper methyl ester layer.
-
Purification: Wash the methyl ester layer with warm water to remove residual catalyst, soap, and methanol. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. Further purification can be achieved by vacuum distillation.
Protocol 2: General Procedure for Enzymatic Transesterification
-
Reactant and Catalyst Addition: In a temperature-controlled shaker or stirred reactor, combine the oil, methanol, and immobilized lipase.
-
Reaction: Maintain the optimal temperature for the specific lipase being used (e.g., 50°C) and agitate the mixture for the required reaction time (e.g., 14 hours).[1]
-
Catalyst Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.
-
Product Separation: The reaction mixture is then processed to separate the methyl ester from unreacted oil and glycerol, typically through centrifugation or gravity separation.
-
Purification: The methyl ester layer is then purified, often using vacuum distillation or chromatography.
Visualizations
References
- 1. aca.unram.ac.id [aca.unram.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:112-63-0 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Ester - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Purification of Ethyl Linoleate from Foxtail Millet (Setaria italica) Bran Oil via Urea Complexation and Molecular Distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
The Impact of Unsaturation on Lipid Stability: A Comparative Analysis of Methyl Linoleate and Methyl Oleate Oxidation Rates
For researchers, scientists, and professionals in drug development, understanding the oxidative stability of lipid-based components is paramount. This guide provides an objective comparison of the oxidation rates of methyl linoleate (B1235992) and methyl oleate (B1233923), supported by experimental data, to elucidate the critical role of the degree of unsaturation in lipid degradation.
The susceptibility of lipids to oxidation is a crucial factor in the shelf-life of food products, the efficacy of drug delivery systems, and the progression of oxidative stress in biological systems. This guide focuses on two common fatty acid methyl esters: methyl oleate, a monounsaturated omega-9 fatty acid ester, and methyl linoleate, a polyunsaturated omega-6 fatty acid ester. The primary structural difference between these two molecules—the number of double bonds in their hydrocarbon chains—dramatically influences their reactivity towards oxygen.
Quantitative Comparison of Oxidation Rates
The rate of lipid oxidation is fundamentally linked to the number of bis-allylic hydrogens in the fatty acid chain. These hydrogens are particularly susceptible to abstraction, initiating a free radical chain reaction. This compound, with two double bonds, possesses a doubly allylic position, making it significantly more prone to oxidation than methyl oleate, which has only one double bond and no bis-allylic hydrogens.
Experimental data quantifying the autoxidation propagation rate constants (k_p) starkly illustrate this difference. The propagation rate constant is a key parameter in evaluating the susceptibility of a lipid to oxidation.
| Compound | Degree of Unsaturation | Propagation Rate Constant (k_p) | Temperature (°C) |
| This compound | Polyunsaturated (two double bonds) | 62 M⁻¹s⁻¹[1] | 30 |
| Methyl Oleate | Monounsaturated (one double bond) | 0.8 M⁻¹s⁻¹[2] | 37 |
As the data indicates, the propagation rate constant for this compound is approximately 77 times greater than that of methyl oleate, highlighting a profoundly faster oxidation rate. This substantial difference is attributed to the lower bond dissociation energy of the C-H bonds at the bis-allylic position of this compound.
Experimental Protocols for Measuring Oxidation
The oxidation of this compound and methyl oleate can be monitored using various analytical techniques. Below are detailed methodologies for two commonly employed assays.
Conjugated Diene Formation Assay
This method is particularly useful for monitoring the initial stages of polyunsaturated fatty acid oxidation. The rearrangement of double bonds following hydrogen abstraction in molecules like this compound leads to the formation of conjugated dienes, which absorb UV light at a characteristic wavelength.
Protocol:
-
Sample Preparation: Prepare a solution of this compound or methyl oleate in a suitable solvent (e.g., hexane (B92381) or ethanol).
-
Initiation of Oxidation: Induce oxidation by exposing the sample to air, elevated temperatures (e.g., 40-60°C), or a pro-oxidant such as a metal catalyst.
-
Spectrophotometric Measurement: At regular time intervals, take an aliquot of the reaction mixture and dilute it with the solvent to an appropriate concentration for spectrophotometric analysis.
-
Data Acquisition: Measure the absorbance of the sample at approximately 234 nm. An increase in absorbance over time indicates the formation of conjugated dienes and thus the progression of oxidation.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a widely used method for measuring secondary oxidation products, such as malondialdehyde (MDA), which are formed from the decomposition of lipid hydroperoxides.
Protocol:
-
Sample Preparation: An aliquot of the oxidized lipid sample is taken.
-
Reaction with TBA: The sample is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Heating: The mixture is heated in a boiling water bath for a specified time (e.g., 30-60 minutes) to allow the reaction between MDA and TBA to form a pink-colored adduct.
-
Cooling and Measurement: The reaction mixture is cooled to room temperature.
-
Spectrophotometric Analysis: The absorbance of the resulting pink solution is measured at approximately 532 nm. The concentration of TBARS is determined by comparison with a standard curve prepared using a known concentration of MDA or a suitable standard.
Autoxidation Logical Pathway
The autoxidation of unsaturated fatty acid methyl esters follows a well-established free radical chain reaction mechanism, which can be broken down into three key stages: initiation, propagation, and termination.
Caption: Autoxidation free radical chain reaction mechanism.
Experimental Workflow for Comparative Oxidation Analysis
The following diagram outlines a general workflow for comparing the oxidation rates of this compound and methyl oleate.
Caption: Workflow for comparing lipid oxidation rates.
References
A Comparative Guide to the Biological Activities of Methyl Linoleate and Linoleic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of methyl linoleate (B1235992) and linoleic acid, focusing on their differential effects on inflammation, cytotoxicity, and antioxidant potential. The information presented is collated from various experimental studies to aid in research and drug development.
At a Glance: Key Biological Differences
| Biological Activity | Methyl Linoleate | Linoleic Acid |
| Anti-inflammatory | Limited direct evidence; its derivatives show anti-inflammatory properties. Oxidized form is pro-inflammatory. | Contradictory evidence exists. Some studies show pro-inflammatory effects through NF-κB activation, while others suggest anti-inflammatory or no significant inflammatory effect. |
| Cytotoxicity | Limited data available on direct cytotoxic effects. | Demonstrates cytotoxic effects on various cancer cell lines, including MOLT-4 T-lymphoblastic leukemia and to a lesser extent on MCF-7 breast cancer cells. |
| Antioxidant Activity | Negligible free radical scavenging activity. | Negligible free radical scavenging activity. |
Anti-inflammatory Activity
The inflammatory properties of linoleic acid are complex and appear to be context-dependent. Some studies suggest that linoleic acid can be pro-inflammatory by activating the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[1] For instance, exposure of endothelial cells to linoleic acid has been shown to activate NF-κB.[1] Conversely, other research indicates that linoleic acid may not be pro-inflammatory and could even possess anti-inflammatory properties.[2][3]
Direct evidence for the anti-inflammatory activity of this compound is less abundant in the scientific literature. However, its hydroxylated derivatives have been identified as anti-inflammatory lipids.[4] It is important to note that oxidized this compound has been shown to exert pro-inflammatory and pro-oxidant effects on macrophages.
A study on rat macrophages showed that oral administration of linoleic acid decreased the production of interleukin-1β (IL-1β), IL-6, and vascular endothelial growth factor (VEGF) in the absence of an inflammatory stimulus (LPS). However, in the presence of LPS, it accelerated IL-1β release and decreased the synthesis of the anti-inflammatory cytokine IL-10.[5]
Signaling Pathway: Linoleic Acid and NF-κB Activation
Linoleic acid has been demonstrated to induce a pro-inflammatory response in endothelial cells through the activation of the NF-κB pathway. This process is initiated by an increase in cellular oxidative stress.
Cytotoxicity
Linoleic acid has been shown to exhibit cytotoxic effects, particularly against cancer cell lines. In MOLT-4 T-lymphoblastic leukemia cells, linoleic acid was found to be growth-stimulatory at concentrations of 200 µM or less, but markedly inhibitory at 400 µM, inducing apoptosis.[6] In another study, linoleic acid showed some cytotoxic effects on MCF-7 human breast cancer cells, though it was less potent than conjugated linoleic acid (CLA).
There is limited direct evidence available in the searched literature regarding the cytotoxic effects of this compound on cancer cell lines.
Table 1: Cytotoxic Effects of Linoleic Acid on MOLT-4 Leukemia Cells
| Concentration | Effect on Cell Proliferation | Reference |
| ≤ 200 µM | Stimulatory | [6] |
| 400 µM | Markedly Inhibitory (induces apoptosis) | [6] |
Antioxidant Activity
A direct comparative study analyzing the antioxidant properties of conjugated linoleic acid (CLA) isomers, linoleic acid (LA), and this compound (LAME) demonstrated that both linoleic acid and this compound possess negligible radical scavenging capabilities.[7]
The study utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While CLA isomers effectively quenched the DPPH radical at concentrations from 5 to 25 mM, both linoleic acid and this compound showed no radical quenching activity even at the highest tested concentration of 25 mM.[7]
Furthermore, in a lipid peroxidation assay using triglycerides rich in omega-3 polyunsaturated fatty acids, neither linoleic acid nor this compound had an effect on inhibiting lipid peroxidation.[7]
Table 2: Radical Scavenging Activity against DPPH
| Compound | Concentration Range Tested | Radical Quenching Activity | Reference |
| This compound | 5 - 25 mM | Not detected | [7] |
| Linoleic Acid | 5 - 25 mM | Not detected | [7] |
| CLA Isomers | 5 - 25 mM | Significant | [7] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or linoleic acid for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
Anti-inflammatory Assessment: Nitric Oxide (NO) Production in Macrophages
The Griess assay is used to quantify nitrite (B80452), a stable and quantifiable breakdown product of nitric oxide (NO), in cell culture supernatants.
Protocol:
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or linoleic acid for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS; 1 µg/mL), for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
Antioxidant Assessment: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol (B129727) or ethanol.
-
Sample Preparation: Prepare various concentrations of this compound and linoleic acid in the same solvent.
-
Reaction Mixture: Mix the sample solutions with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Conclusion
The available evidence suggests that this compound and linoleic acid exhibit distinct biological activity profiles. While both show negligible direct antioxidant activity, linoleic acid has demonstrated concentration-dependent cytotoxic effects on certain cancer cell lines and has a complex, debated role in inflammation. The biological activities of this compound, particularly its anti-inflammatory and cytotoxic potential, are less well-characterized, with current research pointing towards the activity of its derivatives. Further direct comparative studies are warranted to fully elucidate the therapeutic potential and safety profiles of these fatty acids.
References
- 1. Linoleic acid activates nuclear transcription factor-kappa B (NF-kappa B) and induces NF-kappa B-dependent transcription in cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Evidence Further Shows Linoleic Acid is Beneficial and Not Pro-inflammatory - SNI Global [sniglobal.org]
- 3. Linoleic Acid Tied to Lower Inflammation in Major U.S. Study [sniglobal.org]
- 4. researchgate.net [researchgate.net]
- 5. Oral administration of oleic or linoleic acids modulates the production of inflammatory mediators by rat macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linoleic and linolelaidic acids differentially influence proliferation and apoptosis of MOLT-4 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dietary essential α-linolenic acid and linoleic acid differentially modulate TNFα-induced NFκB activity in FADS2-deficient HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-ELSD and Alternative Methods for the Quantification of Methyl Linoleate
For researchers, scientists, and drug development professionals engaged in lipid analysis, the accurate quantification of fatty acid methyl esters (FAMEs) like methyl linoleate (B1235992) is crucial. This guide provides an objective comparison of High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) against two established alternative methods: HPLC with Ultraviolet (UV) detection and Gas Chromatography with Flame Ionization Detection (GC-FID). This comparison is supported by experimental data to assist in selecting the most suitable method for your research needs.
Methodological Overview
HPLC-ELSD is a powerful technique for the analysis of non-volatile compounds that lack a UV chromophore. The eluent from the HPLC column is nebulized and the solvent evaporated, leaving behind particles of the analyte which are then detected by light scattering. This makes it a universal detection method suitable for a wide range of lipids.
HPLC-UV , a more traditional approach, is effective for compounds that absorb UV light. While methyl linoleate itself has limited UV absorbance, derivatization or detection at low wavelengths (around 205 nm) can be employed.
GC-FID is a classic and robust method for the analysis of volatile and semi-volatile compounds. FAMEs are well-suited for GC analysis due to their volatility. The separated compounds are burned in a hydrogen flame, and the resulting ions are detected, providing a signal proportional to the mass of carbon.
Experimental Protocols
Detailed methodologies for the three techniques are outlined below. These protocols are based on established methods found in the scientific literature and industry standards.
HPLC-ELSD Method (Based on IP 590)
This method is suitable for the quantification of FAMEs in a non-polar matrix.
-
Instrumentation: HPLC system with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector.
-
Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 99.3:0.7 v/v).[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
ELSD Settings:
-
Sample Preparation: Dissolve a known weight of the sample in the mobile phase.
-
Quantification: External standard calibration using certified standards of this compound. A logarithmic transformation of both concentration and peak area is often used to achieve a linear relationship.[2]
HPLC-UV Method
-
Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV/Vis detector.
-
Column: Two reversed-phase C18 columns in series (e.g., 2 x 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known weight of the sample in acetonitrile.
-
Quantification: External standard calibration using certified standards of this compound.
GC-FID Method
-
Instrumentation: Gas chromatograph with a flame ionization detector, split/splitless injector, and an autosampler.
-
Column: A polar capillary column (e.g., BPX70, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.[3]
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]
-
Detector Temperature: 300 °C.[3]
-
Injection Volume: 1 µL.[3]
-
Sample Preparation:
-
Lipid Extraction: Homogenize the sample in a chloroform:methanol (B129727) (2:1, v/v) mixture.
-
Derivatization to FAMEs: To the dried lipid extract, add 2% sulfuric acid in methanol and incubate at 50-60°C for 2-4 hours.[3]
-
Extraction of FAMEs: Add hexane and water, vortex, and collect the upper hexane layer containing the FAMEs.[3]
-
-
Quantification: Internal standard method (e.g., using methyl heptadecanoate) or external standard calibration.
Performance Comparison
The following tables summarize the quantitative performance of the three methods based on typical validation parameters.
Table 1: Method Performance Characteristics
| Parameter | HPLC-ELSD | HPLC-UV | GC-FID |
| Linearity (r²) | > 0.99 (with logarithmic or polynomial fit)[4] | > 0.995[5] | > 0.99 |
| Precision (Repeatability, RSD%) | < 5%[6][7] | < 3% | < 5.88%[3] |
| Precision (Intermediate, RSD%) | < 10%[7] | Typically < 5% | Typically < 10% |
| Accuracy (Recovery, %) | 83.5 - 112.2%[7] | 81.7 - 110.9%[5] | ≥ 82.31%[3] |
| Limit of Detection (LOD) | 0.02 - 0.04 µg on column[4] | 0.0002% mass[5] | Lower than HPLC methods |
| Limit of Quantification (LOQ) | 0.04 - 0.10 µg on column[4] | 0.0007% mass[5] | Lower than HPLC methods |
Table 2: Method Suitability and Considerations
| Feature | HPLC-ELSD | HPLC-UV | GC-FID |
| Detector Universality | High (detects any non-volatile analyte) | Low (requires a chromophore) | High (for combustible compounds) |
| Sample Derivatization | Not required | May be required for sensitivity | Required (transesterification to FAMEs) |
| Sensitivity | Moderate | Moderate to High | High |
| Robustness | Can be prone to reproducibility issues if not optimized[1] | Generally robust | Very robust and widely used |
| Analysis of Isomers | Good for non-volatile isomers | Excellent for cis/trans isomers | Can be challenging for some isomers |
| Cost | Moderate | Low to Moderate | Low to Moderate |
Visualization of Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, such as the HPLC-ELSD method for this compound quantification.
Conclusion
The choice between HPLC-ELSD, HPLC-UV, and GC-FID for the quantification of this compound depends on the specific requirements of the analysis.
-
HPLC-ELSD is an excellent choice when analyzing this compound in complex mixtures where other components may lack a UV chromophore, or when avoiding derivatization is desirable. While it offers good universality, careful method development is required to ensure reproducibility.[1]
-
HPLC-UV provides a robust and sensitive method, particularly when using low wavelengths for detection. It can be a cost-effective and straightforward approach if the sample matrix is relatively clean.
-
GC-FID remains the gold standard for many FAME analyses due to its high sensitivity, robustness, and extensive validation in numerous official methods. The requirement for derivatization is a key consideration in the workflow.
Ultimately, for comprehensive and highly reliable results, cross-validation of data between two different techniques, such as HPLC-ELSD and GC-FID, can provide the highest level of confidence in the quantification of this compound.
References
- 1. HPLC-ELSD - reproducibility issues - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
A Comparative Analysis of Methyl Linoleate and Conjugated Linoleic Acid (CLA) Methyl Ester: Cellular Effects and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of methyl linoleate (B1235992) and conjugated linoleic acid (CLA) methyl ester, focusing on their impact on cellular signaling pathways and metabolic processes. The information presented is collated from various experimental studies to offer an objective overview for research and drug development applications.
Data Presentation: A Comparative Overview
Direct comparative studies on the quantitative effects of methyl linoleate and CLA methyl ester are limited in publicly available literature. The following tables summarize findings from separate studies. It is crucial to note that experimental conditions such as cell lines, concentrations, and treatment durations may vary, affecting direct comparability.
Table 1: Effects on Cell Viability and Proliferation
| Compound | Cell Line | Concentration | Duration | Effect |
| This compound | Goose Primary Hepatocytes | 0.125 - 1.0 mM | 24h | Increased cell viability[1] |
| pMECs | 25 - 600 µM | 24h | Dose-dependent effects on viability[2] | |
| CLA Methyl Ester | Human Breast Cancer (MCF-7, MDA-MB-231) | Not Specified | - | Inhibited proliferation[3] |
| Bovine Intramuscular Preadipocytes | 100 µM | - | Promoted proliferation[4] |
Table 2: Modulation of Inflammatory Responses
| Compound | Model System | Key Findings |
| This compound | Huh7 Cells | Suppressed palmitate-induced IL-8 expression[5] |
| CLA (isomers) | Human Adults (Meta-analysis) | Decreased IL-6 and TNF-α levels, but increased C-reactive protein[6] |
| Murine Dendritic Cells (c9, t11-CLA) | Suppressed LPS-induced IL-12 production[7] |
Table 3: Impact on Lipid Metabolism
| Compound | Model System | Key Findings |
| This compound | Goose Primary Hepatocytes | Regulated triglyceride accumulation and fatty acid oxidation[1] |
| CLA (isomers) | Human Preadipocytes (t10, c12-CLA) | Attenuated glucose and fatty acid uptake and oxidation[8] |
| Mice | Induced expression of genes involved in lipid metabolism via PPARα[9] | |
| Bovine Intramuscular Preadipocytes | Induced lipid accumulation[4] |
Signaling Pathways
This compound and CLA methyl ester exert their biological effects through distinct signaling pathways.
This compound and the Akt/GSK3β Signaling Pathway
This compound and its analogs have been shown to influence the Akt/GSK3β signaling pathway, which is crucial for regulating melanogenesis. Inhibition of this pathway leads to a downstream reduction in the expression of melanogenic enzymes.
Conjugated Linoleic Acid (CLA) and PPAR/NF-κB Signaling
CLA isomers are well-documented modulators of Peroxisome Proliferator-Activated Receptors (PPARs) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These interactions are central to CLA's effects on lipid metabolism and inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Conjugated linoleic acids (CLAs) regulate the expression of key apoptotic genes in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Methods to detect NF-κB Acetylation and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of conjugated linoleic acid supplementation on inflammatory cytokines and adipokines in adults: A GRADE-assessed systematic review and dose–response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugated linoleic acid suppresses NF-kappa B activation and IL-12 production in dendritic cells through ERK-mediated IL-10 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Species differences in the metabolism and regulation of gene expression by conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Methyl Linoleate and Its Oxidized Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of methyl linoleate (B1235992) and its oxidized derivatives. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document serves as a valuable resource for understanding the cellular impacts of lipid peroxidation.
Executive Summary
Methyl linoleate, an ester of the essential omega-6 fatty acid linoleic acid, is a common component of biological membranes and is susceptible to oxidation. The resulting oxidized products, including hydroperoxides and aldehydes, are implicated in various pathological conditions due to their cytotoxic effects. This guide demonstrates that while unoxidized methyl linoleoleate exhibits low cytotoxicity, its oxidized products, particularly hydroperoxides and their secondary metabolites, induce significant cell death. The primary mechanisms of this cytotoxicity involve the induction of oxidative stress, mitochondrial dysfunction, and the activation of apoptotic signaling pathways.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative and qualitative data on the cytotoxicity of this compound and its oxidized products. It is important to note that direct comparisons of IC50 values are challenging due to the use of different cell lines, exposure times, and specific oxidized products in the cited studies.
| Compound | Cell Line | Assay | Key Findings | Reference(s) |
| This compound (Unoxidized) | - | - | Generally considered non-cytotoxic at concentrations where its oxidized products show toxicity. | [1] |
| This compound Hydroperoxide (MLHP) (mixture) | V79 (Chinese Hamster Lung Fibroblasts) | Colony Formation Assay | More toxic than hydrogen peroxide (H₂O₂) and t-butyl hydroperoxide. | [2] |
| 13-Hydroperoxyoctadecadienoic acid (13-HPODE) | Caco-2 (Human Colorectal Adenocarcinoma) | Not specified | Non-cytotoxic up to 100 µM. At higher concentrations, it can induce oxidative stress and cell death. | [1] |
| 13-S-Hydroxyoctadecadienoic acid (13(S)-HODE) | MCF-7 & MDA-MB-231 (Human Breast Cancer) | MTT Assay | IC50 = 76.3 µM (MCF-7) and 80.23 µM (MDA-MB-231) after 48 hours. | [3] |
| 9-Hydroxyoctadecadienoic acid (9-HODE) & 13-HODE | THP-1 (Human Monocytic Leukemia) | Caspase-3/7 Activity Assay | Significantly increased caspase activity, indicating induction of apoptosis. | |
| This compound-9,10-ozonide (MLO) | Rat Alveolar Macrophages | Phagocytosis Inhibition | Three times more toxic than cumene (B47948) hydroperoxide. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or its oxidized products and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell viability) can be calculated from the dose-response curve.
-
Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of a stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cytotoxicity is calculated as a percentage of the maximum LDH release from cells treated with a lysis buffer.
-
Apoptosis Detection: Caspase-3 Activation by Western Blot
This method detects the activation of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Principle: During apoptosis, procaspase-3 is cleaved into its active form, which consists of p17 and p12 subunits. Western blotting with an antibody specific for the cleaved form of caspase-3 can be used to detect this activation.
-
Protocol:
-
Treat cells with the test compounds as desired.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a 12-15% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualization of Key Pathways and Workflows
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for assessing the cytotoxicity of this compound and its oxidized products.
Signaling Pathways in Oxidized this compound-Induced Cytotoxicity
Oxidized products of this compound, such as hydroperoxides (e.g., 13-HPODE) and reactive aldehydes, can trigger multiple signaling pathways leading to cellular stress and apoptosis. Two key interconnected pathways are the Nrf2-mediated antioxidant response and the caspase-dependent apoptotic cascade.
Caption: Key signaling pathways involved in oxidized this compound-induced cytotoxicity.
References
- 1. Perturbation of lipid metabolism by linoleic acid hydroperoxide in CaCo-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the cytotoxicity of different hydroperoxides to V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study on the toxicity of this compound-9,10-ozonide and cumene hydroperoxide to alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Steatosis Models: Methyl Linoleate vs. Oleic Acid
For researchers, scientists, and drug development professionals, the selection of an appropriate in vitro model of hepatic steatosis is critical for elucidating disease mechanisms and screening potential therapeutics. Oleic acid (OA) is a widely established inducer of lipid accumulation in hepatocytes. However, emerging evidence suggests that methyl linoleate (B1235992) (ML), a methyl ester of the polyunsaturated fatty acid linoleic acid (LA), may offer distinct advantages and elicit different cellular responses. This guide provides a comprehensive validation of the methyl linoleate-induced steatosis model against the conventional oleic acid model, supported by experimental data and detailed protocols.
Quantitative Comparison of Steatosis Induction
The following tables summarize the key differences observed between this compound/linoleic acid and oleic acid in inducing hepatic steatosis in vitro, primarily in HepG2 human hepatoma cells. It is important to note that the cellular effects of this compound are considered comparable to those of linoleic acid, as the former is readily hydrolyzed to the latter within the cell.
| Parameter | This compound / Linoleic Acid | Oleic Acid | Key Findings & References |
| Lipid Accumulation | Higher intracellular lipid and triglyceride accumulation.[1] | Moderate lipid accumulation. | Linoleic acid has been shown to result in a more pronounced accumulation of neutral lipids and a four-fold increase in triglycerides compared to controls.[1] Oleic acid is also a potent inducer of steatosis, though some studies suggest linoleic acid may be more steatogenic.[2] |
| Cytotoxicity | Higher induction of necrosis and reactive oxygen species (ROS) production.[1][2] | Lower cytotoxicity, generally considered less toxic than saturated fatty acids.[3] | Linoleic acid exposure can lead to a significant increase in necrotic cells (26.89% ± 3.92%) and higher ROS production compared to other fatty acids.[1][2] Oleic acid is often used as a less toxic alternative to saturated fatty acids like palmitic acid for inducing steatosis.[3] |
| Cell Death Pathway | Primarily induces necrosis.[1] | Less apoptotic than saturated fatty acids. | Studies have shown that while linoleic acid leads to a higher level of necrotic cells, palmitic acid (a saturated fatty acid often used with oleic acid) is associated with a higher percentage of overall cell death.[1] Oleic acid is generally considered less apoptotic than palmitic acid. |
| Metabolic Impact | May impair cellular metabolism.[1] | Does not significantly induce cell death in HepG2 cells.[4] | Linoleic acid has been observed to potentially impair cellular metabolism in HepG2 cells.[1] In contrast, oleic acid did not induce cell death in HepG2 cells in some studies.[4] |
Mechanistic Differences in Lipid Metabolism Regulation
The underlying molecular mechanisms driving steatosis differ between linoleic acid and oleic acid, particularly in their regulation of key transcription factors involved in lipid metabolism.
| Molecular Target | Effect of this compound / Linoleic Acid | Effect of Oleic Acid | Key Findings & References |
| SREBP-1c | Inhibits mRNA expression.[5] | Generally does not alter or may increase expression. | Conjugated linoleic acid has been shown to decrease the mRNA expression of SREBP-1c, a key regulator of lipogenesis.[5] The effect of oleic acid on SREBP-1c can vary depending on the experimental conditions. |
| PPARα | Increases mRNA expression.[5][6] | Generally does not alter or may decrease expression. | Conjugated linoleic acid has been found to increase the mRNA expression of PPARα, which promotes fatty acid oxidation.[5][6] |
| Fatty Acid Synthesis | Suppressive effect on de novo fatty acid synthesis.[7] | Tends to promote fatty acid synthesis.[7] | Linoleic acid may help ameliorate hepatic steatosis by downregulating fatty acid de novo synthesis.[7] Conversely, oleic acid has been shown to have a tendency to promote fatty acid synthesis.[7] |
| Fatty Acid Oxidation | Suppressive effect on fatty acid oxidation pathways.[7] | Tends to promote fatty acid oxidation.[7] | Linoleic acid has shown a tendency to suppress fatty acid oxidation pathways, while oleic acid tends to promote them.[7] |
Experimental Protocols
I. Induction of Hepatic Steatosis
A. This compound/Linoleic Acid-Induced Steatosis
-
Cell Culture: Plate HepG2 cells in a suitable culture vessel (e.g., 96-well plate for high-throughput screening or larger flasks for molecular analysis) and allow them to reach approximately 70-80% confluency.
-
Preparation of Fatty Acid Solution: Prepare a stock solution of linoleic acid (e.g., 100 mM in ethanol). For experiments, dilute the stock solution in serum-free culture medium containing fatty acid-free bovine serum albumin (BSA) to the desired final concentration (e.g., 50 µM to 1 mM). The BSA helps to solubilize the fatty acid and facilitate its uptake by the cells.
-
Treatment: Remove the normal growth medium from the cells and replace it with the prepared linoleic acid-containing medium.
-
Incubation: Incubate the cells for 24 to 72 hours, depending on the desired severity of steatosis.
B. Oleic Acid-Induced Steatosis
-
Cell Culture: Follow the same procedure as for this compound.
-
Preparation of Fatty Acid Solution: Prepare a stock solution of oleic acid (e.g., 100 mM in ethanol). Dilute the stock solution in serum-free culture medium containing fatty acid-free BSA to the desired final concentration (e.g., 50 µM to 1 mM).
-
Treatment: Replace the normal growth medium with the prepared oleic acid-containing medium.
-
Incubation: Incubate the cells for 24 to 72 hours.
II. Assessment of Intracellular Lipid Accumulation (Oil Red O Staining)
-
Fixation: After the treatment period, remove the medium and wash the cells twice with phosphate-buffered saline (PBS). Fix the cells with 10% formalin for at least 1 hour.
-
Washing: Discard the formalin and wash the cells twice with distilled water.
-
Isopropanol (B130326) Incubation: Add 60% isopropanol to the cells and incubate for 5 minutes.
-
Staining: Discard the isopropanol and add Oil Red O working solution to cover the cells. Incubate for 10-20 minutes at room temperature.
-
Washing: Discard the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.
-
Counterstaining (Optional): Add Hematoxylin to the cells and incubate for 1 minute to stain the nuclei. Wash 2-5 times with distilled water.
-
Visualization: Visualize the lipid droplets (stained red) under a microscope. For quantification, the stain can be eluted with isopropanol and the absorbance measured.
Visualizing the Experimental Workflow and Signaling Pathways
References
- 1. ciencia.ucp.pt [ciencia.ucp.pt]
- 2. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose- and Time-Dependent Effects of Oleate on Mitochondrial Fusion/Fission Proteins and Cell Viability in HepG2 Cells: Comparison with Palmitate Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raman Study on Lipid Droplets in Hepatic Cells Co-Cultured with Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 10,12-Conjugated linoleic acid alleviates lipid accumulation in primary chicken hepatocytes via the ERK1/2-AMPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The effects of unsaturated fatty acids on lipid metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl Linoleate and Ethyl Linoleate as Gas Chromatography Standards
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount. Gas chromatography (GC) stands as a primary analytical technique for this purpose, necessitating the use of high-purity standards for calibration and identification. Among the most common standards are the methyl and ethyl esters of fatty acids. This guide provides a detailed comparative study of two such standards: methyl linoleate (B1235992) and ethyl linoleate, to aid in the selection of the most appropriate standard for specific analytical needs.
This comparison delves into their chromatographic performance, physical and chemical properties, and provides a standardized experimental protocol for their analysis. The objective is to offer a comprehensive resource for laboratories involved in fatty acid analysis.
Performance Comparison: Methyl vs. Ethyl Linoleate
While both methyl and ethyl linoleate serve as excellent standards for the GC analysis of linoleic acid, subtle differences in their properties can influence their chromatographic behavior and suitability for certain applications. Fatty acid methyl esters (FAMEs) are the most commonly used derivatives for fatty acid analysis due to their volatility and the extensive availability of historical data and established analytical methods.[1] However, fatty acid ethyl esters (FAEEs) are also widely utilized and can be particularly useful as internal standards in FAME analysis.[2][3]
The choice between the two often depends on the specific requirements of the analytical method, including the desired resolution, run time, and the nature of the sample matrix.
Data Presentation: A Head-to-Head Comparison
To facilitate a clear comparison, the key properties and chromatographic parameters of methyl linoleate and ethyl linoleate are summarized below.
| Property | This compound | Ethyl Linoleate | Reference |
| Molecular Formula | C19H34O2 | C20H36O2 | [4][5] |
| Molecular Weight | 294.47 g/mol | 308.5 g/mol | [4][5] |
| Boiling Point | 192 °C / 4 mmHg | 224 °C / 17 mmHg | [6][7] |
| Melting Point | -35 °C | <25 °C | [6][8] |
| Density | 0.889 g/mL at 25 °C | 0.876 g/mL at 25 °C | [6][7] |
| Refractive Index | n20/D 1.462 | n20/D 1.455 | [6][8] |
| Purity (GC) | ≥98% | ≥65% (technical), >70%, >98% available | [6][7][8] |
| Storage Temperature | -20°C | -20°C | [6][8] |
| Chromatographic Parameter | This compound | Ethyl Linoleate | Reference |
| Elution Order | Typically elutes earlier than the corresponding ethyl ester. | Elutes approximately 0.5 minutes after the corresponding methyl ester on a CP-Sil 88 column. | [3] |
| FID Response | Generally good, but can show slight carbon deficiency for short-chain fatty acids. | May offer slightly improved flame-ionization efficiency compared to methyl esters. | |
| Volatility | Higher volatility due to lower molecular weight. | Lower volatility compared to the methyl ester. | [1] |
Experimental Protocol: Comparative GC Analysis
This section outlines a detailed methodology for the comparative analysis of this compound and ethyl linoleate using gas chromatography with a flame ionization detector (FID).
Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and ethyl linoleate in a high-purity solvent such as hexane (B92381) or isooctane (B107328) at a concentration of 10 mg/mL.
-
Working Standards: Create a series of working standards by diluting the stock solutions to concentrations ranging from 1 µg/mL to 100 µg/mL. Prepare a mixed standard containing both this compound and ethyl linoleate at a mid-range concentration (e.g., 50 µg/mL each).
Gas Chromatography (GC) Conditions
-
Instrument: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
Column: A polar capillary column, such as a Carbowax-type (polyethylene glycol) or a biscyanopropyl phase column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of fatty acid esters.[1]
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase to 240 °C at a rate of 5 °C/min.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Data Analysis
-
Inject the individual and mixed standards into the GC system.
-
Record the retention time, peak area, peak width, and peak asymmetry for both this compound and ethyl linoleate.
-
Calculate the resolution between the two peaks in the mixed standard chromatogram.
-
Compare the detector response (peak area per unit concentration) for both compounds.
Visualizing the Workflow
The logical flow of the comparative analysis is depicted in the following diagram.
Caption: Workflow for the comparative analysis of methyl and ethyl linoleate.
Conclusion
Both this compound and ethyl linoleate are highly effective standards for gas chromatography. The choice between them will be guided by the specific analytical goals. This compound, being the more common derivative, benefits from a larger body of existing methods and data. Its higher volatility may be advantageous for faster analysis times. Conversely, ethyl linoleate's slightly later elution can be beneficial in preventing co-elution with early-eluting sample components and may offer slight advantages in FID response. For laboratories developing new methods or seeking to optimize existing ones, a direct comparison using the protocol outlined above is recommended to determine the optimal standard for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. Gas-liquid chromatography of ethyl ester artifacts formed during the preparation of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. scielo.br [scielo.br]
- 8. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
A Comparative Guide to the Cellular Uptake of Methyl Linoleate and Other Fatty Acid Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cellular uptake of methyl linoleate (B1235992) versus other common fatty acid methyl esters (FAMEs), including methyl oleate, methyl palmitate, and methyl stearate (B1226849). Understanding the differential uptake and subsequent metabolic fate of these molecules is crucial for various research applications, from drug delivery to nutritional science. This document outlines the current understanding of FAME cellular uptake, presents detailed experimental protocols for its assessment, and visualizes the key pathways and workflows involved.
Data Presentation: A Comparative Overview
The uptake of long-chain fatty acids and their derivatives is understood to be a complex process that can vary based on the specific fatty acid, cell type, and experimental conditions. Factors such as carbon chain length and degree of saturation are known to influence the efficiency of transport across the cell membrane. Generally, it is accepted that both passive diffusion and protein-mediated transport contribute to the cellular uptake of fatty acids.
Below is a table summarizing the key characteristics of the fatty acid methyl esters discussed in this guide. The "Relative Cellular Uptake Rate" column is intentionally left blank to reflect the absence of direct comparative data in the current body of scientific literature.
| Fatty Acid Methyl Ester | Abbreviation | Formula | Molecular Weight ( g/mol ) | Fatty Acid Type | Relative Cellular Uptake Rate |
| Methyl Linoleate | C18:2-ME | C₁₉H₃₄O₂ | 294.47 | Polyunsaturated | Data not available |
| Methyl Oleate | C18:1-ME | C₁₉H₃₆O₂ | 296.49 | Monounsaturated | Data not available |
| Methyl Palmitate | C16:0-ME | C₁₇H₃₄O₂ | 270.45 | Saturated | Data not available |
| Methyl Stearate | C18:0-ME | C₁₈H₃₆O₂ | 284.48 | Saturated | Data not available |
Experimental Protocols
To facilitate research in this area, two primary methodologies for assessing the cellular uptake of FAMEs are detailed below: a fluorescent-based assay for high-throughput screening and a gas chromatography-mass spectrometry (GC-MS) method for precise quantification.
Fluorescent-Based Cellular Uptake Assay
This method utilizes a fluorescently labeled fatty acid analog to enable real-time monitoring of uptake.
Materials:
-
Cell line of interest (e.g., Caco-2, 3T3-L1 adipocytes, HepG2)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fatty acid-free bovine serum albumin (BSA)
-
Fluorescently labeled fatty acid methyl ester analog (e.g., BODIPY-labeled FAME)
-
Unlabeled this compound, methyl oleate, methyl palmitate, and methyl stearate
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that allows for confluence on the day of the assay. Culture overnight under standard conditions.
-
Preparation of FAME-BSA Complexes: Prepare stock solutions of the fluorescently labeled FAME and unlabeled competitor FAMEs. Complex these to fatty acid-free BSA by incubating at 37°C for 30 minutes.
-
Cell Treatment:
-
Wash the confluent cell monolayers with warm PBS.
-
Incubate the cells with serum-free medium for 1-2 hours to deplete endogenous fatty acids.
-
For competition assays, pre-incubate cells with a surplus of unlabeled FAME-BSA complex for 15-30 minutes.
-
-
Uptake Measurement:
-
Initiate the uptake by adding the fluorescently labeled FAME-BSA complex to each well.
-
Immediately begin measuring the fluorescence intensity using a microplate reader in kinetic mode, with readings every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no cells.
-
The rate of uptake is determined from the initial linear portion of the fluorescence versus time curve.
-
Compare the uptake rates of the fluorescent analog in the presence and absence of competitor FAMEs to assess relative uptake.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for FAME Quantification
This method provides a highly sensitive and specific quantification of intracellular FAMEs.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PBS
-
This compound, methyl oleate, methyl palmitate, and methyl stearate
-
Internal standard (e.g., a deuterated FAME)
-
Solvents for extraction (e.g., hexane, chloroform, methanol)
-
Reagents for cell lysis and lipid extraction
-
GC-MS system with a suitable column
Procedure:
-
Cell Culture and Treatment:
-
Grow cells to confluence in 6-well plates.
-
Incubate the cells with a known concentration of the desired FAME for a specific time period (e.g., 30 minutes, 1 hour, 2 hours).
-
-
Cell Harvesting and Lysis:
-
Wash the cells thoroughly with ice-cold PBS to remove extracellular FAMEs.
-
Lyse the cells using a suitable lysis buffer and scrape the cells.
-
-
Lipid Extraction and Transesterification:
-
Add the internal standard to the cell lysate.
-
Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
The extracted lipids are then transesterified to convert all fatty acids into their methyl esters. This step is crucial for ensuring that the measured FAMEs include both the initially supplied FAME and any that may have been metabolized and re-esterified.
-
-
GC-MS Analysis:
-
The resulting FAMEs are analyzed by GC-MS. The different FAMEs are separated based on their retention times and identified by their mass spectra.
-
-
Quantification:
-
The amount of each FAME is quantified by comparing its peak area to that of the internal standard.
-
The cellular uptake is expressed as the amount of FAME per milligram of cellular protein.
-
Visualization of Key Pathways and Workflows
To provide a clearer understanding of the processes involved in FAME cellular uptake, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: A simplified signaling pathway for fatty acid methyl ester (FAME) uptake and metabolism.
Caption: A generalized experimental workflow for assessing the cellular uptake of FAMEs.
Conclusion
The cellular uptake of fatty acid methyl esters is a fundamental process with significant implications for cell biology and pharmacology. While the precise comparative uptake rates of this compound versus other FAMEs remain to be elucidated, the experimental protocols outlined in this guide provide a robust framework for researchers to conduct these critical investigations. The visualization of the underlying biological pathways and experimental procedures further serves to clarify these complex processes. Future research focusing on direct, quantitative comparisons of FAME uptake will be invaluable in advancing our understanding of lipid metabolism and its role in health and disease.
Navigating Interference: A Comparative Guide to Methyl Linoleate in Commercial Fatty Acid Assay Kits
For researchers, scientists, and drug development professionals, the accurate quantification of free fatty acids (FFAs) is paramount. However, the presence of structurally similar molecules, such as methyl linoleate (B1235992), can pose a significant challenge to the reliability of common commercial fatty acid assay kits. This guide provides a comparative analysis of the potential for methyl linoleate interference in these kits, supported by experimental principles and detailed protocols for assessing such effects.
The majority of commercial colorimetric and fluorometric free fatty acid assay kits operate on a coupled enzymatic reaction. This process typically involves two key enzymes: Acyl-CoA Synthetase (ACS) and Acyl-CoA Oxidase (ACOD). The principle relies on the conversion of a free fatty acid into its acyl-CoA derivative by ACS, which is then oxidized by ACOD to produce a detectable signal, often via hydrogen peroxide (H2O2). The specificity of these enzymes is the primary determinant of potential cross-reactivity with fatty acid esters like this compound.
Performance of Enzymatic FFA Kits with Varying Fatty Acid Structures
While direct comparative studies on this compound interference are limited in publicly available literature, existing research highlights a critical vulnerability of these kits: a differential response to various fatty acid structures. This suggests a strong potential for interference from fatty acid derivatives.
A study evaluating a widely-used commercial enzymatic kit, the WAKO NEFA kit, found significant discrepancies when compared to liquid chromatography-mass spectrometry (LC/MS) methods.[1][2] The researchers noted that the enzymes within the kit exhibit varying reaction velocities for different fatty acids.[1] This inherent substrate specificity can lead to either an underestimation or overestimation of total free fatty acid content if the fatty acid composition of the sample differs significantly from the standard provided with the kit, which is often oleate (B1233923).[1][2]
Further supporting this, another investigation into a commercial enzymatic test kit revealed that both the chain length and the number of double bonds in a fatty acid have a substantial impact on the sensitivity of the assay.[3] For instance, the kit showed an approximately 20-fold higher sensitivity for the saturated fatty acid, palmitic acid (16:0), compared to the polyunsaturated fatty acid, docosahexaenoic acid (22:6n-3).[3] Given that this compound is a polyunsaturated fatty acid methyl ester, these findings strongly suggest it could be measured with significantly different efficiency than a saturated or monounsaturated standard.
The core issue lies in the initial step of the assay: the recognition and conversion of the fatty acid by Acyl-CoA Synthetase. While this enzyme is crucial for the activation of fatty acids, its specificity can be broad, and it is plausible that it may weakly recognize and react with the carboxyl group of this compound, albeit likely at a much lower efficiency than with a free carboxylic acid. Any level of recognition would lead to the downstream production of a signal, resulting in an inaccurate overestimation of the true free fatty acid concentration.
Comparison of Commercial Fatty Acid Assay Kits
The following table summarizes key features of popular commercial fatty acid assay kits and highlights potential considerations regarding interference.
| Kit Feature | Abcam Free Fatty Acid Assay Kit (ab65341) | Wako NEFA HR(2) Assay | Zen-Bio Serum/Plasma Fatty Acid Detection Kit (SFA-1) | RayBiotech Non-Esterified Fatty Acids (NEFA/FFA) Detection Assay Kit |
| Principle | Enzymatic (ACS/ACOD), Colorimetric/Fluorometric[4] | Enzymatic (ACS/ACOD), Colorimetric[5][6] | Enzymatic (ACS/ACOD), Colorimetric[7][8] | Enzymatic (ACS/ACOD), Colorimetric[9] |
| Detection Method | Colorimetric (570 nm) or Fluorometric (Ex/Em 535/587 nm) | Colorimetric | Colorimetric (550 nm)[8] | Colorimetric (550nm)[9] |
| Standard Provided | Palmitic Acid | Oleic Acid[6] | Fatty Acid Standard[8] | Fatty Acid Standard[9] |
| Reported Specificity | Detects C8 and longer fatty acids[4] | Not explicitly detailed | Not explicitly detailed | Not explicitly detailed |
| Potential for Interference | High, due to enzymatic nature and demonstrated sensitivity differences with varying fatty acid structures.[3] | High. Studies have shown this kit can produce systematic and random errors due to enzyme specificity and the use of an oleate standard.[1][2] | High, as it is based on the same enzymatic principle susceptible to substrate specificity issues. | High, as it utilizes the same ACS-ACOD enzymatic reaction system.[9] |
Experimental Protocols
To empirically determine the extent of this compound interference in a commercial fatty acid assay kit, the following experimental protocol is proposed.
Objective:
To quantify the degree of interference of this compound in a commercial enzymatic free fatty acid assay kit.
Materials:
-
Commercial Free Fatty Acid Assay Kit (e.g., Abcam ab65341 or similar)
-
This compound (high purity)
-
Palmitic Acid (or the standard provided with the kit)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Microplate reader capable of measuring absorbance or fluorescence as required by the kit.
Procedure:
-
Preparation of Fatty Acid Standards:
-
Prepare a stock solution of the kit's fatty acid standard (e.g., Palmitic Acid) at a known high concentration (e.g., 1 mM) in a suitable solvent as recommended by the kit manufacturer, often with fatty acid-free BSA to aid solubility.
-
Prepare a serial dilution of the fatty acid standard in PBS containing fatty acid-free BSA to generate a standard curve (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound at the same high concentration as the fatty acid standard (e.g., 1 mM) in the same solvent.
-
Prepare a serial dilution of this compound identical to the fatty acid standard curve concentrations.
-
-
Preparation of Mixed Samples:
-
Prepare a set of samples containing a constant, known concentration of the fatty acid standard (e.g., 0.5 mM) spiked with increasing concentrations of this compound (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
-
-
Assay Performance:
-
Follow the manufacturer's protocol for the chosen commercial fatty acid assay kit.
-
Add the prepared standards, this compound solutions, and mixed samples to the wells of a 96-well plate in triplicate.
-
Add the kit reagents as instructed and incubate for the specified time and temperature.
-
Measure the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit protocol.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance/fluorescence values of the fatty acid standards against their known concentrations.
-
Determine the "apparent" concentration of this compound in the this compound-only solutions by interpolating their absorbance/fluorescence values from the fatty acid standard curve. This will quantify the direct interference.
-
Calculate the percentage of interference at each concentration of this compound.
-
For the mixed samples, determine the measured fatty acid concentration and compare it to the known concentration of the fatty acid standard to assess the effect of this compound on the measurement of a true free fatty acid.
-
Visualizing the Process
To better understand the underlying mechanism and the experimental approach, the following diagrams are provided.
Caption: Enzymatic cascade in commercial FFA assay kits.
Caption: Workflow for testing this compound interference.
Conclusion and Recommendations
The accuracy of commercial fatty acid assay kits is highly dependent on the specificity of their enzymatic components. Evidence strongly suggests that variations in fatty acid chain length and saturation can lead to significant measurement errors. While direct data on this compound is scarce, its structural similarity to free fatty acids makes it a likely candidate for interference.
For researchers working with samples where fatty acid methyl esters may be present, it is crucial to:
-
Be aware of the potential for interference. Do not assume that these kits are specific for free fatty acids.
-
Validate the assay for your specific sample type. If possible, compare the results from the kit to an orthogonal method like GC-MS or LC-MS.
-
Perform interference testing. The protocol provided in this guide offers a framework for quantifying the potential impact of this compound or other suspected interfering substances.
-
Consider the standard used. If your samples are rich in polyunsaturated fatty acids, using a kit with a saturated or monounsaturated standard may lead to inaccuracies.
References
- 1. Errors in measuring plasma free fatty acid concentrations with a popular enzymatic colorimetric kit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Evaluation of a commercial enzymatic test kit regarding the quantitative analysis of different free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Free Fatty Acid (FFA) Assay Kit - Quantification (ab65341/K612) | Abcam [abcam.com]
- 5. Non-Esterified Fatty Acid (NEFA) Assay Kits | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. wako-chemicals.de [wako-chemicals.de]
- 7. Serum / Plasma Fatty Acid and Glycerol Detection Kits [zen-bio.com]
- 8. zen-bio.com [zen-bio.com]
- 9. raybiotech.com [raybiotech.com]
Safety Operating Guide
Proper Disposal of Methyl Linoleate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, procedural information for the safe handling and disposal of methyl linoleate (B1235992).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is used. While handling methyl linoleate, standard laboratory safety practices should be followed to minimize risk.
-
Ventilation: Always handle the chemical in a well-ventilated area or under a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat to prevent skin and eye contact.[1][2]
-
Spill Management: In case of a spill, absorb the liquid with an inert, non-combustible material such as sand, diatomite, or vermiculite.[2][3][4][5] Collect the absorbed material and place it into a suitable, sealed container for disposal.[1][2][6] Do not allow the chemical to enter drains or waterways.[1][4]
-
Ignition Sources: Keep away from heat and open flames. Although it has a high flash point, materials soaked with the oil, such as rags, may auto-oxidize and ignite.[4] Such materials should be wetted with water before disposal to prevent self-heating.[4]
Step-by-Step Disposal Protocol
The guiding principle for chemical disposal is to treat this compound as a hazardous waste due to its potential for long-term harmful effects on aquatic life and to comply with all regulations.[2][4]
Step 1: Waste Identification and Segregation
-
Waste Classification: this compound should be classified as a non-halogenated organic waste.
-
Segregation: It is critical to collect and store this compound waste separately from other waste streams, especially halogenated solvents, to prevent complications in the disposal process. Do not mix it with incompatible materials like strong oxidizing agents.[7]
Step 2: Waste Collection and Storage
-
Containers: Use a dedicated, properly labeled, and sealed waste container that is compatible with the chemical.[1][8] The container should be kept closed except when adding waste.[8][9]
-
Labeling: Clearly label the waste container with its contents ("this compound Waste") and any relevant hazard warnings.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible chemicals.[1] Ensure the storage area has secondary containment to manage potential leaks.[8]
Step 3: Final Disposal Procedure
Disposal methods must always be in accordance with local, state, and federal regulations.[2][4]
-
Licensed Waste Contractor: The most recommended method for disposal is to arrange for collection by a licensed hazardous waste disposal company.[1][5][6] This ensures the chemical is managed and destroyed in a compliant manner, typically through controlled incineration.[1][6]
-
Prohibited Disposal Methods:
-
Do NOT dispose of this compound down the drain or into any sewer system.[1][4][6] This is crucial to prevent environmental contamination, as it may cause long-lasting harm to aquatic life.[2]
-
Do NOT dispose of it in the regular trash, unless it is a very small amount absorbed on an inert material and local regulations explicitly permit this.[5]
-
Do NOT allow the chemical to evaporate in an open container as a primary means of disposal.
-
Step 4: Empty Container Disposal
-
Decontamination: Empty containers that held this compound must be properly decontaminated before disposal.
-
Rinsing: Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone). The first rinseate must be collected and disposed of as hazardous waste along with the this compound.[8]
-
Final Disposal: Once thoroughly cleaned, the container can be offered for recycling or punctured and disposed of in a sanitary landfill according to institutional and local guidelines.[1][6]
Quantitative Data and Disposal Summary
For quick reference, the following tables summarize key data for this compound and the appropriate disposal actions based on the quantity of waste.
| Property | Value |
| CAS Number | 112-63-0[2][3][7] |
| Molecular Formula | C19H34O2[2][7] |
| Molecular Weight | 294.48 g/mol [7] |
| Flash Point | > 200 °C / > 392 °F[7] |
| Physical State | Liquid[1][7] |
| Hazards | Harmful if swallowed[2], May cause long lasting harmful effects to aquatic life[2][4] |
| Waste Quantity | Recommended Disposal Procedure |
| Small Spills / Residue | Absorb with inert material (vermiculite, sand), place in a sealed container, and dispose of as chemical waste.[2][5] |
| Bulk Liquid Waste (>50 mL) | Collect in a labeled, sealed container for pickup by a licensed hazardous waste contractor.[5] |
| Contaminated Labware/PPE | Dispose of as solid chemical waste in a designated container. |
| Empty Containers | Triple-rinse, collecting the first rinse as hazardous waste. Recycle or dispose of the container per local regulations.[1][8] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste streams.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cpachem.com [cpachem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemtalk.com.au [chemtalk.com.au]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. geo.utexas.edu [geo.utexas.edu]
Essential Safety and Logistics for Handling Methyl Linoleate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential safety and logistical information for the handling of Methyl linoleate (B1235992), including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
When handling Methyl linoleate, the following personal protective equipment is required to minimize exposure and ensure personal safety.
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[1][2] Handle with chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) inspected prior to use.[2][3] |
| Respiratory Protection | In well-ventilated areas, respiratory protection is not typically required.[4] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[1][2] |
Safety and Handling
Handling:
-
Work in a well-ventilated area to avoid inhalation of vapors.[5][6][7]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[5][7]
-
Use non-sparking tools to prevent ignition.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled.[7][8]
Storage:
-
Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[1][5][6]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[2][6]
-
Store away from incompatible materials such as strong oxidizing agents.[3][5]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[2][5][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][8] |
Operational Plan for Handling this compound
This procedural guide outlines the step-by-step process for the safe handling of this compound in a laboratory setting.
-
Preparation:
-
Ensure the work area is clean and well-ventilated. An operational fume hood is recommended.
-
Verify that a safety shower and eyewash station are accessible.[7][8]
-
Assemble all necessary materials, including this compound, required laboratory equipment, and appropriate waste containers.
-
Don all required Personal Protective Equipment (PPE) as specified above.
-
-
Handling and Use:
-
Carefully open the this compound container, avoiding splashes or aerosol formation.
-
Dispense the required amount of the chemical using appropriate and clean laboratory equipment (e.g., pipettes, graduated cylinders).
-
If heating is required, use a well-controlled heating mantle or water bath and monitor the process closely. Avoid direct flames.
-
Keep the container sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all equipment that has come into contact with this compound.
-
Wipe down the work surface with an appropriate cleaning agent.
-
Properly label and store any remaining this compound according to the storage guidelines.
-
Remove PPE in the designated area, avoiding contamination of clean areas.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan for this compound
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: this compound is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment; therefore, it must be disposed of as hazardous waste.[5]
-
Waste Collection:
-
Collect all waste this compound, including contaminated materials (e.g., absorbent pads, gloves, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.[5]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Oily rags or absorbent materials soaked with this compound may auto-oxidize and generate heat, potentially leading to ignition. These materials should be wetted with water and stored in a sealed container.[5]
-
-
Disposal Procedure:
-
All waste must be handled in accordance with local, state, and federal regulations.[5]
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][2]
-
Do not allow the chemical to enter drains or sewer systems.[1][5]
-
Contact your institution's EHS office for specific guidance on hazardous waste pickup and disposal procedures.
-
Safe Handling Workflow for this compound
Caption: A workflow diagram illustrating the safe handling process for this compound from preparation to disposal.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. agilent.com [agilent.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound | 112-63-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 亚油酸甲酯 ≥98% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. cdn.chemservice.com [cdn.chemservice.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
